2-(2-Ethyl-oxazolidin-3-yl)-ethanol
Description
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Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-(2-ethyl-1,3-oxazolidin-3-yl)ethanol |
InChI |
InChI=1S/C7H15NO2/c1-2-7-8(3-5-9)4-6-10-7/h7,9H,2-6H2,1H3 |
InChI Key |
DFLQLXVRHGRRKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1N(CCO1)CCO |
Origin of Product |
United States |
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol, a heterocyclic compound belonging to the oxazolidine family. Oxazolidines are significant scaffolds in organic and medicinal chemistry due to their diverse biological activities and their utility as synthetic intermediates.[1] This document details a primary synthetic pathway, offers in-depth protocols for characterization using modern spectroscopic techniques, and discusses the underlying chemical principles. The information presented herein is intended to equip researchers with the necessary knowledge to confidently synthesize, purify, and validate this compound for further investigation and application.
Introduction to 2-(2-Ethyl-oxazolidin-3-yl)-ethanol
2-(2-Ethyl-oxazolidin-3-yl)-ethanol is an organic molecule featuring a five-membered oxazolidine ring. This heterocyclic system is substituted with an ethyl group at the 2-position and an ethanol group at the 3-position (the nitrogen atom). The presence of the oxazolidine moiety can impart specific chemical and biological properties, making it a molecule of interest for various applications, including as a building block in the synthesis of more complex molecules and potentially in medicinal chemistry.[2] The hydroxyl group enhances its polarity and provides a site for further functionalization.
The core structure is based on the condensation of an amino alcohol with an aldehyde, a common and efficient method for forming the oxazolidine ring. Understanding the synthesis and rigorously characterizing the final product are critical first steps for any subsequent research or development activities.
Synthesis of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol
The most direct and widely employed method for the synthesis of 2-substituted oxazolidines is the condensation reaction between a β-amino alcohol and an aldehyde. For the target molecule, 2-(2-Ethyl-oxazolidin-3-yl)-ethanol, the logical precursors are 2-aminoethanol and propanal (propionaldehyde).
Reaction Mechanism
The reaction proceeds via a two-step mechanism:
-
Formation of a Hemiaminal: The nucleophilic amine group of 2-aminoethanol attacks the electrophilic carbonyl carbon of propanal. This is followed by a proton transfer to form a hemiaminal intermediate.
-
Cyclization and Dehydration: The hydroxyl group of the hemiaminal then undergoes an intramolecular nucleophilic attack on the carbon bearing the amino group, leading to the formation of the five-membered oxazolidine ring. The reaction is typically driven to completion by the removal of the water byproduct, often through azeotropic distillation.
The overall reaction is a reversible equilibrium. To ensure a high yield of the oxazolidine, it is crucial to remove the water as it is formed.
Reaction Pathway Diagram
Caption: Synthesis of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol.
Experimental Protocol: Synthesis
This protocol describes a standard laboratory procedure for the synthesis of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol.
Materials:
-
2-Aminoethanol
-
Propanal
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.
-
Charging the Flask: To the round-bottom flask, add 2-aminoethanol (1.0 equivalent) and toluene.
-
Addition of Aldehyde: While stirring, slowly add propanal (1.0-1.1 equivalents) to the solution. The addition may be exothermic.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark apparatus as it is formed.
-
Monitoring: Continue the reflux until no more water is collected, indicating the reaction is complete. This can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
The resulting crude product can be dried over an anhydrous drying agent like magnesium sulfate.
-
-
Purification: If necessary, the product can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Characterization of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods is typically employed.
Characterization Workflow
Caption: Workflow for product purification and characterization.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for 2-(2-Ethyl-oxazolidin-3-yl)-ethanol.
| Technique | Expected Observations | Interpretation |
| FTIR | Broad peak at ~3400 cm⁻¹; C-H stretching at ~2850-2960 cm⁻¹; C-O stretching at ~1050-1150 cm⁻¹.[3][4] | O-H stretch from the ethanol group; Aliphatic C-H bonds; C-O single bonds of the ring and alcohol. |
| ¹H NMR | Multiplets for the oxazolidine ring protons; Triplet and quartet for the ethyl group; Multiplets for the ethanol side chain protons. | Confirms the presence and connectivity of all proton environments in the molecule. |
| ¹³C NMR | Peaks corresponding to the ethyl group carbons; Peaks for the oxazolidine ring carbons; Peaks for the ethanol side chain carbons. | Confirms the carbon skeleton of the molecule. |
| Mass Spec. | Molecular ion peak (M⁺) corresponding to the molecular weight of C₇H₁₅NO₂ (145.20 g/mol ). | Confirms the molecular weight of the compound. |
Detailed Spectroscopic Analysis
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is crucial for identifying the functional groups present. The most prominent feature will be the broad absorption band in the region of 3400 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.[4] The absence of a sharp N-H stretch (from 2-aminoethanol) and a strong C=O stretch (from propanal) confirms the consumption of starting materials. The C-O-C and C-N stretching vibrations of the oxazolidine ring will appear in the fingerprint region. A vapor phase IR spectrum is available in the SpectraBase database.[3]
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides detailed information about the structure.
-
The ethyl group will show a characteristic triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-).
-
The oxazolidine ring protons will appear as a set of complex multiplets. The proton at the 2-position (CH attached to the ethyl group and the ring oxygen and nitrogen) will be a triplet. The methylene groups of the ring will also show distinct signals.
-
The ethanol side chain will exhibit two triplets for the two methylene groups (-N-CH₂-CH₂-OH). The hydroxyl proton may appear as a broad singlet.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.
-
Two distinct signals will be present for the ethyl group carbons.
-
Three signals are expected for the oxazolidine ring carbons.
-
Two signals will correspond to the carbons of the ethanol side chain.
-
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For 2-(2-Ethyl-oxazolidin-3-yl)-ethanol, the expected molecular ion peak [M]⁺ would be at m/z = 145. Fragmentation may occur through the loss of the ethyl group, the ethanol side chain, or cleavage of the oxazolidine ring.
Properties and Potential Applications
-
Physical Properties: 2-(2-Ethyl-oxazolidin-3-yl)-ethanol is expected to be a liquid at room temperature with moderate to high stability under standard conditions.[2] The presence of the hydroxyl group suggests solubility in polar solvents.
-
Chemical Properties: The oxazolidine ring is generally stable but can be hydrolyzed under acidic conditions to regenerate the parent amino alcohol and aldehyde. The hydroxyl group can undergo typical alcohol reactions, such as esterification or etherification, allowing for further chemical modification.
-
Potential Applications:
-
Synthetic Intermediate: This compound can serve as a versatile intermediate in organic synthesis. The oxazolidine ring can act as a protecting group for both the amine and aldehyde functionalities.
-
Medicinal Chemistry: The oxazolidine scaffold is present in several bioactive compounds.[1] This molecule could be a starting point for the development of new therapeutic agents.
-
Industrial Applications: Oxazolidines have been investigated for uses as corrosion inhibitors, curing agents for resins, and as additives in various formulations.
-
Conclusion
This guide has outlined a reliable and straightforward method for the synthesis of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol via the condensation of 2-aminoethanol and propanal. Furthermore, a comprehensive characterization workflow utilizing FTIR, NMR, and MS has been detailed to ensure the structural integrity and purity of the synthesized product. The information provided serves as a foundational resource for researchers and professionals working with this and related oxazolidine compounds, enabling further exploration of their chemical properties and potential applications.
References
-
SpectraBase. (n.d.). 2-(2-Ethyl-1,3-oxazolidin-3-yl)ethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60046, 3-Oxazolidineethanol. Retrieved from [Link]
-
Carty, T. J., & Abeles, R. H. (1980). Deamination of 2-aminopropanol by ethanolamine ammonia-lyase, an AdoCbl-requiring enzyme. Kinetics and isotope effects for the R and S enantiomers of the substrate. Biochemistry, 19(15), 3630–3633. Retrieved from [Link]
-
Yousra, A., et al. (2025). Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
Damdoom, M. N., & Al-Jeilawi, M. H. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 65(11), 6242-6252. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL. Retrieved from [Link]
-
Environmental Science and Technology. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of the reaction of 2‐amino‐2‐methyl‐1‐propanol with.... Retrieved from [Link]
-
Wiley Online Library. (n.d.). Ethanolamines and Propanolamines. Ullmann's Encyclopedia of Industrial Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Retrieved from [Link]
-
Beilstein Journals. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Retrieved from [Link]
-
MDPI. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Ethyl-2-oxazoline. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol. Retrieved from [Link]
-
Bruker. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Retrieved from [Link]
-
NIST WebBook. (n.d.). Succinimide, n-[2-(2-oxo-3-oxazolidinyl)ethyl]-. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-(O-ethylanilino)ethanol. Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethanol, 2-[2-(ethenyloxy)ethoxy]-. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Gallery Indexed by NMR Spin Systems. Retrieved from [Link]
-
MDPI. (2025). Comparison of Plasma Polymerized Thin Films Deposited from 2-Methyl-2-oxazoline and 2-Ethyl-2-oxazoline: II Analysis of Deposition Process. Retrieved from [Link]
-
Journal of Chemical Education. (1986). Synthesis and proton NMR spectrum of p-xylylenebis(2-(2-ethyl-1,3-propanediol)). Retrieved from [Link]
Sources
- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 2. CAS 28770-01-6: 2-[2-(propan-2-yl)-1,3-oxazolidin-3-yl]eth… [cymitquimica.com]
- 3. spectrabase.com [spectrabase.com]
- 4. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 2-(2-Ethyl-oxazolidin-3-yl)-ethanol: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazolidine Scaffold and the Significance of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol
The oxazolidine ring is a five-membered heterocycle containing both nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. Oxazolidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticonvulsant, and anti-inflammatory properties. The substitution pattern on the oxazolidine ring plays a crucial role in modulating the molecule's physicochemical properties and biological activity.
This technical guide focuses on a specific derivative, 2-(2-Ethyl-oxazolidin-3-yl)-ethanol . While this particular compound is not extensively documented in publicly available literature, its structural features—a 2-ethyl substituent and an N-ethanol group—suggest potential applications as a versatile intermediate in organic synthesis and drug discovery. The presence of the hydroxyl group offers a reactive handle for further functionalization, while the ethyl group at the 2-position can influence the compound's stability and steric profile. This guide will provide a comprehensive overview of its structure, predicted chemical properties based on its parent compound and analogues, and a proposed synthetic pathway, supported by spectroscopic evidence.
Chemical Structure and Properties
The chemical structure of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol consists of a central oxazolidine ring. The nitrogen atom (position 3) is substituted with an ethanol group, and the carbon atom at position 2 bears an ethyl group.
Molecular Structure of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol
Caption: Chemical structure of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol.
Physicochemical Properties
Detailed experimental data for 2-(2-Ethyl-oxazolidin-3-yl)-ethanol is scarce. However, we can infer its properties from its parent compound, 2-(Oxazolidin-3-yl)ethanol (CAS: 20073-50-1), and related structures.
| Property | Value (for 2-(Oxazolidin-3-yl)ethanol) | Predicted Effect of 2-Ethyl Group | Reference |
| Molecular Formula | C₅H₁₁NO₂ | C₇H₁₅NO₂ | - |
| Molecular Weight | 117.15 g/mol | 145.20 g/mol | [1][2] |
| Appearance | Colorless to yellow liquid | Likely a colorless to yellow liquid | |
| Boiling Point | 202.3 °C at 101.325 kPa | Expected to be slightly higher due to increased molecular weight. | [3] |
| Density | 1.124 g/cm³ at 20 °C | Expected to be slightly lower. | [3] |
| Water Solubility | 1000 g/L at 25 °C | Expected to be lower due to increased hydrophobicity. | [1] |
| LogP | -1.26 | Expected to be higher (less negative). | [1] |
Spectroscopic Data
Spectroscopic data for 2-(2-Ethyl-1,3-oxazolidin-3-yl)ethanol is available, confirming its structure.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the ethanol group. C-H stretching vibrations would appear in the 3000-2800 cm⁻¹ region. The C-O-C and C-N stretching vibrations of the oxazolidine ring would be expected in the fingerprint region (1200-1000 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) for C₇H₁₅NO₂ would be observed at m/z 145. The fragmentation pattern would likely involve the loss of the ethyl group, the ethanol side chain, or cleavage of the oxazolidine ring.
Proposed Synthesis Pathway
A common and effective method for the synthesis of 2-substituted-N-alkyloxazolidines is the condensation reaction between an N-substituted-β-amino alcohol and an aldehyde.[5] In the case of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol, the logical precursors would be N-(2-hydroxyethyl)ethanolamine (diethanolamine) and propanal .
The reaction proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the removal of a water molecule to form the stable oxazolidine ring. This reaction is typically carried out in a suitable solvent and may be facilitated by a dehydrating agent or azeotropic removal of water.
Proposed Synthesis Workflow for 2-(2-Ethyl-oxazolidin-3-yl)-ethanol
Caption: Proposed synthesis workflow for 2-(2-Ethyl-oxazolidin-3-yl)-ethanol.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethanolamine (1.0 eq) and a suitable solvent such as toluene.
-
Addition of Reagents: Add anhydrous magnesium sulfate (MgSO₄) as a dehydrating agent. Slowly add propanal (1.1 eq) to the stirred solution at room temperature.
-
Reaction: The reaction mixture can be stirred at room temperature or gently heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the dehydrating agent. The solvent is then removed under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-(2-Ethyl-oxazolidin-3-yl)-ethanol.
Stability and Reactivity
The stability of the oxazolidine ring is influenced by the substituents at the 2 and 3 positions.[6] The presence of an ethyl group at the 2-position is expected to confer moderate stability to the ring. Oxazolidines are generally stable under basic and neutral conditions but can be susceptible to hydrolysis under acidic conditions, which would lead to the ring-opening and regeneration of the starting amino alcohol and aldehyde.[7] This reactivity can be exploited in synthetic chemistry, where oxazolidines can serve as protecting groups for both aldehydes and β-amino alcohols.
The primary alcohol of the N-ethanol substituent is a key reactive site for further chemical modifications. It can undergo a variety of reactions typical of primary alcohols, such as:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Reaction with alkyl halides or other electrophiles to form ethers.
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid.
-
Conversion to Halides: Reaction with halogenating agents (e.g., SOCl₂, PBr₃) to replace the hydroxyl group with a halogen.
Potential Applications in Research and Drug Development
Given its structure, 2-(2-Ethyl-oxazolidin-3-yl)-ethanol holds potential in several areas of chemical research and development:
-
Building Block for Complex Molecules: The dual functionality of the oxazolidine ring and the hydroxyl group makes it a valuable building block for the synthesis of more complex molecules, including potential drug candidates.
-
Pro-drug Design: The hydrolytic lability of the oxazolidine ring under acidic conditions could be utilized in pro-drug design. A biologically active aldehyde or β-amino alcohol could be masked as an oxazolidine to improve its pharmacokinetic properties, with the active compound being released in a specific physiological environment.[6]
-
Ligand Synthesis for Catalysis: Chiral oxazolidine derivatives are widely used as ligands in asymmetric catalysis. The N-ethanol group could be further functionalized to create novel ligand scaffolds.
Conclusion
2-(2-Ethyl-oxazolidin-3-yl)-ethanol is a fascinating, though under-documented, member of the oxazolidine family. Based on the established chemistry of its parent compound and the general reactivity of the oxazolidine scaffold, it can be characterized as a stable yet reactive molecule with significant potential as a synthetic intermediate. The availability of its spectroscopic data provides a solid foundation for its identification and use in further research. This guide has provided a comprehensive overview of its structure, predicted properties, a plausible synthetic route, and potential applications, aiming to equip researchers and scientists with the foundational knowledge to explore the utility of this promising chemical entity.
References
-
SpectraBase. 2-(2-Ethyl-1,3-oxazolidin-3-yl)ethanol. [Link]
- El Kihel, A., Lhassani, M., Lbibb, R., & Gauffre, F. (2007). Synthesis of substituted N-aryl-N'-Sulfamoyloxazolidin-2-ones with potential antibacterial activity.
- Gauvin, J., et al. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 8(29), 26235–26245.
-
PubChem. 3-Oxazolidineethanol. [Link]
- Damdoom, W. K., & Al-Jeilawi, O. H. R. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 65(11), 6242-6252.
- Gauvin, J., et al. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega.
- Long, S. A., & El-Kattan, Y. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(8), 3465–3474.
-
Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]
-
ResearchGate. Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. [Link]
- Duerfeldt, A. S., et al. (2023). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. ACS Infectious Diseases, 9(1), 134-150.
-
Semantic Scholar. A simple synthesis of 2-substituted oxazolines and oxazines. [Link]
Sources
- 1. 2-(3-OXAZOLIDINE)ETHANOL CAS#: 20073-50-1 [m.chemicalbook.com]
- 2. 3-Oxazolidineethanol | C5H11NO2 | CID 60046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(3-OXAZOLIDINE)ETHANOL | 20073-50-1 [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-Ethyl-oxazolidin-3-yl)-ethanol. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical accuracy with field-proven insights into the structural elucidation of this N-substituted oxazolidine derivative.
Introduction
2-(2-Ethyl-oxazolidin-3-yl)-ethanol is a heterocyclic compound featuring a saturated five-membered oxazolidine ring. The structural characterization of such molecules is fundamental to understanding their chemical properties and potential applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are pivotal in confirming the molecular structure and purity of synthetic compounds. This guide delves into the detailed analysis of the spectroscopic data for 2-(2-Ethyl-oxazolidin-3-yl)-ethanol, offering a holistic view of its structural features.
Molecular Structure and Spectroscopic Correlation
The interpretation of spectroscopic data is intrinsically linked to the molecule's structure. The following diagram illustrates the numbering of the carbon and hydrogen atoms in 2-(2-Ethyl-oxazolidin-3-yl)-ethanol, which will be referenced throughout this guide.
Caption: Molecular structure of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a dedicated spectrum for 2-(2-Ethyl-oxazolidin-3-yl)-ethanol is not publicly available, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of similar oxazolidine derivatives.[1][2][3] The following tables outline the expected chemical shifts, multiplicities, and assignments for the protons and carbons in the molecule.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | t | 1H | H-2 |
| ~3.80 | t | 2H | H-5 |
| ~3.65 | t | 2H | H-7 |
| ~2.80 | t | 2H | H-4 |
| ~2.60 | t | 2H | H-6 |
| ~1.60 | q | 2H | H-9 |
| ~0.90 | t | 3H | H-10 |
| (variable) | br s | 1H | OH |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~95 | C-2 |
| ~67 | C-5 |
| ~60 | C-7 |
| ~55 | C-6 |
| ~50 | C-4 |
| ~25 | C-9 |
| ~10 | C-10 |
Interpretation and Rationale:
-
¹H NMR: The proton at the C-2 position (H-2) is expected to appear as a triplet at a downfield chemical shift due to its proximity to both the ring oxygen and nitrogen atoms. The methylene protons of the oxazolidine ring (H-4 and H-5) and the N-ethanol side chain (H-6 and H-7) are anticipated to resonate as triplets, assuming coupling with their adjacent methylene groups. The ethyl group at C-2 will present as a characteristic quartet for the methylene protons (H-9) and a triplet for the methyl protons (H-10). The hydroxyl proton is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR: The carbon at the C-2 position is the most deshielded carbon in the oxazolidine ring, appearing at approximately 95 ppm. The carbons adjacent to the heteroatoms (C-5, C-7, C-6, and C-4) will have chemical shifts in the range of 50-70 ppm. The aliphatic carbons of the ethyl group (C-9 and C-10) will be found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in a molecule. A vapor phase IR spectrum for 2-(2-Ethyl-1,3-oxazolidin-3-yl)ethanol is available and its key absorption bands are summarized below.[4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch |
| 2965-2850 | Strong | C-H stretch (aliphatic) |
| ~1120 | Strong | C-O-C stretch (ether-like) |
| ~1050 | Strong | C-N stretch |
Interpretation:
The broad absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. The strong bands in the 2965-2850 cm⁻¹ region are due to the C-H stretching of the aliphatic methylene and methyl groups. The strong absorptions at approximately 1120 cm⁻¹ and 1050 cm⁻¹ are indicative of the C-O-C and C-N stretching vibrations within the oxazolidine ring and the side chain.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A GC-MS spectrum is available for 2-(2-Ethyl-1,3-oxazolidin-3-yl)ethanol.[4]
Expected Fragmentation Pattern:
The molecular ion peak (M⁺) for 2-(2-Ethyl-oxazolidin-3-yl)-ethanol would be observed at m/z = 145. Key fragmentation pathways would likely involve:
-
Alpha-cleavage: Loss of the ethyl group at C-2, resulting in a fragment at m/z = 116.
-
Ring opening and fragmentation: Cleavage of the oxazolidine ring can lead to various smaller fragments.
-
Loss of the ethanol side chain: Fragmentation at the N-C6 bond could result in a fragment corresponding to the oxazolidine ring.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, best-practice protocols for the spectroscopic analysis of a compound like 2-(2-Ethyl-oxazolidin-3-yl)-ethanol.
NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates.
-
Data Acquisition: The prepared sample is placed in the IR spectrometer. A background spectrum is first recorded, followed by the sample spectrum.
-
Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane or methanol).
-
Injection: A small volume of the solution is injected into the gas chromatograph (GC).
-
Separation: The compound travels through the GC column and is separated from any impurities.
-
Ionization and Detection: The eluted compound enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.
Conclusion
The spectroscopic data for 2-(2-Ethyl-oxazolidin-3-yl)-ethanol, including available IR and MS spectra and predicted NMR data, are consistent with its proposed molecular structure. This guide provides a framework for the interpretation of this data, which is essential for the quality control and characterization of this compound in research and development settings. The methodologies and interpretations presented here are grounded in fundamental spectroscopic principles and supported by comparative data from related oxazolidine structures.
References
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - PMC. Available at: [Link]
-
Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - MDPI. Available at: [Link]
-
Exploring Non-Covalent Interactions in Oxazolidine Derivatives: Synthesis, X-ray Diffraction, and Quantum Chemical Studies | Request PDF - ResearchGate. Available at: [Link]
-
2-(2-Ethyl-1,3-oxazolidin-3-yl)ethanol - SpectraBase. Available at: [Link]
-
Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one - PMC. Available at: [Link]
-
Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Available at: [Link]
-
Article - Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity - Digital Repository. Available at: [Link]
-
(PDF) Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one - ResearchGate. Available at: [Link]
-
Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)eth-oxy]quinoxalin-2-yl-oxy}eth-yl)oxazolidin-2-one - PubMed. Available at: [Link]
Sources
In-Depth Technical Guide: 2-(Oxazolidin-3-yl)ethanol (CAS 20073-50-1)
Executive Summary & Identity Clarification
Scientific Integrity Notice: This guide addresses the chemical defined by CAS 20073-50-1 . There is a critical nomenclature distinction to be made regarding the user-supplied name versus the CAS registry number:
-
CAS 20073-50-1 corresponds to 2-(Oxazolidin-3-yl)ethanol (also known as 3-Oxazolidineethanol). This is the condensation product of Diethanolamine and Formaldehyde .
-
The name "2-(2-Ethyl-oxazolidin-3-yl)-ethanol" implies a substitution at the C2 position, which corresponds to the condensation product of Diethanolamine and Propionaldehyde .
While these two compounds belong to the same functional class (N-hydroxyethyl oxazolidines) and share similar industrial applications (biocides, scavengers, latent curing agents), CAS 20073-50-1 specifically refers to the formaldehyde-derived, unsubstituted ring structure. This guide focuses on the technical specifications of CAS 20073-50-1, while noting functional parallels to its alkyl-substituted analogs where relevant for formulation strategy.
Chemical Identity Table
| Parameter | Detail |
| CAS Number | 20073-50-1 |
| IUPAC Name | 2-(1,3-Oxazolidin-3-yl)ethanol |
| Common Synonyms | 3-Oxazolidineethanol; N-(2-Hydroxyethyl)oxazolidine; 1-Aza-3,5-dioxabicyclo[3.3.0]octane (dimer form) |
| Molecular Formula | C₅H₁₁NO₂ |
| Molecular Weight | 117.15 g/mol |
| SMILES | OCCN1COCC1 |
| Key Functionality | Formaldehyde Releaser, H₂S Scavenger, Latent Hardener |
Chemical Architecture & Synthesis
The synthesis of 2-(Oxazolidin-3-yl)ethanol is a classic condensation reaction involving a 1,2-amino alcohol and a carbonyl compound. For CAS 20073-50-1, the reactants are Diethanolamine (DEA) and Formaldehyde.
Synthesis Protocol
Reaction:
-
Stoichiometry: 1:1 Molar ratio of Diethanolamine to Formaldehyde (typically supplied as 37% formalin or paraformaldehyde).
-
Conditions: The reaction is exothermic. Temperature control (40–60°C) is required during addition.
-
Water Removal: To drive the equilibrium toward the oxazolidine ring closure, water must be removed, typically via azeotropic distillation (using toluene or xylene) or vacuum stripping.
-
Yield: High (>90%) after water removal.
Reaction Mechanism Visualization
The following diagram illustrates the pathway from the hemiaminal intermediate to the closed oxazolidine ring.
Caption: Synthesis pathway showing the cyclization of diethanolamine with formaldehyde to form the oxazolidine ring.
Physicochemical Properties
Understanding the physical state is crucial for formulation, particularly in fuel additives and coatings where solubility governs performance.
| Property | Value | Note |
| Physical State | Colorless to pale yellow liquid | Viscous, hygroscopic |
| Boiling Point | ~206°C (at 760 mmHg) | High boiling point aids retention in coatings |
| Density | 1.106 g/cm³ | Denser than water |
| Solubility | Miscible in water, alcohols, acetone | Hydrolyzes in water (pH dependent) |
| Refractive Index | 1.475 | |
| Flash Point | ~79°C - 98°C | Combustible liquid |
| pKa | ~8.5 - 9.0 | Weak base (tertiary amine) |
Mechanism of Action & Applications
CAS 20073-50-1 functions primarily through its reversible ring-opening chemistry. It acts as a "reservoir" for reactive species.
A. Biocidal Activity (Formaldehyde Release)
In aqueous environments, the oxazolidine ring undergoes hydrolysis, establishing an equilibrium with its precursors.
-
Mechanism: The hydrolysis releases free formaldehyde, which alkylates bacterial/fungal proteins and DNA.
-
Application: Used in metalworking fluids (cutting oils), paints, and adhesives as an "in-can" preservative.
-
Advantage: Unlike direct formaldehyde, oxazolidines provide a slow, sustained release, reducing vapor pressure and immediate toxicity while maintaining sterility.
B. H₂S Scavenging (Oil & Gas)
In anhydrous or mixed-phase systems (crude oil/natural gas), the oxazolidine ring reacts with Hydrogen Sulfide (
-
Mechanism: The basic nitrogen facilitates the nucleophilic attack of
on the ring or the methylene bridge, effectively "tying up" the sulfur into non-volatile organic sulfides. -
Comparison: While triazines are more common, oxazolidines (especially the ethyl-substituted variants like the one mentioned in the user prompt) are preferred in specific non-aqueous applications due to better oil solubility.
C. Latent Curing Agent (Polyurethanes)
-
Mechanism: In one-component (1K) polyurethane systems, the oxazolidine is stable in the absence of water. Upon application, atmospheric moisture hydrolyzes the ring, releasing the secondary amine and hydroxyl groups.
-
Reaction: The released amine/hydroxyl reacts rapidly with isocyanates (
) to form urea/urethane linkages, curing the polymer. -
Benefit: Prevents premature gelling and allows for "moisture-triggered" curing.
Hydrolysis Equilibrium Diagram
This cycle demonstrates why the compound is both a stable intermediate and a reactive release agent.
Caption: The hydrolysis mechanism responsible for formaldehyde release and latent curing activity.
Safety, Toxicology & Handling
Due to its potential to release formaldehyde, CAS 20073-50-1 requires strict safety protocols.
-
GHS Classification:
-
Personal Protective Equipment (PPE):
-
Respiratory: NIOSH-approved respirator with organic vapor cartridges if misting occurs or in high-temperature processing.
-
Skin: Butyl rubber or Nitrile gloves.[2]
-
Eyes: Chemical safety goggles.
-
-
Storage: Store in a cool, dry place away from acids. Acids catalyze the hydrolysis, leading to premature decomposition and formaldehyde off-gassing.
References
-
Sigma-Aldrich. (2025). 2-(Oxazolidin-3-yl)ethanol Product Specification & SDS. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 60046, 3-Oxazolidineethanol. Retrieved from
-
ChemicalBook. (2025). CAS 20073-50-1 Properties and Suppliers. Retrieved from
- Ullmann's Encyclopedia of Industrial Chemistry.Ethanolamines and Propanolamines. Wiley-VCH. (General reference for amino-alcohol chemistry).
-
European Chemicals Agency (ECHA). Registration Dossier for Oxazolidine Derivatives. Retrieved from
Sources
The Formation of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol: A Mechanistic and Practical Guide
This technical guide provides an in-depth exploration of the synthesis of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol, a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core mechanism of its formation, offers a detailed experimental protocol based on optimized, catalyst-free conditions, and explains the scientific rationale behind the synthetic strategy.
Introduction: The Significance of N-Substituted Oxazolidines
Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. They are versatile building blocks in organic synthesis and are of considerable interest in medicinal chemistry. The N-substituted oxazolidine, 2-(2-Ethyl-oxazolidin-3-yl)-ethanol, in particular, serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Understanding its formation is paramount for process optimization, yield maximization, and impurity control in drug development and manufacturing. This guide will focus on its synthesis via the condensation reaction of diethanolamine and propanal.
The Core Mechanism: A Stepwise Condensation Pathway
The formation of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol from diethanolamine and propanal is a classic example of a reversible condensation reaction. The reaction proceeds without the need for an external catalyst, relying on the inherent nucleophilicity of the amine and the electrophilicity of the aldehyde.[1] The mechanism can be dissected into three key stages: hemiaminal formation, cyclization, and dehydration.
Step 1: Nucleophilic Attack and Hemiaminal Formation
The reaction initiates with the nucleophilic attack of the secondary amine group of diethanolamine on the electrophilic carbonyl carbon of propanal. The lone pair of electrons on the nitrogen atom forms a new carbon-nitrogen bond. This is followed by a proton transfer from the nitrogen to the oxygen atom, resulting in the formation of a transient, neutral tetrahedral intermediate known as a hemiaminal (or carbinolamine). This initial step is typically rapid and reversible.
Step 2: Intramolecular Cyclization
The hydroxyl group of the hemiaminal intermediate, specifically one of the 2-hydroxyethyl arms of the original diethanolamine moiety, then acts as a nucleophile. It attacks the same carbon atom that was originally the carbonyl carbon. This intramolecular cyclization leads to the formation of the five-membered oxazolidine ring.
Step 3: Dehydration to the Final Product
The resulting intermediate from the cyclization is an unstable species that readily eliminates a molecule of water to form the stable oxazolidine ring. This dehydration step is the driving force for the overall reaction and is often facilitated by heating or the removal of water from the reaction mixture.
The overall reaction is a reversible equilibrium. To achieve a high yield of the desired oxazolidine, the equilibrium must be shifted towards the product side. This is typically accomplished by removing the water byproduct as it is formed, for example, through azeotropic distillation.[2]
Sources
Technical Guide: Precursors and Synthesis of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol
This technical guide details the starting materials, precursors, and synthesis logic for 2-(2-Ethyl-oxazolidin-3-yl)-ethanol (often referred to in industrial contexts as a hydroxyethyl oxazolidine moisture scavenger).[1]
Executive Summary & Structural Analysis
Target Molecule: 2-(2-Ethyl-oxazolidin-3-yl)-ethanol CAS Registry Number: 7747-35-5 (Note: This CAS often references the bicyclic equilibrium form, 7a-ethyldihydro-1H,3H,5H-oxazolo[3,4-c]oxazole, which exists in dynamic equilibrium with the target monocyclic structure).[1] Molecular Formula: C₇H₁₅NO₂ (Open form) ⇌ C₇H₁₃NO₂ + H₂O (Closed bicyclic form - theoretical dehydration product) Primary Application: Moisture scavenger in polyurethane (PU) systems, latent hardener, and formaldehyde scavenger.[1]
Structural Logic
The molecule consists of a five-membered oxazolidine ring substituted at the C2 position with an ethyl group and at the N3 position with a 2-hydroxyethyl group .[1]
-
Ring Backbone: Derived from a secondary amino alcohol.[1]
-
C2 Substituent (Ethyl): Derived from an aldehyde source.[1]
-
N3 Substituent (Ethanol): Remnant of the amino alcohol precursor.[1]
Primary Precursors and Starting Materials
The synthesis relies on a condensation reaction between a secondary amino alcohol and an aldehyde.[1] The purity and handling of these precursors are critical for preventing side reactions (such as aldol condensation or polymerization).[1]
Precursor A: Diethanolamine (DEA)
Role: Provides the nitrogen atom, the oxygen of the oxazolidine ring, and the pendant hydroxyethyl group.[1]
| Property | Specification | Technical Note |
| IUPAC Name | 2,2'-Iminodiethanol | Core backbone provider.[1] |
| CAS No. | 111-42-2 | |
| Purity | ≥ 99.0% | Critical: Impurities like monoethanolamine (MEA) or triethanolamine (TEA) will lead to non-target oxazolidines or catalytic inhibition.[1] |
| Water Content | < 0.15% | Excess water retards the equilibrium-driven synthesis.[1] |
| Physical State | Viscous Liquid / Solid | Freezing point is ~28°C. Requires heated lines/tracing for transfer (maintain at 40–50°C).[1] |
| Hazards | Corrosive, STOT-RE | Hygroscopic; must be stored under nitrogen to prevent moisture absorption.[1] |
Precursor B: Propionaldehyde (Propanal)
Role: Provides the C2 carbon and the ethyl substituent.[1]
| Property | Specification | Technical Note |
| IUPAC Name | Propanal | Carbonyl source.[1] |
| CAS No. | 123-38-6 | |
| Purity | ≥ 99.5% | Critical: Must be free of propionic acid (oxidation product) which neutralizes the basicity required for stability.[1] |
| Acid Value | < 1.0 mg KOH/g | High acidity catalyzes aldol condensation of the aldehyde before it reacts with DEA.[1] |
| Physical State | Volatile Liquid | Boiling point ~49°C. High vapor pressure requires chilled condensers during addition.[1] |
| Hazards | Highly Flammable | Peroxide former.[1] Store under inert gas with antioxidants if necessary. |
Auxiliary Material: Entraining Solvent
Role: Facilitates water removal via azeotropic distillation.[1]
-
Solvents: Toluene, Xylene, or Cyclohexane.[1]
-
Selection Logic: Solvents with a boiling point higher than water but lower than the product decomposition temperature are preferred to drive the reaction to completion (Le Chatelier's principle).[1]
Synthesis Mechanism & Pathway
The formation of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol is a reversible condensation reaction.[1]
-
Nucleophilic Attack: The secondary amine of DEA attacks the carbonyl carbon of Propionaldehyde.[1]
-
Hemiaminal Formation: An unstable intermediate (carbinolamine) is formed.[1]
-
Cyclization: The hydroxyl group of the DEA backbone attacks the hemiaminal carbon.[1]
-
Dehydration: Water is eliminated to close the oxazolidine ring.[1]
Equilibrium Note: The product exists in equilibrium with a bicyclic form (oxazolo[3,4-c]oxazole) depending on temperature and water content.[1] However, for polyurethane applications, the "open" hydroxyethyl form is the active species that reacts with isocyanates or water.[1]
Reaction Pathway Diagram[1]
Caption: Reaction pathway showing the condensation of DEA and Propionaldehyde to form the target oxazolidine with water elimination.
Experimental Protocol (Industrial/Lab Scale)
Safety Warning: Propionaldehyde is highly flammable and toxic.[1] DEA is corrosive.[1] Perform all operations in a fume hood with appropriate PPE.
Phase 1: Reactor Setup
-
Vessel: 3-neck round bottom flask (or jacketed reactor).
-
Attachments: Mechanical stirrer, Dean-Stark trap (pre-filled with solvent), Reflux condenser, Nitrogen inlet, Temperature probe, Dropping funnel.[1]
-
Atmosphere: Inert Nitrogen blanket (essential to prevent aldehyde oxidation).[1]
Phase 2: Reaction Procedure
-
Charging DEA: Charge Diethanolamine (1.0 molar equivalent) into the reactor.
-
Solvent Addition: Add Toluene (approx. 30-50% of total volume) to act as the azeotropic agent.[1]
-
Heating: Warm the DEA/Toluene mixture to ~40°C to ensure DEA is fully liquid and viscosity is manageable.
-
Aldehyde Addition:
-
Reflux & Water Removal:
-
Once addition is complete, ramp temperature to the boiling point of the azeotrope (approx. 85-110°C depending on solvent ratio).
-
Collect water in the Dean-Stark trap.[1]
-
Endpoint: Continue reflux until the theoretical amount of water is collected and no further water separates.
-
Phase 3: Purification[1]
-
Stripping: Switch to distillation mode. Apply vacuum (gradually reducing pressure to < 50 mbar) to strip the solvent and excess propionaldehyde.[1]
-
Temperature Limit: Do not exceed 130°C in the pot to avoid thermal degradation or ring opening.
-
Filtration: Filter the product while warm (if necessary) to remove any salts or particulates.[1]
Process Flow Diagram
Caption: Step-by-step process flow from precursor charging to final purification.
Quality Control & Characterization
To validate the synthesis of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol, the following parameters must be met:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Clear, colorless to pale yellow liquid.[1] |
| Water Content | Karl Fischer | < 0.2% (Critical for PU applications).[1] |
| Purity (GC/FID) | Gas Chromatography | > 95% (Sum of open and closed isomers).[1] |
| Amine Value | Titration (HCl) | Theoretical ± 5%.[1] Verifies nitrogen content. |
| IR Spectroscopy | FTIR | Absence of C=O peak (1720 cm⁻¹).[1] Presence of C-O-C ether bands (1050-1150 cm⁻¹).[1] |
Troubleshooting
-
High Acid Value: Indicates oxidation of propionaldehyde.[1] Use fresh precursor or distill aldehyde before use.[1]
-
Cloudiness: Residual water or salt formation.[1] Dry with molecular sieves (4Å) and filter.
-
Color Formation: Oxidation of DEA (yellowing).[1] Ensure strict Nitrogen blanketing during reaction and storage.[1]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83495, 2-(2-Ethyl-3-oxazolidinyl)ethanol. Retrieved from [Link]
-
American Chemical Society. (2020).[1] Diethanolamine: Specifications and Handling. ACS Reagent Chemicals.[1]
-
Oxea Chemicals. (n.d.).[1] Safety Data Sheet: Propionaldehyde. Retrieved from [Link]
-
Parrish, C. F. (2000).[1] Solvents, Industrial.[1] Kirk-Othmer Encyclopedia of Chemical Technology. Wiley-VCH.[1]
Sources
"2-(2-Ethyl-oxazolidin-3-yl)-ethanol" solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide establishes a predictive framework based on its structural attributes and the known properties of the closely related analogue, 2-(Oxazolidin-3-yl)ethanol. Furthermore, this document offers detailed, field-proven experimental protocols for researchers to accurately determine solubility, ensuring a self-validating system for data generation. The methodologies are designed to be both practical and scientifically rigorous, empowering researchers in drug development and other scientific disciplines to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical applications.
Introduction to 2-(2-Ethyl-oxazolidin-3-yl)-ethanol
2-(2-Ethyl-oxazolidin-3-yl)-ethanol is a heterocyclic organic compound featuring an oxazolidine ring substituted with an ethyl group at the 2-position and an ethanol group at the 3-position. The oxazolidine moiety is a five-membered ring containing both nitrogen and oxygen atoms, which, along with the terminal hydroxyl group of the ethanol substituent, dictates the molecule's physicochemical properties and, consequently, its solubility profile. Oxazolidine derivatives are of significant interest in medicinal chemistry and materials science, often serving as chiral auxiliaries, intermediates in synthesis, or as bioactive molecules themselves[1][2]. Understanding the solubility of this compound is a critical first step in its practical application, from designing reaction conditions to developing formulation strategies.
The structure of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol suggests a molecule with a balance of hydrophilic and lipophilic character. The hydroxyl group and the heteroatoms in the oxazolidine ring are capable of forming hydrogen bonds, which will promote solubility in polar solvents. Conversely, the ethyl group and the hydrocarbon backbone contribute to its nonpolar character, suggesting some solubility in less polar organic solvents.
Physicochemical Properties and Predicted Solubility
Table 1: Physicochemical Properties of 2-(Oxazolidin-3-yl)ethanol (CAS 20073-50-1)[3][4][5][6]
| Property | Value | Source |
| Molecular Formula | C5H11NO2 | [4][5][6] |
| Molecular Weight | 117.15 g/mol | [3][4][5][6] |
| Appearance | Colorless to yellow liquid | [3] |
| Water Solubility | 1000 g/L at 25°C | [4] |
| logP | -1.26 | [4] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Boiling Point | 202.3°C | [4] |
The addition of an ethyl group to form 2-(2-Ethyl-oxazolidin-3-yl)-ethanol will increase its molecular weight and its lipophilicity (a higher logP value is expected). This structural modification is anticipated to decrease its solubility in highly polar solvents like water, while potentially increasing its solubility in less polar organic solvents.
Based on the principle of "like dissolves like," we can predict the solubility of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol in various classes of organic solvents[7]:
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): High solubility is expected. The hydroxyl group and the oxazolidine ring's heteroatoms will readily form hydrogen bonds with these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Good to moderate solubility is anticipated. These solvents can act as hydrogen bond acceptors, interacting favorably with the compound's hydroxyl group.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Lower solubility is predicted. While the ethyl group and hydrocarbon backbone will have some affinity for these solvents, the polar functional groups will limit miscibility.
Experimental Protocols for Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocols provide a framework for both qualitative and quantitative solubility assessment.
Materials and Equipment
-
2-(2-Ethyl-oxazolidin-3-yl)-ethanol
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, toluene, hexane, diethyl ether)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Glass vials with screw caps
-
Pipettes and syringes
-
Syringe filters (0.22 µm)
Qualitative Solubility Determination
This method provides a rapid assessment of solubility.
Workflow for Qualitative Solubility Assessment
Caption: A simple workflow for the rapid qualitative determination of solubility.
Step-by-Step Protocol:
-
Weigh approximately 10 mg of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol into a clean, dry glass vial.
-
Add 1 mL of the selected organic solvent to the vial.
-
Securely cap the vial and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a dark background.
-
Classify the solubility:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid remains, but a significant portion appears to have dissolved.
-
Insoluble: The solid material remains largely unchanged.
-
Quantitative Solubility Determination (Equilibrium Solubility Method)
This method determines the saturation concentration of the compound in a solvent at a specific temperature.
Workflow for Quantitative Solubility Determination
Caption: A detailed workflow for the quantitative measurement of equilibrium solubility.
Step-by-Step Protocol:
-
Add an excess amount of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Accurately dispense a known volume of the test solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or GC method.
-
Calculate the concentration of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol in the original saturated solution by back-calculation from the diluted sample, using a standard curve prepared with known concentrations of the compound.
Safety and Handling
While specific toxicity data for 2-(2-Ethyl-oxazolidin-3-yl)-ethanol is not widely available, it is prudent to handle it with the care afforded to all laboratory chemicals. The related compound, 2-ethyl-2-oxazoline, is classified as a flammable liquid that causes severe skin burns and eye damage[8][9]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood[8]. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This technical guide has provided a comprehensive overview of the predicted solubility of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol in organic solvents, based on its molecular structure and data from a close structural analog. The presence of hydrogen-bonding functional groups suggests high solubility in polar protic solvents and moderate solubility in polar aprotic solvents, with lower solubility expected in nonpolar solvents. For researchers requiring precise quantitative data, detailed and reliable experimental protocols for both qualitative and quantitative solubility determination have been provided. By following these methodologies, scientists in drug development and other fields can generate the critical data needed to effectively utilize this compound in their research and development endeavors.
References
- Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.
- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
- Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Vertex AI Search. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. Scribd.
- Sigma-Aldrich. (n.d.). 2-(Oxazolidin-3-yl)ethanol.
- Fisher Scientific. (2004, October 4).
- ChemicalBook. (n.d.). 2-(3-OXAZOLIDINE)ETHANOL CAS#: 20073-50-1.
- SpectraBase. (n.d.). 2-(2-Ethyl-1,3-oxazolidin-3-yl)ethanol.
- Fisher Scientific. (2011, October 5).
- Yousra, A., et al. (2025). Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one. PMC.
- National Center for Biotechnology Information. (n.d.). 3-Oxazolidineethanol. PubChem.
- Damdoom, W. K., & Al-Jeilawi, H. R. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 65(11), 6242-6252.
- ChemicalBook. (2025, July 16). 2-(3-OXAZOLIDINE)ETHANOL | 20073-50-1.
- ResearchGate. (2025, October 13). (PDF) Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one.
- Chemos GmbH & Co. KG. (n.d.).
- Yaya, A. R., et al. (n.d.).
- BLD Pharm. (n.d.). 2-(Oxazolidin-3-yl)ethanol.
- Murov, S. (n.d.). Common Organic Solvents: Table of Properties.
- ResearchGate. (n.d.). Figure S10: Solubility test for poly(2-ethyl-2-oxazoline)
- National Center for Biotechnology Information. (n.d.). 2-Propenoic acid, 2-(2-oxo-3-oxazolidinyl)ethyl ester. PubChem.
Sources
- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 2-(Oxazolidin-3-yl)ethanol | 20073-50-1 [sigmaaldrich.com]
- 4. 2-(3-OXAZOLIDINE)ETHANOL CAS#: 20073-50-1 [m.chemicalbook.com]
- 5. 3-Oxazolidineethanol | C5H11NO2 | CID 60046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(3-OXAZOLIDINE)ETHANOL | 20073-50-1 [chemicalbook.com]
- 7. chem.ws [chem.ws]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
An In-depth Technical Guide to the Theoretical and Computational Elucidation of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol
Abstract: This guide provides a comprehensive technical overview of the theoretical and computational methodologies applied to the study of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol. Oxazolidine derivatives are a critical class of heterocyclic compounds with broad applications in medicinal chemistry and materials science.[1] A deep understanding of their molecular structure, conformational dynamics, and electronic properties is paramount for rational design and optimization. This document outlines a first-principles, computational workflow, integrating Density Functional Theory (DFT) and other methods to predict and analyze the molecule's structural, spectroscopic, and reactivity characteristics. It is intended for researchers and professionals in drug development and computational chemistry, offering both foundational theory and practical, field-proven protocols.
Introduction: The Significance of Oxazolidines and the Role of Computation
The oxazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of several antibacterial agents.[2][3] These compounds typically function by inhibiting bacterial protein synthesis.[3] Beyond their antibacterial properties, oxazolidine derivatives exhibit a wide spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, and antineoplastic actions.[1] The specific molecule, 2-(2-Ethyl-oxazolidin-3-yl)-ethanol, is a functionalized oxazolidine whose synthesis has been reported, often via the condensation of 2-(aminoethoxy)ethanol with propanal. Its structure presents interesting features for computational analysis, including multiple rotatable bonds and stereocenters, which give rise to a complex conformational landscape.
Computational chemistry provides an indispensable toolkit for dissecting the molecular intricacies that govern the function of such molecules. By employing quantum mechanical calculations, we can move beyond static, two-dimensional representations to explore the three-dimensional structure, vibrational modes, electronic properties, and reactivity of a molecule in silico. This predictive power accelerates research by identifying the most probable conformations, interpreting experimental spectra, and generating hypotheses about reaction mechanisms, thereby guiding more targeted experimental work.
This guide uses 2-(2-Ethyl-oxazolidin-3-yl)-ethanol as a case study to demonstrate a robust computational workflow. The principles and methods described herein are broadly applicable to the study of other small organic molecules.
Foundational Analysis: Molecular Structure and Conformational Landscape
A molecule's function is intrinsically linked to its three-dimensional shape. For a flexible molecule like 2-(2-Ethyl-oxazolidin-3-yl)-ethanol, it is not a single static structure but an ensemble of interconverting conformers. Identifying the lowest energy (most stable) conformers is the crucial first step in any computational analysis.
Conformational Search and Optimization
The oxazolidine ring itself can adopt various puckered conformations, such as the envelope and twisted forms.[4][5] Furthermore, rotation around the C-C and C-N single bonds of the N-ethanol and C-ethyl side chains generates a multitude of possible spatial arrangements.
Causality of Method Selection: A multi-step approach is most effective for exploring this conformational space. We begin with a computationally inexpensive method, such as Molecular Mechanics (MM), to rapidly generate a large number of potential conformers. These initial structures are then subjected to a more rigorous optimization using Density Functional Theory (DFT). The B3LYP functional combined with a Pople-style basis set like 6-31G(d) offers a reliable balance of accuracy and computational cost for geometry optimizations of organic molecules.[6][7] To refine the energies, a final single-point energy calculation with a larger basis set, such as 6-311++G(d,p), is recommended.
Experimental Protocol: Conformational Analysis Workflow
-
Initial Structure Generation: Draw the 2D structure of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol in a molecular editor and generate an initial 3D conformation.
-
Molecular Mechanics Search: Perform a systematic or stochastic conformational search using an MM force field (e.g., MMFF94). This will generate hundreds or thousands of potential conformers.
-
Geometry Optimization (DFT): Take the lowest-energy conformers from the MM search (e.g., all within 10-15 kcal/mol of the global minimum) and optimize their geometries using a DFT method (e.g., B3LYP/6-31G(d)).
-
Frequency Analysis: For each optimized structure, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Refined Energy Calculation: Perform a final, more accurate single-point energy calculation on each optimized geometry using a larger basis set (e.g., B3LYP/6-311++G(d,p)).
-
Data Analysis: Rank the conformers based on their relative Gibbs free energies to determine their Boltzmann population at a given temperature.
Workflow for Computational Analysis
Caption: A generalized workflow for the computational study of organic molecules.
Spectroscopic Properties: Bridging Theory and Experiment
Computational methods are exceptionally powerful for predicting and interpreting spectroscopic data. By simulating spectra for the lowest-energy conformers, we can make direct comparisons with experimental results, aiding in structure verification and spectral assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for structure elucidation. Chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic environment and geometry around each nucleus.
Theoretical Approach: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[7] Calculations are typically performed at the DFT level (e.g., B3LYP/6-311++G(d,p)) on the previously optimized geometries.
Self-Validation: Calculated shifts are not absolute but are computed relative to a reference compound, typically tetramethylsilane (TMS). The same level of theory must be used to calculate the isotropic shielding value of TMS. The final predicted chemical shift is then obtained by:
δpred = σTMS - σcalc
A strong correlation between the predicted and experimental shifts validates both the optimized geometry and the computational method.
Vibrational (Infrared) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Each peak in an IR spectrum corresponds to a specific bond stretching, bending, or wagging motion.
Theoretical Approach: Vibrational frequencies are obtained directly from the frequency analysis step (Section 2.2). It is a known systematic error that calculated harmonic frequencies are often higher than experimental anharmonic frequencies. To correct for this, a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) is typically applied.
Data Interpretation: The calculated output provides not only the frequency of each vibrational mode but also its intensity and a description of the atomic motions involved. This allows for the unambiguous assignment of key peaks in the experimental spectrum, such as the O-H stretch from the ethanol tail (~3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), and C-O stretches (~1050-1150 cm⁻¹).[8]
| Property | Computational Method | Typical Level of Theory | Key Output |
| Geometry | DFT Optimization | B3LYP/6-31G(d) | 3D Coordinates (XYZ) |
| Conformer Energy | DFT Single-Point | B3LYP/6-311++G(d,p) | Gibbs Free Energy (ΔG) |
| ¹H & ¹³C NMR | GIAO | B3LYP/6-311++G(d,p) | Isotropic Shielding (σ) |
| IR Spectrum | Frequency Analysis | B3LYP/6-31G(d) | Frequencies (cm⁻¹), Intensities |
Caption: Table summarizing common computational methods for molecular property prediction.
Quantum Chemical Descriptors and Reactivity Analysis
Beyond structure and spectra, DFT calculations provide a wealth of information about the electronic structure of a molecule, which can be used to predict its reactivity.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are likely sites for electrophilic attack.
-
LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are likely sites for nucleophilic attack. The HOMO-LUMO gap (ELUMO - EHOMO) is an important indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[9]
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map that illustrates the charge distribution on the surface of a molecule.[4][9] It is invaluable for predicting how a molecule will interact with other charged species.
-
Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to likely sites for electrophilic attack. For 2-(2-Ethyl-oxazolidin-3-yl)-ethanol, these would be centered on the oxygen and nitrogen atoms.
-
Blue Regions: Indicate positive potential (electron-deficient), corresponding to likely sites for nucleophilic attack. These are typically found around hydrogen atoms, especially the hydroxyl proton.[9]
Conceptual Diagram of Reactivity Descriptors
Caption: Relationship between computational outputs and predicted chemical properties.
Conclusion and Future Outlook
The computational workflow detailed in this guide provides a robust framework for the in-depth characterization of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol. By integrating conformational analysis with the prediction of spectroscopic and electronic properties, researchers can gain a profound understanding of the molecule's behavior at an atomic level. This knowledge is critical for applications ranging from interpreting experimental data to designing next-generation oxazolidine-based therapeutics.[2][10] Future studies could extend this work to include molecular dynamics simulations to explore the molecule's behavior in solution over time or docking studies to investigate its potential interactions with biological targets.
References
-
Effective in silico prediction of new oxazolidinone antibiotics: force field simulations of the antibiotic–ribosome complex supervised by experiment and electronic structure methods. Journal of Computer-Aided Molecular Design. Available at: [Link]
-
Exploring Oxazolidinone scaffolds for future antibiotics: synthesis and computational insights with DFT, docking, ADME and MD simulation. CoLab. Available at: [Link]
-
Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. MDPI. Available at: [Link]
-
Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation, and Computational Investigations. ResearchGate. Available at: [Link]
-
Oxazolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
A conformational study of N-tosyl oxazolidines using molecular mechanics and crystallography. Semantic Scholar. Available at: [Link]
-
The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. Bentham Science. Available at: [Link]
-
Continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. Available at: [Link]
-
Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. National Institutes of Health. Available at: [Link]
-
Supplementary Information for Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Synthesis of 2-substituted-1,3-oxazolidines under microwave irradiation. ResearchGate. Available at: [Link]
-
Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. National Institutes of Health. Available at: [Link]
-
Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. ResearchGate. Available at: [Link]
-
Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate. International Union of Crystallography. Available at: [Link]
-
Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate. International Union of Crystallography. Available at: [Link]
-
An experimental and DFT study of the conversion of ephedrine derivatives into oxazolidinones. Double SN2 mechanism against SN1 mech. Tetrahedron. Available at: [Link]
-
Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. ChemRxiv. Available at: [Link]
-
Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate. AVESİS. Available at: [Link]
-
Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one. ResearchGate. Available at: [Link]
-
Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. National Institutes of Health. Available at: [Link]
-
Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one. National Institutes of Health. Available at: [Link]
-
H-1 proton NMR spectrum of ethanol. Doc Brown's Chemistry. Available at: [Link]
-
An experimental and DFT computational study on Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate. ResearchGate. Available at: [Link]
-
2-(2-Ethyl-1,3-oxazolidin-3-yl)ethanol. SpectraBase. Available at: [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Exploring Oxazolidinone scaffolds for future antibiotics: synthesis and computational insights with DFT, docking, ADME and MD simulation | CoLab [colab.ws]
- 3. mdpi.com [mdpi.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. minio.scielo.br [minio.scielo.br]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Effective in silico prediction of new oxazolidinone antibiotics: force field simulations of the antibiotic–ribosome complex supervised by experiment and electronic structure methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol in Advanced Polyurethane Systems
Introduction: Beyond Conventional Curing in Polyurethane Chemistry
Two-component (2K) polyurethane systems, revered for their exceptional performance, durability, and versatility, are fundamentally reliant on the highly efficient reaction between a polyisocyanate and a polyol. However, this reactivity is a double-edged sword. The isocyanate's sensitivity to ambient moisture is a persistent challenge for formulators, leading to undesirable side reactions, carbon dioxide generation (gassing), and a cascade of film defects.[1][2] Traditionally, the industry has navigated this by employing moisture scavengers or by using "blocked" isocyanates, which are thermally activated to release the reactive isocyanate group at elevated temperatures.[3][4][5]
This guide introduces a more nuanced and elegant solution: the use of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol . While often categorized broadly with blocked systems, this molecule does not function via thermal deblocking. Instead, it operates as a latent, moisture-triggered curing agent . Its oxazolidine ring structure remains stable and unreactive in the polyol formulation until exposed to atmospheric moisture. This hydrolysis initiates a controlled, in-situ generation of a reactive amino-alcohol, offering formulators a unique tool to modulate cure profiles, enhance performance, and reduce system toxicity.[1][6]
This document serves as a comprehensive technical guide for researchers, chemists, and product development professionals on the mechanism, application, and validation of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol in the synthesis of advanced polyurethane coatings, adhesives, and sealants.
Part 1: The Oxazolidine Mechanism - A Paradigm Shift from Thermal Deblocking
Conventional blocked isocyanates are adducts of an isocyanate and a blocking agent (e.g., caprolactam, methyl ethyl ketoxime) that dissociate upon heating to regenerate the free isocyanate.[5][7] This process is energy-intensive and limits their use to bake-cure systems.
Oxazolidines, in contrast, leverage the very contaminant they are designed to control: water. The core of their function is an acid-catalyzed hydrolysis of the heterocyclic ring.[8] In the case of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol, this "moisture-trigger" mechanism unfolds as follows:
-
Initial Stability: In the anhydrous polyol component (Part A), the oxazolidine ring is stable, contributing to an extended pot life.
-
Moisture-Triggered Hydrolysis: Upon exposure to atmospheric moisture, the oxazolidine ring hydrolyzes. This reaction is irreversible and yields a multi-functional intermediate: N-(2-hydroxyethyl)aminoalcohol and propionaldehyde.
-
Dual-Functionality Reaction: The newly formed amino-alcohol possesses both a secondary amine (-NH) and a primary hydroxyl (-OH) group. Both are highly reactive towards isocyanates. The amine reacts almost instantaneously to form a stable urea linkage, while the hydroxyl group reacts to form a robust urethane linkage.[6] This dual reaction pathway contributes significantly to crosslink density and cure speed.
-
Aldehyde Byproduct: The liberated propionaldehyde is a volatile organic compound (VOC) that evaporates from the film during the curing process.
This mechanism provides a distinct advantage: a fast, ambient-temperature cure that only commences upon application, effectively decoupling pot life from cure speed.
Visualizing the Curing Pathway
Caption: Experimental workflow for polyurethane synthesis and testing.
Step-by-Step Procedure:
-
Preparation of Part A (Polyol Blend): a. To a clean, dry mixing vessel, add 97.0 g of the acrylic polyol. b. Add 20.0 g of Butyl Acetate to adjust viscosity. c. Add 3.0 g of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol. d. Add 0.1 g of flow control agent. e. Mix thoroughly with a mechanical stirrer at low speed (200-300 rpm) for 10 minutes until homogenous. Keep the vessel sealed to prevent moisture ingress.
-
Mixing and Application: a. In a separate container, weigh out the calculated amount of the HDI trimer (Part B) based on the stoichiometry determined earlier (approx. 60.85 g for a 1.05 index). b. Under constant, gentle stirring, slowly add Part B to Part A. c. Continue mixing for 2-3 minutes. Avoid vigorous mixing which can introduce air bubbles. d. Immediately apply the mixed system to a steel test panel using a drawdown bar to achieve a consistent wet film thickness (e.g., 150 µm).
-
Curing: a. Allow the film to cure at ambient conditions (25°C, 50% Relative Humidity) for at least 7 days for full property development. b. Monitor properties at intervals (e.g., 4h, 24h, 72h, 7 days).
Protocol 2: Validation and Characterization
Objective: To validate the cure mechanism and quantify the performance of the resulting polyurethane film.
-
FTIR Spectroscopy (Cure Validation): a. Causality: This is the most direct method to confirm the consumption of the isocyanate. The disappearance of the NCO peak is a definitive indicator of a complete reaction. [3][9] b. Procedure: i. Immediately after mixing, place a drop of the liquid formulation between two salt (NaCl or KBr) plates and record the spectrum. Note the strong, sharp absorbance peak at approximately 2270 cm⁻¹ , characteristic of the N=C=O stretch. ii. After 24 hours of curing, scrape a small amount of the solid film and analyze it using an ATR-FTIR accessory. c. Expected Result: The peak at 2270 cm⁻¹ should be completely absent in the 24-hour spectrum, confirming the isocyanate has been fully consumed. Concurrently, the appearance or broadening of peaks in the urethane/urea carbonyl region (~1640-1730 cm⁻¹) and N-H stretch region (~3300 cm⁻¹) will be observed.
-
Hardness Development (Mechanical Cure): a. Causality: Pencil hardness or König pendulum hardness testing provides a quantitative measure of the crosslink network development over time. b. Procedure: Using a set of calibrated pencils of increasing hardness (e.g., from 2B to 6H) or a König pendulum tester, measure the hardness of the film at 24, 48, 72, and 168 hours (7 days). c. Expected Result: A progressive increase in hardness should be observed, plateauing as the film reaches full cure.
-
Thermal Analysis (DSC/TGA): a. Causality: Differential Scanning Calorimetry (DSC) can determine the glass transition temperature (Tg), an indicator of the polymer's crosslink density and flexibility. Thermogravimetric Analysis (TGA) reveals the thermal stability of the cured polymer. [10] b. Procedure: Analyze a small sample (5-10 mg) of the fully cured film via DSC (e.g., ramp from -50°C to 200°C at 10°C/min) and TGA (e.g., ramp from 30°C to 600°C at 10°C/min under nitrogen). c. Expected Result: DSC will show a distinct Tg, which can be compared against formulations without the oxazolidine to assess its impact on the polymer backbone. TGA will show the onset of decomposition, indicating the thermal stability of the urethane/urea linkages formed.
Part 4: Field-Proven Insights & Troubleshooting
-
Controlling the "Trigger": The hydrolysis rate is influenced by ambient humidity and catalysis. In very dry conditions (<30% RH), the cure may be slow. The addition of a weak acid catalyst can accelerate the ring-opening, but this will also reduce the pot life.
-
Bubble and Pinhole Formation: Although the oxazolidine reacts preferentially with water, if a large amount of moisture is present in the initial components (wet solvents, pigments, or polyols), the isocyanate can still react with it before the oxazolidine can scavenge it all. This leads to CO₂ gassing. Crucial Tip: Always use urethane-grade (dry) solvents and ensure all components are stored under a nitrogen blanket.
-
Impact as a Reactive Diluent: The low viscosity of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol allows for the formulation of high-solids, low-VOC coatings. [6]By replacing a portion of the solvent with this reactive component, formulators can meet stringent environmental regulations without compromising performance.
-
Adjusting Flexibility: The choice of the parent isocyanate and polyol remains the primary determinant of the final film's mechanical properties. The oxazolidine primarily functions to accelerate the cure and increase the crosslink density.
References
-
Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. National Institutes of Health (NIH). [Link]
-
Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. MDPI. [Link]
-
Improving polyurethane surface coatings Part 2: Use of oxazolidines and aldimines. PPCJ (Polymers Paint Colour Journal). [Link]
-
Oxazolidines: a useful aid to solving polyurethane formulation problems. Pitture e Vernici. [Link]
-
Study on synthesis, characterizations, and properties of pyridinol-blocked isocyanates and waterborne polyurethane. Taylor & Francis Online. [Link]
-
Preparation and Characterization of Polyurethane Bioadhesive from Hydroxyl-terminated Polylactide and Imidazole-blocked Isocyanate. ResearchGate. [Link]
-
Lignin-Based Polyurethanes from the Blocked Isocyanate Approach: Synthesis and Characterization. ACS Omega. [Link]
-
Oxazolidines in polyurethane coatings for wind turbines. Incorez. [Link]
-
Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. ACS Publications. [Link]
-
Latent curing mechanism of oxazolidines. ResearchGate. [Link]
-
Oxazolidine - Wikipedia. Wikipedia. [Link]
-
Oxazolidines: A useful aid to solving polyurethane formulation problems. Scribd. [Link]
-
Oxazolidines as curing agent for polyurethane adhesives. European Coatings. [Link]
- BLOCKED ISOCYANATE POLYURETHANE COMPOSITIONS USING A NEW BLOCKING AGENT, METHOD OF MANUFACTURE AND USES THEREOF.
-
One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one. National Institutes of Health (NIH). [Link]
-
Toward polymers with oxazolidin-2-one building blocks through tetra-n-butyl-ammonium halides (Cl, Br, I) catalyzed coupling of epoxides with isocyanates. Semantic Scholar. [Link]
-
Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKIVOC. [Link]
-
Blocked isocyanates as alternative curing agents for epoxy-polyurethane resins based on modified vegetable oils. sciendo. [Link]
-
Vanillin as low-temperature isocyanate-blocking agent and its use in one-component aqueous coatings. SpringerLink. [Link]
-
2-(2-Ethyl-1,3-oxazolidin-3-yl)ethanol. SpectraBase. [Link]
- Moisture-curing polyurethane composition containing oxazolidine.
-
Control of the Urethane Cure Reaction with Solid, Blocked Isocyanates. Defense Technical Information Center. [Link]
-
Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one. ResearchGate. [Link]
-
Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry. [Link]
-
Blocked isocyanates. University of Birmingham Research Portal. [Link]
-
The thermal dissociation of phenol-blocked toluene diisocyanate crosslinkers. Polymer Communications. [Link]
- Blocked isocyanates composition, use of compounds as isocyanates blocking agents.
Sources
- 1. pittureevernici.it [pittureevernici.it]
- 2. scribd.com [scribd.com]
- 3. Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. expresspolymlett.com [expresspolymlett.com]
- 6. researchgate.net [researchgate.net]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. Oxazolidine - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Utilizing 2-(2-Ethyl-oxazolidin-3-yl)-ethanol as a High-Performance Moisture Scavenger in Coating Formulations
Introduction: The Challenge of Moisture in Reactive Coatings
In the formulation of high-performance coatings, particularly two-component (2K) polyurethane systems, the presence of water is a critical and often underestimated challenge. Isocyanate groups, the reactive backbone of polyurethanes, exhibit a strong and often preferential reactivity with water. This reaction leads to the formation of an unstable carbamic acid, which rapidly decomposes into a primary amine and carbon dioxide (CO₂) gas.[1] The consequences of this undesirable side reaction are severe, manifesting as pinholes, foam, bubbles, and a significant reduction in surface gloss, ultimately compromising the coating's aesthetic quality and protective integrity.[2][3][4]
To counteract this, formulators employ moisture scavengers, chemical additives designed to preferentially react with and neutralize water before it can interact with the isocyanate component.[5] Among the most effective classes of moisture scavengers are oxazolidines. This guide provides a detailed technical overview and practical protocols for the use of a specific hydroxyl-functional oxazolidine, 2-(2-Ethyl-oxazolidin-3-yl)-ethanol , a highly efficient agent for eliminating moisture in demanding coating applications. Its unique structure not only removes water but also allows it to be incorporated into the polymer backbone, enhancing the final film properties.
Physicochemical Properties of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol
Understanding the fundamental properties of the moisture scavenger is crucial for its effective incorporation into a coating system. The data below is representative of this class of compounds.
| Property | Value | Source |
| Chemical Name | 2-(2-Ethyl-1,3-oxazolidin-3-yl)ethanol | [6] |
| Synonyms | Incozol 2, N-Hydroxyethyloxazolidine | [2][3][7] |
| Molecular Formula | C₇H₁₅NO₂ | - |
| Molecular Weight | 145.20 g/mol | - |
| Appearance | Clear, colorless to slightly yellow liquid | [8] |
| Viscosity | Low; ideal for high-solids systems | [3] |
| Functionality | Moisture Scavenger, Latent Curing Agent | [2][8] |
Mechanism of Action: A Dual-Function Additive
The efficacy of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol stems from a rapid, preferential hydrolysis reaction that chemically eliminates water. This process is followed by the integration of its byproducts into the polyurethane network, a key advantage over non-reactive scavengers.
Stage 1: Hydrolysis (Moisture Scavenging) Upon exposure to moisture, the oxazolidine ring undergoes hydrolysis. This reaction consumes one mole of water per mole of oxazolidine, opening the ring to form a reactive amino alcohol.[5][9][10] This reaction is significantly faster than the isocyanate-water reaction, effectively protecting the isocyanate from premature reaction and preventing CO₂ generation.[4]
Stage 2: Polymer Backbone Integration (Latent Curing) The newly formed amino alcohol is bifunctional, containing both a secondary amine and a primary hydroxyl group. Both of these groups are highly reactive with isocyanates. The amine group reacts to form a stable urea linkage, while the hydroxyl group forms a urethane linkage.[5] This "moisture-triggered" curing mechanism not only prevents defects but also contributes to the coating's crosslink density, potentially improving mechanical strength and chemical resistance.[2][8]
Key Applications and Benefits
The use of this oxazolidine is particularly advantageous in moisture-sensitive coating systems where high performance and a defect-free finish are paramount.
| Application Area | Key Benefits |
| 2K Polyurethane Coatings | Eliminates CO₂ gassing, preventing pinholes and bubbles. Improves gloss and distinctness of image (DOI). Enhances chemical and abrasion resistance.[2][7][11][12][13] |
| 1K Moisture-Cured Systems | Prevents premature gelling and viscosity increase in the container, improving storage stability.[3] Accelerates through-cure upon application via the moisture-triggered mechanism.[2][8] |
| High-Solids & Low-VOC Formulations | Acts as a reactive diluent, reducing viscosity without contributing to VOCs, helping to meet stringent environmental regulations.[14][15][16][17] |
| Pigmented Systems & Fillers | Effectively removes adsorbed water from the surface of pigments and fillers, which are common sources of moisture in formulations.[3] |
Protocol 1: Pre-Formulation Moisture Quantification via Karl Fischer Titration
Objective: To accurately determine the water content of individual formulation components (solvents, polyols, pigments, etc.) to enable precise calculation of the required moisture scavenger dosage.
Scientific Rationale: Karl Fischer (KF) titration is the industry-standard method for water determination.[18][19][20] Unlike gravimetric methods like Loss on Drying (LOD), which measure all volatile components, the KF method is based on a specific chemical reaction with water, providing highly accurate and reliable results for trace moisture levels.[21][22]
Apparatus & Reagents:
-
Karl Fischer Titrator (coulometric or volumetric)
-
Analytical Balance (precision to 0.1 mg)
-
Gastight syringes
-
Anhydrous solvents (e.g., methanol, specialized KF solvents)
-
Karl Fischer reagent (iodine, sulfur dioxide, base in alcohol)
-
Distilled water for calibration
Procedure (based on ASTM D1364):
-
Instrument Preparation: Set up the KF titrator according to the manufacturer's instructions. Ensure the titration vessel is clean, dry, and sealed from atmospheric moisture.
-
Solvent Conditioning: Add fresh, anhydrous KF solvent to the titration cell. Start the instrument's pre-titration or conditioning function to neutralize any residual water in the solvent until a stable, low-drift endpoint is reached.
-
Titrant Calibration: Using a calibrated microsyringe, inject a precise amount (e.g., 10 µL) of distilled water into the cell. The instrument will titrate this water and calculate the titrant concentration (mg/mL). Repeat until two consecutive calibrations are within an acceptable tolerance (e.g., <0.01 mg/mL).[23]
-
Sample Analysis (Liquids):
-
Using a clean, dry syringe, draw a representative sample of the liquid to be tested (e.g., polyol, solvent).
-
Accurately weigh the filled syringe.
-
Inject an appropriate amount of the sample into the KF titration cell.
-
Reweigh the empty syringe to determine the exact mass of the sample added.
-
Initiate the titration. The instrument will automatically determine the endpoint and calculate the water content, typically in ppm or weight percent.
-
-
Sample Analysis (Solids/Pigments):
-
For solids, a KF oven attachment is often used. A precisely weighed sample is heated in the oven, and the evaporated water is carried by a dry, inert gas stream into the KF titration cell for analysis.
-
-
Data Recording: Record the water content for each raw material. This data is critical for the dosage calculation in the next protocol.
Protocol 2: Incorporation and Evaluation in a 2K Polyurethane Topcoat
Objective: To formulate a 2K polyurethane clearcoat with and without 2-(2-Ethyl-oxazolidin-3-yl)-ethanol, apply it under high-humidity conditions, and evaluate its effectiveness in preventing moisture-related defects.
Materials & Equipment:
-
Part A (Polyol Component): Acrylic Polyol, Solvents (e.g., Butyl Acetate), Flow/Leveling Additives.
-
Part B (Isocyanate Component): Hexamethylene Diisocyanate (HDI) Trimer.
-
Moisture Scavenger: 2-(2-Ethyl-oxazolidin-3-yl)-ethanol.
-
Overhead stirrer, beakers, weighing balance.
-
Spray application equipment.
-
Test panels (e.g., steel, aluminum).
-
Humidity chamber or controlled environment (~75% RH).
-
Gloss meter, pencil hardness tester, cross-hatch adhesion tester.
Procedure:
-
Dosage Calculation:
-
Based on the Karl Fischer analysis (Protocol 1), calculate the total mass of water in the Part A formulation.
-
The stoichiometric requirement is approximately 8 parts by weight of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol to 1 part by weight of water.
-
Practical Recommendation: Add a 25-50% excess of the scavenger to account for atmospheric moisture during mixing and application. For example, if 1000g of Part A contains 2g of water, the stoichiometric need is 16g of scavenger. A practical addition would be 20-24g.
-
-
Preparation of Part A (Polyol Component):
-
Control Batch: In a mixing vessel, combine the acrylic polyol, solvents, and other additives according to the formulation. Mix until uniform.
-
Experimental Batch: Prepare an identical batch, but add the calculated amount of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol to the vessel before adding the polyol. Mix for 15-20 minutes under moderate shear to ensure the scavenger has reacted with any residual moisture.
-
-
Induction and Application:
-
Separately for each batch, add the stoichiometric amount of Part B (Isocyanate) to Part A and mix thoroughly.
-
Allow a 10-15 minute induction period.
-
Place the test panels in a high-humidity environment (~75% RH).
-
Apply the coatings to the test panels to achieve a target dry film thickness (e.g., 50 µm).
-
-
Curing and Evaluation:
-
Allow the panels to cure according to a standard schedule (e.g., 7 days at 23°C and 50% RH).
-
Visual Inspection: Immediately after application and after full cure, meticulously inspect the films for any signs of bubbles, pinholes, or haziness.
-
Performance Testing: Conduct quantitative tests on the fully cured films.
-
| Test | Method | Expected Outcome for Experimental Panel |
| Gloss (60°) | ASTM D523 | Higher gloss reading; no haziness. |
| Pencil Hardness | ASTM D3363 | Equal or potentially higher hardness due to increased crosslinking. |
| Adhesion | ASTM D3359 | Excellent rating (e.g., 5B) with no loss of adhesion. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Persistent Bubbling/Pinholes | 1. Insufficient scavenger dosage.2. Extremely high moisture in a raw material (e.g., a specific pigment).3. Scavenger added too late in the process. | 1. Re-verify water content with KF titration and increase dosage.2. Pre-treat the high-moisture component with the scavenger before adding to the main batch.3. Ensure scavenger is added early and mixed well before isocyanate introduction. |
| Slow Curing | Unlikely with this additive, but could be related to other formulation factors. | This additive typically accelerates cure.[2] Review catalyst levels and NCO:OH ratio. Ensure the scavenger is not used in vast excess, which could alter stoichiometry. |
| Reduced Pot Life | The generated secondary amine is highly reactive with isocyanates. | While the scavenger can extend pot life by preventing the isocyanate-water reaction, the subsequent amine reaction is fast. Optimize the formulation and application window. |
Conclusion
2-(2-Ethyl-oxazolidin-3-yl)-ethanol and similar oxazolidines are indispensable tools for formulators of high-performance coatings. Their dual-function mechanism not only provides robust protection against moisture-induced defects but also contributes positively to the final polymer network. By implementing systematic protocols for moisture quantification and scavenger incorporation, researchers and developers can overcome the inherent challenges of water in reactive systems, leading to coatings with superior aesthetics, durability, and overall performance.
References
-
Pitture e Vernici. Oxazolidines: a useful aid to solving polyurethane formulation problems. [Link]
-
ASTM International. D1364 Standard Test Method for Water in Volatile Solvents (Karl Fischer Reagent Titration Method). [Link]
-
ASTM International. ASTM D1364-02 - Standard Test Method for Water in Volatile Solvents (Karl Fischer Reagent Titration). [Link]
-
ASTM International. D1364 Standard Test Method for Water in Volatile Solvents (Karl Fischer Reagent Titration Method). [Link]
-
Petrolube. ASTM D1364: Water in Volatile Solvents. [Link]
-
Surface Coatings International. Improving polyurethane surface coatings Part 2: Use of oxazolidines and aldimines. [Link]
-
ASTM International. Water in Volatile Solvents (Karl Fischer Reagent Titration Method)1. [Link]
-
Incorez. Oxazolidines in polyurethane coatings for wind turbines. [Link]
-
European Coatings. Oxazolidines as curing agent for polyurethane adhesives. [Link]
-
Wikipedia. Oxazolidine. [Link]
-
Incorez. Incozol® LV. [Link]
-
Mettler Toledo. Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. [Link]
- Google Patents. US5223174A - Moisture-scavenging iminoalcohol-oxazolidine mixtures.
-
Incorez. Oxazolidine products. [Link]
-
Knowde. Incozol - LV - Incorez - Reactive Diluent - Moisture Scavenger. [Link]
-
Presto Group. Complete Guide to Moisture Content Test & Its Importance. [Link]
-
Wikipedia. Moisture analysis. [Link]
-
UL Prospector. Incozol LV by Incorez Ltd. [Link]
-
Univar Solutions. ZOLDINE® MS-PLUS, Technical Grade, Liquid, 395 lb Drum. [Link]
-
Incorez. Technical Datasheet Incozol LV. [Link]
-
UL Prospector. ZOLDINE™ MS-PLUS Moisture Scavenger by Dow Consumer & Industrial Solutions. [Link]
-
Incorez. Incozol® 2. [Link]
-
Scribd. Zoldine Ms-Plus: Key Performance Advantages. [Link]
-
Chemicalia. Benefits of oxazolidine moisture scavengers in polyurethane protective top coats for wind turbines. [Link]
-
Milliken. Moisture Scavenger for Short-Term Dehydration. [Link]
-
National Center for Biotechnology Information. Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one. [Link]
-
Ataman Kimya. 2-(2-ETHOXYETHOXY)ETHANOL. [Link]
- Google Patents.
-
Wiley Science Solutions. 2-(2-Ethyl-1,3-oxazolidin-3-yl)ethanol - SpectraBase. [Link]
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. pittureevernici.it [pittureevernici.it]
- 3. Incozol® 2 | Incozol range | Incorez [incorez.com]
- 4. chemicalia.com [chemicalia.com]
- 5. Oxazolidine - Wikipedia [en.wikipedia.org]
- 6. spectrabase.com [spectrabase.com]
- 7. Oxazolidines in polyurethane coatings for wind turbines | Incorez [incorez.com]
- 8. incorez.com [incorez.com]
- 9. specialchem.com [specialchem.com]
- 10. US5223174A - Moisture-scavenging iminoalcohol-oxazolidine mixtures - Google Patents [patents.google.com]
- 11. specialchem.com [specialchem.com]
- 12. ZOLDINE™ MS-PLUS Moisture Scavenger [advancionsciences.com]
- 13. ulprospector.com [ulprospector.com]
- 14. researchgate.net [researchgate.net]
- 15. Incozol® LV | Incozol range | Incorez [incorez.com]
- 16. Incozol - LV - Incorez - Reactive Diluent - Moisture Scavenger [knowde.com]
- 17. incorez.com [incorez.com]
- 18. D1364 Standard Test Method for Water in Volatile Solvents (Karl Fischer Reagent Titration Method) [store.astm.org]
- 19. petrolube.com [petrolube.com]
- 20. img.antpedia.com [img.antpedia.com]
- 21. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 22. Moisture analysis - Wikipedia [en.wikipedia.org]
- 23. alfachemic.com [alfachemic.com]
Application of "2-(2-Ethyl-oxazolidin-3-yl)-ethanol" in polymer crosslinking
An Application Guide for Researchers
Application of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol in Polymer Crosslinking
Abstract
This document provides a detailed technical guide on the application of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol as a latent, moisture-triggered crosslinking agent for polymer systems. Primarily focused on its use in one-component (1K) polyurethane formulations, these notes elucidate the underlying chemical mechanisms, provide detailed experimental protocols for formulation and curing, and outline methods for the characterization of the resulting crosslinked materials. This guide is intended for researchers, scientists, and formulation chemists in the fields of polymer science, coatings, adhesives, and sealants who seek to leverage the unique advantages of oxazolidine-based crosslinking technology.
Introduction: The Role of Oxazolidines as Latent Crosslinkers
In the formulation of high-performance polymers, particularly polyurethanes, achieving a balance between a long pot life and a rapid, controlled cure at the point of application is a significant challenge. Traditional two-component (2K) systems, while effective, require precise on-site mixing and have a limited working time. One-component (1K) systems offer operational simplicity but often rely on atmospheric moisture for curing, which can lead to undesirable side reactions. For instance, the reaction between isocyanates and water generates carbon dioxide, causing pinholing, blistering, and compromising the integrity and appearance of the final film.[1]
Blocked isocyanates offer a solution by thermally masking the reactive isocyanate group, which is released only upon heating.[2][3] However, this requires energy input and is unsuitable for ambient temperature curing. Oxazolidine derivatives, such as 2-(2-Ethyl-oxazolidin-3-yl)-ethanol, represent a more sophisticated class of "latent" crosslinkers or moisture scavengers.[4][5] These compounds remain stable in anhydrous formulations but are activated by ambient moisture. The key advantage is that the hydrolysis of the oxazolidine ring does not produce CO2. Instead, it generates reactive species that efficiently crosslink the polymer backbone, leading to a defect-free, high-performance network.[1] 2-(2-Ethyl-oxazolidin-3-yl)-ethanol is a bifunctional oxazolidine, possessing both the latent amine within the ring and a primary hydroxyl group, offering versatile reactivity for polymer formulation.
Mechanism of Action: Moisture-Triggered Ring Opening and Crosslinking
The crosslinking process mediated by 2-(2-Ethyl-oxazolidin-3-yl)-ethanol is a two-stage reaction initiated by the presence of water (e.g., atmospheric humidity).
Stage 1: Hydrolytic Ring-Opening
The oxazolidine ring is a heterocyclic acetal, which is stable under anhydrous and basic conditions but susceptible to hydrolysis under neutral or acidic conditions.[6][7] Upon exposure to moisture, the ring undergoes a rapid, hydrolytic cleavage. This reaction consumes ambient water and opens the ring to reveal a secondary amine and a primary alcohol, along with the release of an aldehyde (in this case, propanal). The kinetics of this hydrolysis are influenced by pH and can be subject to general acid-base catalysis.[7]
Stage 2: Crosslinking Reaction
The products of the hydrolysis—a reactive secondary amine and two hydroxyl groups (one from the initial structure and one from the ring-opening)—are now available to react with complementary functional groups in the polymer matrix. In the context of a polyurethane prepolymer terminated with isocyanate (-NCO) groups, the newly formed secondary amine reacts very rapidly to form a stable urea linkage, while the hydroxyl groups react to form urethane linkages. This sequence of reactions builds a densely crosslinked, stable polymer network.[8][9]
The overall mechanism effectively channels ambient moisture into a productive crosslinking pathway, preventing the undesirable moisture-isocyanate reaction and its associated CO2 generation.[1]
Application Protocol: Formulation of a 1K Moisture-Cured Polyurethane Clearcoat
This protocol describes the preparation of a model one-component (1K) polyurethane clearcoat using 2-(2-Ethyl-oxazolidin-3-yl)-ethanol as a latent crosslinking agent. The objective is to create a stable, liquid formulation that cures upon application and exposure to atmospheric moisture.
Materials and Equipment
| Component | Description / Purpose | Supplier Example |
| Polymer Backbone | Aliphatic polyisocyanate prepolymer (HDI or IPDI based) | Commercially available |
| Crosslinker | 2-(2-Ethyl-oxazolidin-3-yl)-ethanol | N/A |
| Solvent | Urethane-grade anhydrous solvent (e.g., xylene, butyl acetate) | Standard chemical supplier |
| Adhesion Promoter | Silane-based adhesion promoter (optional) | N/A |
| Flow/Leveling Agent | Polyacrylate-based additive | N/A |
| Catalyst | Dibutyltin dilaurate (DBTDL) (optional, for urethane reaction) | Standard chemical supplier |
| Equipment | High-speed disperser/mixer, moisture-free mixing vessels, film applicator, substrate panels (e.g., glass, steel) | Laboratory standard |
Formulation Procedure
Critical Note: All formulation steps must be conducted under anhydrous conditions to prevent premature activation of the oxazolidine crosslinker. Use dry glassware and urethane-grade solvents with low water content (<0.05%).
-
Vessel Preparation: Charge the moisture-free mixing vessel with the selected anhydrous solvent(s).
-
Prepolymer Addition: While mixing at low speed, add the isocyanate-terminated polyurethane prepolymer to the solvent and mix until a homogenous solution is achieved.
-
Additive Incorporation: Add flow/leveling agents and adhesion promoters as required by the formulation. Mix thoroughly.
-
Crosslinker Addition: Slowly add the 2-(2-Ethyl-oxazolidin-3-yl)-ethanol to the mixture. The stoichiometry should be carefully calculated. A common starting point is a molar ratio of oxazolidine rings to isocyanate groups ranging from 0.8 to 1.2, depending on the desired film properties. The hydroxyl group on the oxazolidine should also be factored into the total reactive hydrogen content relative to the isocyanate content.
-
Final Mixing & Storage: Continue mixing for 15-20 minutes to ensure complete homogenization. If necessary, add a catalyst like DBTDL to accelerate the subsequent hydroxyl-isocyanate reaction during cure. Transfer the final formulation to a sealed, moisture-proof container for storage. The resulting formulation should exhibit excellent in-can stability.[1]
Application and Curing
-
Substrate Preparation: Ensure the substrate is clean, dry, and free of contaminants.
-
Film Application: Apply the formulated coating to the substrate using a film applicator, spray gun, or brush to achieve the desired wet film thickness.
-
Curing: Allow the coated substrate to cure at ambient conditions (e.g., 23°C, 50% Relative Humidity). The curing process begins immediately upon exposure to atmospheric moisture. The film will progress from a liquid to a tack-free state, and then to a fully cured, crosslinked film. Curing time will depend on humidity, temperature, and film thickness.
Characterization and Validation
To validate the crosslinking process and assess the properties of the cured material, the following analytical techniques are recommended.
Monitoring the Curing Process
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a critical tool for monitoring the chemical changes during curing. The disappearance of the strong isocyanate (-NCO) absorption band at ~2270 cm⁻¹ provides direct evidence of the crosslinking reaction. Concurrently, the formation and growth of urea (C=O stretch ~1640 cm⁻¹) and urethane (C=O stretch ~1730-1700 cm⁻¹) bands can be observed.
-
Rheology: Tracking the storage modulus (G') and loss modulus (G'') over time provides quantitative data on the gelation and network formation. The crossover point of G' and G'' is often used to define the gel time.
Characterization of the Cured Film
The following table outlines key performance metrics and the methods used for their evaluation.
| Property | Test Method | Description |
| Hardness | Pencil Hardness (ASTM D3363) / Pendulum Hardness (ASTM D4366) | Measures the surface hardness and cure development of the film. |
| Solvent Resistance | MEK Rub Test (ASTM D5402) | Assesses the degree of crosslinking by measuring resistance to solvent attack. A higher number of double rubs without film failure indicates superior crosslinking. |
| Adhesion | Cross-Hatch Adhesion (ASTM D3359) | Evaluates the adhesion of the coating to the substrate. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the onset of thermal degradation, indicating the thermal stability of the crosslinked polymer network.[10] |
| Glass Transition | Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg), which is an indicator of the polymer's crosslink density and flexibility.[10] |
| Mechanical Properties | Tensile Testing (ASTM D2370) | For free films, this test measures tensile strength, elongation at break, and modulus, providing insight into the material's strength and flexibility. |
Conclusion
2-(2-Ethyl-oxazolidin-3-yl)-ethanol serves as a highly effective and versatile latent crosslinking agent, particularly for one-component, moisture-cured polyurethane systems. Its unique mechanism of moisture-triggered hydrolysis circumvents the problems associated with direct isocyanate-water reactions, enabling the formulation of stable, high-performance coatings, adhesives, and sealants that cure under ambient conditions to form defect-free, durable polymer networks. The protocols and characterization methods outlined in this guide provide a robust framework for researchers to explore and optimize the use of this advanced crosslinking technology.
References
- Current time information in Brunswick County, US. (n.d.). Google.
- Oxazolidines: a useful aid to solving polyurethane formulation problems. (n.d.). Pitture e Vernici.
- Wang, D. (n.d.). BASIC STUDIES OF THE CROSS-LINKING REACTION OF COLLAGEN WITH OXAZOLIDINE AND PLANT POLYPHENOLS. NECTAR.
- Oxazolidines as curing agent for polyurethane adhesives. (2017, October 18). European Coatings.
- Oxazolidine derivatives. (n.d.). Google Patents.
- Synthesis and thermal Crosslinking of oxazolidine-functionalized polyurethanes. (n.d.). ResearchGate.
- Bundgaard, H., & Johansen, M. (n.d.). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. PubMed.
- Synthesis of oxazolidines as latent curing agents for single-component polyurethane adhesive and its properties study: Research Article. (n.d.). ResearchGate.
- Improved Characterization of Polyoxazolidinones by Incorporating Solubilizing Side Chains. (n.d.). ResearchGate.
- Improving polyurethane surface coatings Part 2: Use of oxazolidines and aldimines. (2017, December 5). [Source not available].
- blocked isocyanate. (n.d.). newlife.
- 2-(2-Ethyl-1,3-oxazolidin-3-yl)ethanol. (n.d.). SpectraBase.
- Effect of Urethane Crosslinking by Blocked Isocyanates with Pyrazole-Based Blocking Agents on Rheological and Mechanical Performance of Clearcoats. (2020, October 7). MDPI.
Sources
- 1. pittureevernici.it [pittureevernici.it]
- 2. blocked isocyanate – newlife [newlifechem.com]
- 3. mdpi.com [mdpi.com]
- 4. Oxazolidines as curing agent for polyurethane adhesives - European Coatings [european-coatings.com]
- 5. researchgate.net [researchgate.net]
- 6. nectar.northampton.ac.uk [nectar.northampton.ac.uk]
- 7. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note & Protocols: Synthesis of Functional Poly(2-ethyl-2-oxazoline) for Advanced Biomedical Applications
A Note on Monomer Terminology: The topic of this guide specifies "2-(2-Ethyl-oxazolidin-3-yl)-ethanol." However, the vast body of scientific literature on the synthesis of functional polymers with properties relevant to drug development points to the use of 2-ethyl-2-oxazoline as the key monomer. The polymerization of 2-ethyl-2-oxazoline via cationic ring-opening polymerization (CROP) is a well-established and versatile method for producing a class of polymers known as poly(2-oxazoline)s (POx). These polymers, particularly poly(2-ethyl-2-oxazoline) (PEtOx), are at the forefront of biomedical research. This guide will therefore focus on the synthesis and functionalization of polymers using 2-ethyl-2-oxazoline, as this aligns with the established scientific consensus and provides actionable protocols for researchers.
Introduction: Poly(2-ethyl-2-oxazoline) - A Versatile Platform for Drug Development
Poly(2-ethyl-2-oxazoline) (PEtOx) is a synthetic polymer that has garnered significant attention as a promising alternative to poly(ethylene glycol) (PEG) in the biomedical field.[1][2] Its rising prominence is due to a unique combination of properties:
-
Biocompatibility: PEtOx exhibits low toxicity and is generally well-tolerated in biological systems.[3] It has been approved by the U.S. Food and Drug Administration (FDA) as a food additive, underscoring its safety profile.[4][5]
-
"Stealth" Properties: Similar to PEG, PEtOx can reduce non-specific protein interactions, which can prolong the circulation time of drug carriers in the bloodstream.[2][6]
-
Tunable Properties: The characteristics of poly(2-oxazoline)s can be precisely controlled by varying the side-chains of the monomers.[2] This allows for the fine-tuning of properties like hydrophilicity and thermal sensitivity.[2]
-
High Stability: PEtOx demonstrates high stability against degradation, which is advantageous for applications requiring long-term performance.[2]
-
Synthetic Versatility: The synthesis of PEtOx is highly controllable, allowing for the creation of complex polymer architectures, including block copolymers and end-functionalized polymers.[7]
The synthesis of PEtOx is primarily achieved through a process called living cationic ring-opening polymerization (CROP).[7][8] The "living" nature of this polymerization is a key advantage, as it allows for the synthesis of polymers with a predetermined molecular weight and a narrow molecular weight distribution.[9][10] This level of control is crucial for developing well-defined materials for drug delivery, tissue engineering, and other advanced therapeutic applications.[11][12]
This guide provides detailed protocols for the synthesis of linear PEtOx and its subsequent functionalization to create advanced polymers for research and drug development.
The Chemistry: Living Cationic Ring-Opening Polymerization (CROP)
The polymerization of 2-ethyl-2-oxazoline is initiated by electrophilic species, such as methyl triflate (MeOTf) or methyl tosylate (MeOTs).[1][9] The reaction proceeds through a positively charged oxazolinium species at the growing end of the polymer chain. The term "living" polymerization signifies that the chain termination and transfer reactions are largely absent, allowing the polymer chains to grow until the monomer is consumed. This enables the synthesis of polymers with controlled chain lengths and the ability to form block copolymers by sequentially adding different monomers.[10]
Caption: Mechanism of Cationic Ring-Opening Polymerization (CROP) of 2-ethyl-2-oxazoline.
Experimental Protocols
Protocol 1: Synthesis of Linear Poly(2-ethyl-2-oxazoline)
This protocol describes a standard procedure for synthesizing a linear PEtOx homopolymer.
Materials and Reagents:
-
2-ethyl-2-oxazoline (EtOx, >99%, purified by distillation over CaH₂)[4]
-
Methyl trifluoromethanesulfonate (methyl triflate, MeOTf, >99%)
-
Anhydrous acetonitrile (ACN, <50 ppm H₂O)
-
Methanol (for termination)
-
Diethyl ether (for precipitation)
-
Argon or Nitrogen gas (high purity)
-
Schlenk flask and line
Procedure:
-
Reaction Setup: A Schlenk flask is dried in an oven and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: Anhydrous acetonitrile is added to the flask via a syringe. The desired amount of 2-ethyl-2-oxazoline is then added. For a target molecular weight of 5000 g/mol (a degree of polymerization of ~50), a monomer to initiator ratio of 50:1 would be used.
-
Initiation: The reaction mixture is heated to 80°C in an oil bath.[1] Methyl triflate is then added dropwise via syringe to initiate the polymerization. The final monomer concentration is typically kept around 2-4 M.[1]
-
Polymerization: The reaction is allowed to proceed at 80°C for a specified time (e.g., 4-24 hours), depending on the target molecular weight.
-
Termination: The polymerization is terminated by adding a small amount of methanol.
-
Purification: The polymer is recovered by precipitation in cold diethyl ether. The precipitate is then re-dissolved in a minimal amount of a suitable solvent (e.g., chloroform or water) and re-precipitated. This process is repeated 2-3 times to ensure the removal of unreacted monomer and initiator.
-
Drying: The purified polymer is dried under vacuum to a constant weight.
Characterization:
-
¹H NMR: To confirm the polymer structure.
-
Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A PDI value between 1.10-1.15 is indicative of a well-controlled polymerization.[11]
| Parameter | Typical Value |
| Monomer:Initiator Ratio | 20:1 to 200:1 |
| Reaction Temperature | 70-90°C |
| Solvent | Anhydrous Acetonitrile |
| Expected PDI | 1.10 - 1.20 |
Table 1: Typical reaction parameters for the synthesis of linear PEtOx.
Protocol 2: Synthesis of Amine-Terminated PEtOx
This protocol describes the synthesis of PEtOx with a terminal amine group, which is useful for further conjugation.
Procedure:
The procedure is similar to Protocol 1, with a key modification in the termination step.
-
Follow steps 1-4 from Protocol 1.
-
Termination: Instead of methanol, a solution of an amine-containing nucleophile is used to terminate the polymerization. A common choice is 1-Boc-piperazine.[1] This introduces a Boc-protected amine at the chain end.
-
Deprotection: The Boc-protecting group is subsequently removed by treatment with an acid, such as trifluoroacetic acid (TFA), to yield the free amine.
-
Purification is carried out as described in Protocol 1.
Caption: Workflow for the synthesis of linear and amine-terminated PEtOx.
Protocol 3: Post-Polymerization Modification - Partial Hydrolysis and Methacrylation
This protocol describes how to introduce functional groups along the polymer backbone through partial hydrolysis, followed by functionalization of the resulting amine groups.[13][14] This method is particularly useful for creating mucoadhesive polymers.[13][14]
Part A: Partial Hydrolysis of PEtOx
-
Dissolution: Dissolve the PEtOx synthesized in Protocol 1 in an 18 wt% aqueous HCl solution.[14]
-
Hydrolysis: Heat the solution to 100°C for a specific duration (e.g., 0.5-3 hours).[14] The reaction time will determine the degree of hydrolysis.
-
Quenching: Cool the reaction mixture in an ice-water bath to stop the hydrolysis.[14]
-
Purification: Purify the resulting copolymer, poly[(2-ethyl-2-oxazoline)-co-ethylenimine] P(EOZ-co-EI), by dialysis against deionized water.[14]
-
Recovery: Recover the purified copolymer by freeze-drying.[14]
Part B: Methacrylation of P(EOZ-co-EI)
-
Dissolution: Dissolve the P(EOZ-co-EI) copolymer in a 1:1 (v/v) mixture of DMSO and deionized water.[14]
-
Reaction: Add methacrylic anhydride (e.g., 2.5 equivalents relative to the amine groups) and a base like triethylamine (TEA, 2.5 equivalents) to the solution.[14]
-
Incubation: Stir the reaction mixture overnight at 40°C.[14]
-
Purification: Purify the resulting methacrylated polymer (MAPEOZ) by dialysis against deionized water.[14]
-
Recovery: Recover the final functional polymer by freeze-drying.[14]
Applications in Drug Development
Functionalized PEtOx polymers are being explored in a variety of drug development applications:
-
Drug Delivery Micelles: Amphiphilic block copolymers of PEtOx can self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs and improving their solubility.
-
Polymer-Drug Conjugates: The ability to introduce functional groups allows for the covalent attachment of drugs to the polymer, which can improve pharmacokinetics and targeting.
-
Hydrogels for Tissue Engineering: Cross-linked PEtOx networks can form hydrogels, which are useful as scaffolds in tissue engineering and for controlled drug release.[12]
-
Mucoadhesive Formulations: As demonstrated in Protocol 3, PEtOx can be modified to enhance its mucoadhesive properties, which is beneficial for nasal and other mucosal drug delivery routes.[13][14]
References
-
"Grafting-from" synthesis and characterization of poly (2-ethyl-2-oxazoline)-b-poly (benzyl L-glutamate) micellar nanoparticles for potential biomedical applications - PMC. Available at: [Link]
-
Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators - Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01422G. Available at: [Link]
-
Synthesis and Characterization of Poly(2-Ethyl-2-Oxazoline) Functional Prepolymers and Block Copolymers - VTechWorks. Available at: [Link]
-
Synthesis and Evaluation of Methacrylated Poly(2-ethyl-2-oxazoline) as a Mucoadhesive Polymer for Nasal Drug Delivery - ACS Publications. Available at: [Link]
-
Synthesis of cyclic poly(2-ethyl-2-oxazoline) with a degradable disulfide bond - Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and Evaluation of Methacrylated Poly(2-ethyl-2-oxazoline) as a Mucoadhesive Polymer for Nasal Drug Delivery - CentAUR. Available at: [Link]
-
2-Ethyl-2-oxazoline – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications - PMC. Available at: [Link]
-
UV-Induced Cationic Ring-Opening Polymerization of 2-Oxazolines for Hot Lithography | ACS Macro Letters - ACS Publications. Available at: [Link]
-
Cationic ring-opening polymerization of 2-oxazolines and 2-oxazines in biomass-derived solvents | Request PDF - ResearchGate. Available at: [Link]
-
Living cationic ring-opening polymerization of 2-oxazolines initiated by rare-earth metal triflates - RSC Publishing. Available at: [Link]
-
(PDF) Poly (2-oxazoline) s as materials for biomedical applications - Academia.edu. Available at: [Link]
-
Poly(2-oxazoline)s: Materials of a new generation - Oxaphil. Available at: [Link]
-
Investigating the Potential of Poly(2-ethyl-2-oxazoline) and Its Polymer Blends for Enhancing Fenofibrate Amorphous Solid Dispersion Dissolution Profile - PMC. Available at: [Link]
-
Synthesis and structure of 2-ethyl-2-oxazoline macromonomers with styryl end-groups. Available at: [Link]
-
Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification. Available at: [Link]
Sources
- 1. "Grafting-from" synthesis and characterization of poly (2-ethyl-2-oxazoline)-b-poly (benzyl L-glutamate) micellar nanoparticles for potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. (PDF) Poly (2-oxazoline) s as materials for biomedical applications [academia.edu]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Investigating the Potential of Poly(2-ethyl-2-oxazoline) and Its Polymer Blends for Enhancing Fenofibrate Amorphous Solid Dispersion Dissolution Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oxaphil.com [oxaphil.com]
- 7. researchgate.net [researchgate.net]
- 8. Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. centaur.reading.ac.uk [centaur.reading.ac.uk]
Application Notes and Protocols: The Role of Poly(2-ethyl-2-oxazoline) in the Preparation of Biocompatible Materials
A Note on the Monomer: Initial inquiries into "2-(2-Ethyl-oxazolidin-3-yl)-ethanol" for biocompatible materials have revealed limited direct applications in widely published literature. However, the closely related and extensively studied monomer, 2-ethyl-2-oxazoline , is a cornerstone in the synthesis of a highly versatile and biocompatible class of polymers known as poly(2-oxazoline)s (POx). Specifically, the polymerization of 2-ethyl-2-oxazoline yields poly(2-ethyl-2-oxazoline) (PEtOx), a polymer with significant potential in the biomedical field.[1][2][3][4] Therefore, these application notes will focus on the synthesis and utilization of PEtOx as a key building block for advanced biocompatible materials.
Introduction: The Promise of Poly(2-ethyl-2-oxazoline) as a Biomaterial
Poly(2-ethyl-2-oxazoline) (PEtOx) has emerged as a compelling alternative to poly(ethylene glycol) (PEG), the current gold standard in stealth polymers for biomedical applications.[2][5][6] Its rising prominence stems from a unique combination of properties that make it highly suitable for in vivo applications:
-
Biocompatibility and Low Toxicity: PEtOx exhibits excellent biocompatibility, with numerous studies demonstrating its low cytotoxicity and minimal immune response.[1][2][7][8] This "stealth" behavior is crucial for applications such as drug delivery, where evading the body's immune system is paramount for therapeutic efficacy.[9][10][11][12]
-
Tunable Properties: The physicochemical properties of PEtOx can be precisely controlled during synthesis, allowing for the creation of materials with tailored characteristics.[4][6][13] This includes adjusting the hydrophilic-lipophilic balance and introducing thermoresponsive behavior.[1][13][14][15]
-
High Stability: PEtOx is stable against degradation under physiological conditions, a significant advantage for applications requiring long-term performance, such as surface coatings for medical devices.[8][16]
-
Versatile Architectures: The living nature of the polymerization process used to synthesize PEtOx allows for the creation of complex polymer architectures, including block copolymers, star-shaped polymers, and hydrogels.[2][9][11]
These attributes have led to the exploration of PEtOx in a wide range of biomedical applications, including drug and gene delivery, tissue engineering, and the development of antifouling surfaces.[4][9][17][18][19]
Synthesis of Poly(2-ethyl-2-oxazoline): Cationic Ring-Opening Polymerization (CROP)
The primary method for synthesizing well-defined PEtOx is through living cationic ring-opening polymerization (CROP) of the 2-ethyl-2-oxazoline monomer.[2][11][13] This technique allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution.
Mechanism of Cationic Ring-Opening Polymerization
The CROP of 2-ethyl-2-oxazoline is typically initiated by an electrophilic species, such as a tosylate or triflate.[11] The polymerization proceeds via a "living" mechanism, meaning that the growing polymer chains retain their active cationic ends, allowing for the sequential addition of more monomers or the formation of block copolymers.
Caption: Cationic Ring-Opening Polymerization (CROP) of 2-ethyl-2-oxazoline.
Protocol: Synthesis of PEtOx via CROP
This protocol describes a general procedure for the synthesis of PEtOx using methyl tosylate as an initiator.
Materials:
-
2-Ethyl-2-oxazoline (monomer)
-
Methyl p-toluenesulfonate (methyl tosylate, initiator)
-
Acetonitrile (solvent, anhydrous)
-
Methanol (terminating agent)
-
Diethyl ether (precipitation solvent)
Procedure:
-
Drying and Purification: Ensure all glassware is thoroughly dried. The 2-ethyl-2-oxazoline monomer and acetonitrile solvent should be distilled and dried over appropriate drying agents (e.g., calcium hydride) prior to use to prevent premature termination of the polymerization.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired amount of 2-ethyl-2-oxazoline monomer in anhydrous acetonitrile.
-
Initiation: Add the calculated amount of methyl tosylate initiator to the monomer solution via syringe. The molar ratio of monomer to initiator will determine the target degree of polymerization and thus the molecular weight of the final polymer.
-
Polymerization: Heat the reaction mixture to a specific temperature (typically between 80-140°C) and stir for the required time.[20] The polymerization can be monitored by techniques such as ¹H NMR spectroscopy to follow the consumption of the monomer. Microwave-assisted heating can significantly reduce the polymerization time.[11][20]
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding an excess of a nucleophilic agent, such as methanol. This will quench the living cationic chain ends.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring. The precipitated PEtOx can then be collected by filtration and dried under vacuum.
| Parameter | Typical Range | Rationale |
| Monomer:Initiator Ratio | 10:1 to 500:1 | Controls the molecular weight of the polymer. |
| Reaction Temperature | 80 - 140 °C | Affects the rate of polymerization. Higher temperatures lead to faster reactions. |
| Solvent | Acetonitrile, Dichloromethane | Aprotic polar solvents are required for CROP. |
Preparation of Biocompatible Materials from PEtOx
The versatility of PEtOx allows for its use in a variety of biocompatible material formats.
PEtOx-based Hydrogels for Tissue Engineering
PEtOx can be functionalized to create cross-linkable polymers that form hydrogels. These hydrogels are attractive for tissue engineering applications due to their high water content and biocompatibility.[2]
Protocol: Preparation of a PEtOx-Methacrylate Hydrogel
This protocol describes the preparation of a photocrosslinkable PEtOx hydrogel.[21][22]
-
Partial Hydrolysis of PEtOx: Partially hydrolyze a solution of PEtOx in acidic conditions (e.g., 5.8 M HCl) at 100°C.[22] This process converts some of the ethyl-amide side chains to ethylene imine units.[23][24] The degree of hydrolysis can be controlled by the reaction time.[22][25]
-
Methacrylation: React the partially hydrolyzed PEtOx with methacrylic anhydride in the presence of a base (e.g., triethylamine) to introduce methacrylate groups onto the polymer backbone.
-
Hydrogel Formation: Dissolve the resulting PEtOx-methacrylate polymer in a suitable buffer (e.g., PBS) containing a photoinitiator (e.g., Irgacure 2959).
-
Photocrosslinking: Expose the solution to UV light to initiate polymerization of the methacrylate groups, leading to the formation of a cross-linked hydrogel network.
Caption: Workflow for the preparation of a PEtOx-based hydrogel.
PEtOx Micelles for Drug Delivery
Amphiphilic block copolymers containing a hydrophilic PEtOx block and a hydrophobic block can self-assemble in aqueous solutions to form micelles. These micelles can encapsulate hydrophobic drugs, protecting them from degradation and enabling their delivery to target sites.[2][4][9][11]
Protocol: Preparation of Doxorubicin-Loaded PEtOx Micelles
This protocol describes the preparation of drug-loaded micelles from a pre-synthesized amphiphilic block copolymer of PEtOx and a hydrophobic polymer (e.g., poly(ε-caprolactone)).
-
Polymer Synthesis: Synthesize an amphiphilic block copolymer, for example, PEtOx-b-PCL, using a combination of CROP for the PEtOx block and ring-opening polymerization for the PCL block.
-
Micelle Formation: Dissolve the block copolymer and the hydrophobic drug (e.g., doxorubicin) in a common organic solvent (e.g., DMF or THF).
-
Self-Assembly: Add water or a buffer solution dropwise to the polymer/drug solution under stirring. This will induce the self-assembly of the amphiphilic block copolymers into micelles, with the hydrophobic drug encapsulated in the core.
-
Solvent Removal: Remove the organic solvent by dialysis against water or buffer.
-
Characterization: Characterize the size and drug loading of the micelles using techniques such as dynamic light scattering (DLS) and UV-Vis spectroscopy.
| Property | Measurement Technique | Expected Outcome |
| Micelle Size | Dynamic Light Scattering (DLS) | Nanometer-sized particles with a narrow size distribution. |
| Drug Loading Content | UV-Vis Spectroscopy | Quantification of the encapsulated drug. |
| Morphology | Transmission Electron Microscopy (TEM) | Visualization of spherical micellar structures. |
Biocompatibility Assessment
The biocompatibility of PEtOx-based materials is a critical aspect of their development for biomedical applications.
In Vitro Cytotoxicity
Protocol: MTT Assay for Cytotoxicity Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to evaluate the cytotoxicity of materials.
-
Cell Culture: Seed a suitable cell line (e.g., HeLa cells, fibroblasts) in a 96-well plate and allow them to adhere overnight.[9]
-
Material Exposure: Treat the cells with different concentrations of the PEtOx-based material (e.g., hydrogel extract, micelle solution) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Studies
In vivo studies are essential to evaluate the biocompatibility and performance of PEtOx-based materials in a living organism. These studies can assess factors such as biodistribution, clearance, and any potential inflammatory response. For example, studies have shown that PEtOx-based materials exhibit a "stealth" effect, leading to prolonged circulation times in the bloodstream.[10][12]
References
- Sedláček, O. (2023). SYNTHESIS OF NOVEL POLY(2-OXAZOLINE)S FOR BIOMEDICAL APPLICATIONS.
-
Gaertner, F., et al. (2012). Poly(2-oxazoline)s--are they more advantageous for biomedical applications than other polymers? PubMed. Available at: [Link]
-
Cvek, M., et al. (2023). Poly(2-oxazoline)-based core cross-linked star polymers: synthesis and drug delivery applications. Nanoscale Advances. Available at: [Link]
-
Wang, D., et al. (2019). Controllable and facile synthesis of poly(2-oxazoline)s using trimethylsilyl trifluoromethanesulfonate as the initiator. Polymer Chemistry. Available at: [Link]
- Van de Walle, A. (2013). Hydrolysis of poly-(2-ethyl-2-oxazoline). Master's Thesis, Ghent University.
-
Pilan, J., et al. (2021). Stealth Effect of Short Polyoxazolines in Graft Copolymers: Minor Changes of Backbone End Group Determine Liver Cell-Type Specificity. ACS Nano. Available at: [Link]
-
Cvek, M., et al. (2023). Poly(2-oxazoline)-based core cross-linked star polymers: synthesis and drug delivery applications. RSC Publishing. Available at: [Link]
-
Oleszko-Torbus, N., et al. (2022). Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists. PMC. Available at: [Link]
-
D'Souza, A., et al. (2024). Poly(2-oxazoline)-Based Thermoresponsive Stomatocytes. Biomacromolecules. Available at: [Link]
-
Le, D., et al. (2019). Straightforward access to biocompatible poly(2-oxazoline)-coated nanomaterials by polymerization-induced self-assembly. RSC Publishing. Available at: [Link]
- Islam, F., et al. (2025). Synthesis of Poly (2-Oxazoline)-Derived Nanocarriers with Advanced Therapeutic Applications.
-
Zhang, Q., et al. (2021). Poly(2-oxazoline)s: synthesis and biomedical applications. ResearchGate. Available at: [Link]
- Lambermont-Thijs, H. M. L., et al. (2014). Poly(2-oxazoline)
-
Lambermont-Thijs, H. M. L., et al. (2014). Poly(2-oxazoline)s as materials for biomedical applications. PubMed. Available at: [Link]
-
Oleszko-Torbus, N., et al. (2022). Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists. MDPI. Available at: [Link]
- Iacono, M. (2013). Synthesis and Characterization of Poly(2-Ethyl-2-Oxazoline) Functional Prepolymers and Block Copolymers. VTechWorks.
-
D'Souza, A., et al. (2024). Poly(2-oxazoline)-Based Thermoresponsive Stomatocytes. ACS Publications. Available at: [Link]
-
Ishihara, T., et al. (2025). Poly(sarcosine) and Poly(2-ethyl-2-oxazoline) Tethered To mRNA Provide Stealth Properties To mRNA Polyplexes. ACS Applied Nano Materials. Available at: [Link]
-
Hisamitsu, S., et al. (2016). Thermo-responsive poly(2-isopropyl-2-oxazoline) and tetraphenylethene hybrids for stimuli-responsive photoluminescence control. Chemical Communications. Available at: [Link]
-
Sedláček, O., et al. (2018). Poly(2-amino-2-oxazoline)s: A New Class of Thermoresponsive Polymers. ResearchGate. Available at: [Link]
-
Oxaphil. Poly(2-oxazoline)s: Materials of a new generation. Available at: [Link]
-
Glassner, M., et al. (2015). Poly(2-Oxazoline): Synthesis, Characterization, and Applications. ResearchGate. Available at: [Link]
-
Van Kuringen, H. P. C., et al. (2012). Partial hydrolysis of poly(2-ethyl-2-oxazoline) and potential implications for biomedical applications? PubMed. Available at: [Link]
-
Taylor & Francis. 2-ethyl-2-oxazoline – Knowledge and References. Available at: [Link]
-
Aytac, Z., et al. (2025). Antibacterial and Cell-Adhesive Poly(2-ethyl-2-oxazoline) Hydrogels Developed for Wound Treatment: In Vitro Evaluation. PMC. Available at: [Link]
-
Turgis, J.-D., et al. (2016). Living cationic ring-opening polymerization of 2-ethyl-2-oxazoline following sustainable concepts: microwave-assisted and droplet-based millifluidic processes in an ionic liquid medium. Polymer Chemistry. Available at: [Link]
-
Van derane, D., et al. (2019). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. PMC. Available at: [Link]
-
Aytac, Z., et al. (2025). Antibacterial and Cell-Adhesive Poly(2-ethyl-2-oxazoline) Hydrogels Developed for Wound Treatment: In Vitro Evaluation. ACS Publications. Available at: [Link]
Sources
- 1. natur.cuni.cz [natur.cuni.cz]
- 2. Poly(2-oxazoline)s (POx) in Biomedical Applications [sigmaaldrich.com]
- 3. Straightforward access to biocompatible poly(2-oxazoline)-coated nanomaterials by polymerization-induced self-assembly - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC00407F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Controllable and facile synthesis of poly(2-oxazoline)s using trimethylsilyl trifluoromethanesulfonate as the initiator - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. oxaphil.com [oxaphil.com]
- 7. mdpi.com [mdpi.com]
- 8. Partial hydrolysis of poly(2-ethyl-2-oxazoline) and potential implications for biomedical applications? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Poly(2-oxazoline)-based core cross-linked star polymers: synthesis and drug delivery applications - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Poly(2-oxazoline)-based core cross-linked star polymers: synthesis and drug delivery applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00116D [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermo-responsive poly(2-isopropyl-2-oxazoline) and tetraphenylethene hybrids for stimuli-responsive photoluminescence control - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Poly(2-oxazoline)s--are they more advantageous for biomedical applications than other polymers? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. (PDF) Poly (2-oxazoline) s as materials for biomedical applications [academia.edu]
- 19. Poly(2-oxazoline)s as materials for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Living cationic ring-opening polymerization of 2-ethyl-2-oxazoline following sustainable concepts: microwave-assisted and droplet-based millifluidic processes in an ionic liquid medium - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Antibacterial and Cell-Adhesive Poly(2-ethyl-2-oxazoline) Hydrogels Developed for Wound Treatment: In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(2-Ethyl-oxazolidin-3-yl)-ethanol as a Protecting Group for Amino Alcohols
Introduction: A Modern Tool for Amino Alcohol Protection
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex natural products, the judicious use of protecting groups is paramount.[1][2][3] Amino alcohols, possessing both a nucleophilic amino group and a hydroxyl group, present a classic challenge requiring selective protection to achieve desired chemical transformations.[4] The oxazolidine moiety, formed from the condensation of a 1,2- or 1,3-amino alcohol with an aldehyde or ketone, offers a robust and versatile strategy for the simultaneous protection of both functionalities.[5][6]
This document provides a comprehensive guide to the application of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol , a specific N,O-acetal, as a protecting group for amino alcohols. We will delve into the mechanistic underpinnings of its formation and cleavage, provide detailed, field-tested protocols, and discuss its strategic applications in contemporary organic synthesis. The insights presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively implement this protecting group strategy in their synthetic endeavors.
The Oxazolidine Advantage: Mechanism and Rationale
The formation of an oxazolidine from an amino alcohol and an aldehyde, in this case, propanal to yield the 2-ethyl substituted oxazolidine, is a reversible acid-catalyzed reaction. The key advantage of this approach lies in the simultaneous masking of both the nitrogen and oxygen nucleophiles within a single five-membered ring structure.[5]
Mechanism of Protection:
The reaction proceeds via the initial formation of a hemiaminal, which then undergoes acid-catalyzed dehydration to form a Schiff base (iminium ion). Subsequent intramolecular nucleophilic attack by the hydroxyl group leads to the formation of the stable oxazolidine ring. The choice of propanal to generate the 2-ethyl-oxazolidine offers a balance between steric hindrance and stability, providing a protecting group that is robust enough for many synthetic transformations yet amenable to mild deprotection conditions.
Mechanism of Deprotection:
The cleavage of the oxazolidine ring is essentially the reverse of its formation and is typically achieved under acidic conditions.[5] Protonation of the ring oxygen or nitrogen facilitates ring-opening to the iminium ion, which is then hydrolyzed to regenerate the free amino alcohol and the aldehyde. The lability of N,O-acetals towards acid is generally greater than that of O,O-acetals, allowing for selective deprotection in the presence of other acid-sensitive groups if carefully controlled.[5]
Experimental Protocols
These protocols are designed to be self-validating, with clear endpoints and characterization data to ensure successful implementation.
Protocol 1: Protection of 2-Aminoethanol using Propanal
This protocol details the formation of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol.
Materials:
-
2-Aminoethanol
-
Propanal
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-aminoethanol (1.0 eq) and toluene (to a concentration of ~0.5 M).
-
Addition of Aldehyde: Add propanal (1.1 eq) to the solution. A slight excess of the aldehyde is used to drive the reaction to completion.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq). The use of a catalyst is crucial for efficient reaction kinetics.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. Water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The theoretical amount of water should be collected upon completion.
-
Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Characterization: The crude 2-(2-Ethyl-oxazolidin-3-yl)-ethanol can be purified by vacuum distillation or column chromatography. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure. Spectral data for 2-(2-Ethyl-1,3-oxazolidin-3-yl)ethanol is available for comparison.[7]
Diagram: Experimental Workflow for Amino Alcohol Protection
Caption: Workflow for the protection of an amino alcohol.
Protocol 2: Deprotection of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol
This protocol describes the acidic hydrolysis to regenerate the free amino alcohol.
Materials:
-
2-(2-Ethyl-oxazolidin-3-yl)-ethanol
-
Tetrahydrofuran (THF) or other suitable solvent
-
Aqueous Hydrochloric Acid (HCl) (e.g., 1-2 M)
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
Procedure:
-
Dissolution: Dissolve the protected amino alcohol (1.0 eq) in a suitable solvent such as THF.
-
Acidification: Add aqueous HCl (a slight excess, e.g., 1.5-2.0 eq) to the solution at room temperature. The reaction is typically rapid.
-
Reaction Monitoring: Monitor the deprotection by TLC or LC-MS to confirm the disappearance of the starting material and the appearance of the free amino alcohol.
-
Neutralization: Once the reaction is complete, carefully neutralize the excess acid by adding a saturated aqueous solution of NaHCO₃ or a dilute solution of NaOH until the pH is neutral or slightly basic.
-
Extraction: If the product is not water-soluble, extract the aqueous layer with a suitable organic solvent. The liberated propanal will likely be in the organic phase. If the product is water-soluble, further purification techniques such as ion-exchange chromatography or crystallization may be necessary.
-
Drying and Concentration: Dry the organic extract over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the resulting amino alcohol by appropriate methods (e.g., distillation, crystallization, or chromatography) and confirm its identity by spectroscopic methods.
Data Summary
The following table summarizes typical reaction parameters for the protection and deprotection of amino alcohols using an oxazolidine strategy. Note that optimal conditions may vary depending on the specific substrate.
| Parameter | Protection (Formation of Oxazolidine) | Deprotection (Hydrolysis of Oxazolidine) |
| Reagents | Amino alcohol, Aldehyde (e.g., Propanal) | Protected amino alcohol, Aqueous acid |
| Catalyst | p-Toluenesulfonic acid, Camphorsulfonic acid | None (acid is the reagent) |
| Solvent | Toluene, Benzene, Dichloromethane | THF/Water, Methanol/Water, Acetic Acid/Water |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 2-12 hours | 0.5-4 hours |
| Typical Yield | >90% | >90% |
Applications in Drug Development and Synthesis
The use of oxazolidine-based protecting groups is particularly valuable in the synthesis of chiral molecules and complex APIs. For instance, the formation of oxazolidines from chiral amino alcohols can proceed with high diastereoselectivity, which is a critical consideration in asymmetric synthesis.
The oxazolidinone ring system, a related structure, is a privileged scaffold in medicinal chemistry, found in antibiotics like Linezolid.[8][9][10] While 2-(2-Ethyl-oxazolidin-3-yl)-ethanol itself is a protecting group, the underlying oxazolidine chemistry is central to the synthesis of such important therapeutic agents. The ability to introduce and remove this protecting group under mild conditions makes it compatible with a wide range of other functional groups, enhancing its utility in the total synthesis of natural products and their analogs.
Visualization of the Protection/Deprotection Cycle
Diagram: Protection and Deprotection Cycle
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 3. media.neliti.com [media.neliti.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Oxazolidine - Wikipedia [en.wikipedia.org]
- 7. spectrabase.com [spectrabase.com]
- 8. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
Application Notes & Protocols: Leveraging 2-(2-Ethyl-oxazolidin-3-yl)-ethanol in Advanced Organic Synthesis
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic utilization of "2-(2-Ethyl-oxazolidin-3-yl)-ethanol" in modern organic synthesis. While this molecule is not a direct stereo-directing agent in its native form, its unique structural features—a chiral oxazolidine core and a reactive hydroxyl group—position it as a versatile precursor for the development of novel chiral auxiliaries and ligands. This guide will detail its transformation into a powerful tool for asymmetric synthesis and provide field-proven protocols for its application.
Scientific Rationale and Strategic Overview
The core strategy involves the activation of the oxazolidine nitrogen through acylation. The resulting N-acyl derivative becomes the active chiral auxiliary, capable of directing subsequent reactions on the acyl group with high diastereoselectivity.
Logical Workflow: From Precursor to Chiral Induction
The following diagram illustrates the overall workflow for activating and utilizing 2-(2-Ethyl-oxazolidin-3-yl)-ethanol in a typical asymmetric alkylation sequence.
Sources
Technical Support Center: Synthesis of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific oxazolidine synthesis. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing 2-(2-Ethyl-oxazolidin-3-yl)-ethanol?
The synthesis is a classic condensation reaction between 2-Aminoethanol and Butyraldehyde (also known as Butanal).[1] This reaction forms a five-membered heterocyclic oxazolidine ring. The formation of the C=N bond (as an imine or iminium ion intermediate) is followed by an intramolecular cyclization, where the hydroxyl group attacks the carbon of the imine bond.[2][3]
Q2: What are the most critical parameters that influence the yield and purity of the final product?
The success of this synthesis hinges on four key factors:
-
Water Removal: The reaction is a condensation that produces one equivalent of water. This process is reversible.[1] To drive the reaction to completion, water must be actively removed from the reaction mixture.
-
pH Control: The reaction is typically acid-catalyzed. However, the pH must be carefully controlled. In highly acidic conditions (low pH), the amine nucleophile will be protonated, rendering it non-nucleophilic.[3] Conversely, at high pH, there is insufficient acid to protonate the intermediate's hydroxyl group, which is necessary for its elimination as water. A pH around 5 is often optimal.[3]
-
Temperature: The reaction temperature influences both the rate of reaction and the efficiency of water removal. However, excessive heat can promote side reactions, particularly the self-condensation of butyraldehyde.[4]
-
Stoichiometry: The molar ratio of the reactants is crucial. While a 1:1 ratio is theoretically required, slight excesses of one reactant may be used to drive the reaction, though this can complicate purification.
Q3: What are the primary side reactions to be aware of?
The most significant side reaction is the base-catalyzed aldol condensation of butyraldehyde with itself to form 2-ethyl-3-hydroxyhexanal, which can then dehydrate to form 2-ethyl-2-hexenal.[5][6] This is especially problematic if basic conditions are used or if the temperature is too high. Another potential issue is the hydrolysis of the oxazolidine product back to the starting materials if water is present during workup or storage.[1]
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.
Problem Area 1: Low or No Product Yield
Q: My reaction has stalled, and TLC/GC analysis shows a high percentage of unreacted 2-aminoethanol and butyraldehyde. What are the likely causes?
A: Low conversion is a common issue that typically points to an unfavorable reaction equilibrium or insufficient activation.
-
Causality: The formation of the oxazolidine ring is a reversible equilibrium process. The presence of the water byproduct in the reaction mixture can easily push the equilibrium back towards the starting materials.[1]
-
Solution Strategy:
-
Implement Efficient Water Removal: The most effective method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[7] Alternatively, for smaller-scale reactions, the inclusion of a chemical drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be effective.[8]
-
Optimize Catalysis: If you are not using a catalyst, consider adding a mild acid catalyst such as p-toluenesulfonic acid (p-TsOH) or acetic acid to facilitate the dehydration of the hemiaminal intermediate.[3][9] Start with a catalytic amount (e.g., 0.5-1 mol%).
-
Adjust Temperature: Gently refluxing the mixture is often necessary to facilitate the azeotropic removal of water. Ensure the temperature is not excessively high, which could lead to butyraldehyde decomposition or side reactions.
-
Troubleshooting Workflow: Low Conversion
Problem Area 2: Significant Byproduct Formation
Q: My crude product contains significant impurities, particularly a higher molecular weight species. How can I identify and minimize this?
A: The most probable impurity is derived from the self-condensation of butyraldehyde.
-
Causality: Aldehydes with alpha-hydrogens, like butyraldehyde, readily undergo self-condensation in the presence of acid or base catalysts, a reaction known as the Aldol condensation.[4][6] The initial product can then dehydrate to form a conjugated enal, which may appear as a significant impurity in your analysis.
Aldol Condensation Side Reaction
-
Solution Strategy:
-
Control Reactant Addition: Add the butyraldehyde slowly to the solution of 2-aminoethanol at a controlled temperature. This maintains a low instantaneous concentration of the aldehyde, favoring the desired reaction over the second-order aldol reaction.
-
Use a Non-Basic Catalyst: Strictly avoid basic catalysts. Opt for a mild acid catalyst as previously described.
-
Moderate Temperature: Avoid excessive heating. Use the minimum temperature required for efficient water removal.
-
Problem Area 3: Product Purification Challenges
Q: I am struggling to isolate a pure sample of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol. What is the best purification strategy?
A: The product is a liquid, making vacuum distillation the preferred method of purification.
-
Causality: The product has a relatively high boiling point and may be sensitive to decomposition at atmospheric pressure. Impurities from aldol condensation will also have different boiling points, allowing for separation.
-
Solution Strategy:
-
Initial Workup: After the reaction is complete, cool the mixture. If a solvent like toluene was used, remove it under reduced pressure. If an acid catalyst was used, you may consider a mild basic wash (e.g., with saturated sodium bicarbonate solution) to neutralize it, followed by drying the organic layer.
-
Vacuum Distillation: Perform a fractional distillation under reduced pressure. This will allow the product to boil at a lower temperature, preventing thermal degradation. Collect fractions based on boiling point and analyze their purity by GC-MS or NMR.
-
Chromatography: For very high purity requirements, silica gel column chromatography can be used. A solvent system such as ethyl acetate/hexane would be a good starting point for elution.[10]
-
Experimental Protocols
Optimized Synthesis Protocol
This protocol is designed for a ~0.1 mole scale synthesis and incorporates best practices for maximizing yield.
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser fitted with a Dean-Stark trap, and a nitrogen inlet.
-
Reagent Charging:
-
Charge the flask with 2-aminoethanol (6.1 g, 0.1 mol) and toluene (100 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH) (0.19 g, 0.001 mol).
-
-
Reactant Addition:
-
Fill the dropping funnel with butyraldehyde (7.9 g, 0.11 mol, 1.1 equivalents).
-
Begin heating the flask to a gentle reflux.
-
Once refluxing begins, add the butyraldehyde dropwise over 30-45 minutes.
-
-
Reaction and Water Removal:
-
Continue to heat the reaction at reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by GC or TLC. The reaction is typically complete when no more water is collected in the trap (approximately 2-4 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to yield 2-(2-Ethyl-oxazolidin-3-yl)-ethanol as a colorless to yellow liquid.[11]
-
Reaction Parameter Summary
| Parameter | Recommended Condition | Rationale |
| Reactants | 2-Aminoethanol, Butyraldehyde | Forms the target oxazolidine structure. |
| Stoichiometry | 1.1 eq. Butyraldehyde | A slight excess of the volatile aldehyde can help drive the reaction. |
| Solvent | Toluene | Forms an azeotrope with water for efficient removal. |
| Catalyst | p-TsOH (0.5-1 mol%) | Acid catalysis is required for dehydration, but must be mild.[3] |
| Temperature | Reflux (~110 °C for Toluene) | Enables azeotropic distillation without excessive side reactions. |
| Apparatus | Dean-Stark Trap | Essential for physically removing water to drive the equilibrium.[7] |
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (117.15 g/mol ) and assess purity.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. Key ¹H NMR signals would include the triplet for the ethyl group's methyl, the multiplet for the ethyl group's methylene, and the characteristic signals for the oxazolidine ring and ethanol side chain protons.
Safety and Handling
All work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
Butyraldehyde: Highly flammable liquid and vapor. Causes serious eye irritation. Harmful if inhaled.[14][15] Keep away from heat, sparks, and open flames.[16][17]
-
2-Aminoethanol: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
-
Toluene: Flammable liquid. Can cause skin and eye irritation, and is a known neurotoxin.
Reaction Mechanism
The formation of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol proceeds through a well-established pathway involving nucleophilic attack followed by cyclization.
References
-
Al-Masum, M., Lott, B. and Ghazialsharif, N. (2012) An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. International Journal of Organic Chemistry, 2, 362-365. [Link]
-
Wikipedia contributors. (2023). Oxazolidine. In Wikipedia, The Free Encyclopedia. [Link]
-
Ávalos, M., Babiano, R., Cintas, P., Jiménez, J. L., Light, M. E., Palacios, J. C., & Pérez, E. M. (2009). Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism. Molecules, 14(11), 4436–4455. [Link]
-
Gale, W. W., Lambert, C., & Schramm, K. D. (2018). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Molecules, 23(7), 1733. [Link]
-
Al-Masum, M., Lott, B., & Ghazialsharif, N. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. Semantic Scholar. [Link]
-
Airgas. (2017). SAFETY DATA SHEET - Butyraldehyde. [Link]
-
New Jersey Department of Health. (2002). HAZARD SUMMARY - Butyraldehyde. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: butyraldehyde. [Link]
-
Harris, E. B. J. (2014). Answer to "What is the best protocol for Oxazolidine synthesis on resin?". ResearchGate. [Link]
-
The Patent Office Journal. (2022). No. 11/2022 Dated 18/03/2022. [Link]
-
Yaya, A. R., Girard, M., Belkhadem, K., Piard, R., Decken, A., Choinière, C., Cloutier, P. L., Lesage, J., & Breau, L. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 8(29), 26035–26048. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of oxazolidinones. [Link]
-
Wiley. (n.d.). 2-(2-Ethyl-1,3-oxazolidin-3-yl)ethanol. SpectraBase. [Link]
-
Nielsen, C. J., D'Anna, B., Dye, C., Graus, M., Karl, M., King, S., & Stenstrøm, Y. (2011). Study of OH-initiated degradation of 2-aminoethanol. Atmospheric Chemistry and Physics, 11(19), 10073–10082. [Link]
-
Yousra, A., El Glaoui, M., El Ghozlani, M., El Hallaoui, A., El-ghayoury, A., & Essassi, E. M. (2025). Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 5), 652–657. [Link]
-
Zhang, Z.-H., Jiao, L.-H., & Xu, X.-P. (2019). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 15, 273–278. [Link]
-
Bar-Ziv, T., Uslamin, E. A., Finogenova, A. M., Otvagina, K. N., Larina, E. V., Golubev, A. V., Bykov, A. V., & Pimerzin, A. A. (2025). Butanol Production by Ethanol Condensation: Improvements and Limitations in the Rational Design of Cu-Ni-MgO/Graphite Catalysts. Catalysts, 15(3), 329. [Link]
- Google Patents. (n.d.).
-
Allery, T. (2023, February 6). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations [Video]. YouTube. [Link]
-
Gontijo, V. A. S., da Silva, A. C. F., de Oliveira, R. B., & de Oliveira, M. A. L. (2017). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2017(6), 195-212. [Link]
-
Wikipedia contributors. (2024). Butyraldehyde. In Wikipedia, The Free Encyclopedia. [Link]
-
LibreTexts. (2021). 12.7: Reactions of Aldehydes and Ketones with Amines. In Chemistry LibreTexts. [Link]
-
ResearchGate. (2025). (PDF) Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one. [Link]
-
Zhang, Z.-H., Jiao, L.-H., & Xu, X.-P. (2019). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 15, 273–278. [Link]
-
Yaya, A. R., Girard, M., Belkhadem, K., et al. (2023). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile. ChemRxiv. [Link]
-
Adichemistry. (n.d.). ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. [Link]
-
Ternes, T. A. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu. [Link]
-
Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]
-
Journal of Food and Drug Analysis. (n.d.). A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. [Link]
-
R Discovery. (n.d.). Optimization Of Ethanol Production Research Articles. [Link]
-
ResearchGate. (2025, November 7). (PDF) Optimization of ethanol production using newly isolated ethanologenic yeasts. [Link]
-
LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. In Chemistry LibreTexts. [Link]
-
Forschungszentrum Jülich. (2022, December 13). Aldol condensation of acetaldehyde for butanol synthesis. [Link]
Sources
- 1. Oxazolidine - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Butyraldehyde - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(Oxazolidin-3-yl)ethanol | 20073-50-1 [sigmaaldrich.com]
- 12. spectrabase.com [spectrabase.com]
- 13. nj.gov [nj.gov]
- 14. airgas.com [airgas.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. chemos.de [chemos.de]
Technical Support Center: Synthesis of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol
Welcome to the technical support guide for the synthesis of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol. This document is intended for researchers, chemists, and process development professionals. Here, we will troubleshoot common side reactions, offer mitigation strategies, and provide detailed protocols to ensure a successful and high-purity synthesis.
Overview of the Primary Synthesis
The target molecule, 2-(2-Ethyl-oxazolidin-3-yl)-ethanol, is synthesized via the condensation reaction of diethanolamine (DEA) and propanal (PA) . This reaction involves the formation of a hemiaminal intermediate, followed by an intramolecular cyclization to form the five-membered oxazolidine ring, with the elimination of a water molecule.[1] This process is typically conducted under mild conditions and often does not require a catalyst.[1]
Primary Reaction Pathway
The intended transformation follows the path shown below. The key to a high-yield synthesis is to favor the forward reaction and minimize the competing side reactions.
Caption: Intended synthesis pathway for 2-(2-Ethyl-oxazolidin-3-yl)-ethanol.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis. Each problem is presented in a question-and-answer format, detailing the cause and providing actionable solutions.
FAQ 1: My final yield is low, and NMR analysis shows significant amounts of starting materials. What is happening?
Answer: This is the most common issue and is almost always caused by the reversible nature of oxazolidine formation. The reaction is an equilibrium that can be shifted back towards the reactants by the presence of water, a process known as hydrolysis .[2][3]
Root Cause Analysis:
-
Equilibrium: The condensation reaction produces one molecule of water for every molecule of product formed. If this water is not removed from the reaction medium, it will hydrolyze the oxazolidine ring, pushing the equilibrium back to diethanolamine and propanal.
-
Incomplete Reaction: Insufficient reaction time or non-optimal temperature can prevent the reaction from reaching completion.
Troubleshooting & Mitigation Protocol:
-
Implement Water Removal: The most effective strategy is to remove water as it is formed.
-
Azeotropic Distillation: Perform the reaction in a solvent that forms an azeotrope with water, such as toluene or benzene. Use a Dean-Stark apparatus to physically separate and remove the water from the refluxing solvent.
-
Drying Agents: For reactions at room temperature or under milder conditions, add an anhydrous drying agent like magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) directly to the reaction mixture.[4]
-
-
Optimize Reaction Conditions: A kinetic study on this synthesis found that optimal yields (over 98%) were achieved by carefully controlling reactant ratios, solvent volume, and temperature.[1]
-
Drive Equilibrium with Excess Reagent: Using a slight excess (e.g., 1.1 equivalents) of one of the reactants can help drive the reaction to completion. However, this may complicate purification, so it should be used judiciously.
Caption: The reversible equilibrium between formation and hydrolysis.
FAQ 2: I'm observing significant, hard-to-remove impurities, particularly some with new C-C bonds. What are these?
Answer: These impurities are very likely the result of the aldol condensation of propanal.[5] Propanal, like many aldehydes with α-hydrogens, can react with itself under either basic or acidic conditions to form a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde.[6]
Root Cause Analysis:
-
Propanal Self-Condensation: Two molecules of propanal react to form 3-hydroxy-2-methylpentanal. This can further dehydrate to 2-methyl-2-pentenal.[6] This side reaction consumes your starting material and introduces complex, often oily, impurities.
-
Catalysis: Trace amounts of acid or base can catalyze this side reaction. Diethanolamine itself is basic and can promote aldol condensation.
Troubleshooting & Mitigation Protocol:
-
Control Temperature: The aldol reaction is often accelerated by heat. Running the primary synthesis at lower temperatures can significantly reduce the rate of this side reaction.
-
Control Reagent Addition: Instead of mixing all reagents at once, add the propanal slowly and in a controlled, dropwise manner to the solution of diethanolamine.[7] This maintains a low instantaneous concentration of propanal, favoring the desired reaction with the highly concentrated diethanolamine over self-condensation.
-
pH Control: Ensure the reaction medium is kept as close to neutral as possible, unless specific acidic or basic catalysis is intended and controlled for the main reaction.
Caption: Competing pathways: main synthesis vs. propanal self-condensation.
FAQ 3: During workup and purification (e.g., column chromatography), my product seems to be degrading. Is this possible?
Answer: Yes, oxazolidines can be sensitive to certain purification conditions, especially acidic environments. The silica gel used in column chromatography is slightly acidic and can catalyze the hydrolysis of the oxazolidine back to its starting materials.[4]
Root Cause Analysis:
-
Acid Sensitivity: The N-C-O acetal-like linkage in the oxazolidine ring is susceptible to cleavage under acidic conditions.
-
Aqueous Workup: Extensive washing with aqueous solutions, especially if they are not pH-neutral, can lead to product loss through hydrolysis.
Troubleshooting & Mitigation Protocol:
-
Neutralize Silica Gel: If column chromatography is necessary, pre-treat the silica gel by preparing the slurry with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1%). This will neutralize the acidic sites on the silica surface.
-
Alternative Purification:
-
Distillation: As the product is a liquid, vacuum distillation is often the preferred method of purification. This avoids contact with acidic stationary phases and effectively removes non-volatile impurities.
-
Solvent Extraction: A carefully designed liquid-liquid extraction can purify the product. Ensure any aqueous layers used are pH neutral or slightly basic (e.g., a dilute sodium bicarbonate solution) and that contact time is minimized.
-
-
Anhydrous Workup: After the reaction is complete, filter out any solid drying agents and remove the solvent under reduced pressure. The crude product can then be directly subjected to vacuum distillation, minimizing exposure to water.
Experimental Protocols
Protocol 1: High-Yield Synthesis with Azeotropic Water Removal
This protocol is designed to maximize yield by actively removing the water byproduct.
| Parameter | Value | Justification |
| Reactants | Diethanolamine (1.0 eq), Propanal (1.05 eq) | Slight excess of aldehyde helps drive the reaction to completion. |
| Solvent | Toluene | Forms an azeotrope with water for efficient removal. |
| Apparatus | Round-bottom flask, Dean-Stark trap, Condenser | Essential for collecting and separating water. |
| Temperature | Reflux (~111 °C for Toluene) | Provides energy for the reaction and allows for azeotropic distillation. |
| Duration | 2-4 hours (monitor by TLC or GC) | Reaction should be monitored until diethanolamine is consumed. |
Procedure:
-
Set up a reflux apparatus with a Dean-Stark trap.
-
To the round-bottom flask, add diethanolamine (1.0 eq) and toluene (approx. 5 mL per gram of DEA).
-
Begin heating the mixture to reflux.
-
Slowly add propanal (1.05 eq) to the refluxing solution over 30 minutes.
-
Continue refluxing, observing water collecting in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected and starting material is consumed (check by TLC/GC), cool the reaction to room temperature.
-
Remove the toluene under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to obtain pure 2-(2-Ethyl-oxazolidin-3-yl)-ethanol.
Protocol 2: Purification by Vacuum Distillation
This is the recommended method for obtaining a high-purity final product.
Procedure:
-
Assemble a standard short-path distillation apparatus suitable for vacuum.
-
Place the crude product oil in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum, ensuring a controlled pressure drop to avoid bumping.
-
Once a stable vacuum is achieved (e.g., <1 mmHg), begin heating the flask gently with an oil bath.
-
Collect the fraction that distills at the correct boiling point/pressure for the target compound. Discard any initial low-boiling fractions (residual solvent/propanal) and stop before high-boiling impurities (aldol products) begin to distill.
-
The purified product should be a clear, colorless to pale yellow oil. Confirm purity using ¹H NMR and GC-MS.
References
-
Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]
- Oreate AI Blog. (2026, February 19).
- Quora. (2021, July 20).
- ResearchGate. (2010, September). The alkaline hydrolysis of oxazolidinediones-2,4.
- Gilbert, I. W., et al. (2022). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 325-334.
- ResearchGate. (2025, August 7). Self- and Cross-Aldol Condensation of Propanal Catalyzed by Anion-Exchange Resins in Aqueous Media.
- Gagnon, J., et al. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega.
- Chemistry Steps. (2020, April 2). Crossed Aldol And Directed Aldol Reactions.
- ACS Publications. (n.d.). Mechanisms and kinetics of diethanolamine degradation. Industrial & Engineering Chemistry Fundamentals.
- ARKIVOC. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.
- Yousra, A., et al. (2025). Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one.
- ResearchGate. (2014, October 30).
- Google Patents. (n.d.).
- Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.
- MSU Chemistry. (n.d.).
- SpectraBase. (n.d.). 2-(2-Ethyl-1,3-oxazolidin-3-yl)ethanol.
- Michigan Publishing. (2015, September 11). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- ARKIVOC. (2015, September 11). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- ACS Omega. (2023, July 17).
- Google Patents. (n.d.).
- Wang, Y., et al. (2023). Synthesis of 2-Ethyl-3-oxazolidineethanol from Propanal and Diethanolamine: Kinetic and Process Optimization Study. Industrial & Engineering Chemistry Research, 62(14), 5897-5906.
- ResearchGate. (2025, October 13). Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one.
- Google Patents. (n.d.).
- MDPI. (2025, July 10). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II).
- BYJU'S. (2020, July 26). Why do Carbonyl Compounds Undergo Nucleophilic Addition?.
- PMC. (n.d.).
- Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aldol reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
Purification techniques for "2-(2-Ethyl-oxazolidin-3-yl)-ethanol"
Technical Support Center: Purification of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol Case Reference: CAS 7726-20-7 | Molecule Class: N-Hydroxyethyl Oxazolidines
Introduction: The Equilibrium Challenge
Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers struggle with 2-(2-Ethyl-oxazolidin-3-yl)-ethanol not because of complex synthesis, but due to a fundamental misunderstanding of its stability.
This molecule is a condensation product of Diethanolamine and Propionaldehyde .[1] Like all oxazolidines, it exists in a dynamic equilibrium with its open-chain imine/enamine forms and its starting materials.[1] This equilibrium is driven by water and catalyzed by acid .[1][2]
The Golden Rule: Purification is not just about separation; it is about preventing reversion.[1] If you expose this compound to acidic silica gel or atmospheric moisture, you are actively degrading your product.[1]
Module 1: Vacuum Distillation (The Gold Standard)
For 90% of applications, high-vacuum distillation is the only recommended purification method.[1] Chromatography should be avoided unless necessary due to the compound's hydrolytic instability.[1]
Critical Parameters
| Parameter | Recommendation | Scientific Rationale |
| Vacuum Level | < 2.0 mmHg (Torr) | Minimizes thermal stress. Oxazolidines can undergo retro-aldol-type decomposition at high heat.[1] |
| Bath Temperature | Max 140°C | Keep the heating mantle/bath as low as possible to maintain flow. |
| Vapor Temperature | ~110–125°C (at 1-2 mmHg) | Note: Boiling points vary significantly with vacuum quality.[1] |
| Apparatus | Short Path or Vigreux | Minimize residence time.[1][2] Avoid long fractionating columns which increase pressure drop and heat exposure.[1] |
Troubleshooting Workflow: Distillation
If your product is discoloring or yield is low, follow this decision matrix:
Figure 1: Decision tree for troubleshooting thermal degradation during purification.
Module 2: Chromatography (The "Emergency" Method)
Warning: Standard silica gel is slightly acidic (pH 6.0–6.5).[1] This acidity is sufficient to protonate the ring nitrogen, catalyze ring opening, and hydrolyze the oxazolidine back to diethanolamine and propionaldehyde.[1]
If you must use chromatography (e.g., to remove non-volatile impurities), you must neutralize the stationary phase .
Protocol: Basified Silica Gel Chromatography
-
Mobile Phase Preparation:
-
Column Preparation:
-
Alternative Stationary Phase:
Figure 2: Protocol for neutralizing silica acidity to prevent on-column hydrolysis.
Module 3: Synthesis & Workup Optimization
Purification starts with the reaction.[1] Since this is an equilibrium reaction, you cannot "purify out" the starting materials if the equilibrium favors them.[1] You must drive the reaction to completion before purification.[1]
The Reaction Equation:
Required Protocol:
-
Dean-Stark Trap: Use Toluene or Cyclohexane as a solvent.[1][2] Reflux until no more water collects in the trap.[1][2]
-
Vacuum Stripping: Once water stops evolving, strip the solvent under reduced pressure.[1]
-
Result: You should have a crude oil that is >95% pure.[1] Distillation is then only needed to remove trace heavy oligomers.[1]
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows two sets of peaks. Is my product impure?
-
Diagnosis: Not necessarily.[1][2] Oxazolidines derived from diethanolamine can exhibit ring-chain tautomerism or exist as mixtures of diastereomers (if chiral centers are generated, though less likely here without substitution on the ethanol chain).[1]
-
Verification: Run the NMR in Benzene-d6 instead of Chloroform-d. Chloroform often contains trace DCl (acid), which opens the ring during the scan.[1] Benzene is non-acidic and stabilizes the ring form.[1]
Q2: The product turned yellow after one week of storage.
-
Cause: Oxidation of trace free propionaldehyde or amine oxidation.[1]
-
Solution: Store under Argon or Nitrogen.[1][2] Add activated 4Å Molecular Sieves to the storage bottle. Moisture ingress will reverse the reaction, releasing aldehyde which then oxidizes/polymerizes, causing the color change.[1]
Q3: Can I use water extraction to remove unreacted amine?
-
Strictly NO. This molecule has high water solubility (due to the free hydroxyl group) and will hydrolyze in water.[1] You cannot wash this organic phase with water.[1]
-
Alternative: If you have excess amine, you must distill it off (Diethanolamine BP is high, so it remains in the pot). If you have excess aldehyde, it will strip off with the solvent.[1]
References
-
Synthesis of 3-Alkyl Oxazolidines. ACS Omega. (Detailed protocols on oxazolidine synthesis via condensation and vacuum distillation).
-
Oxazolidine - Wikipedia. (General chemical properties, hydrolysis equilibrium, and ring stability).[1]
-
Chromatography of Acid-Sensitive Compounds. ScienceMadness / Org Syn. (Techniques for neutralizing silica gel with triethylamine for amine/acetal purification).
-
CAS 7726-20-7 Data. (Chemical structure and classification as an N-substituted oxazolidine).[1]
-
Purification of Organic Compounds by Flash Chromatography. Organic Syntheses. (Standard protocols for flash chromatography modifiers).
Sources
Preventing hydrolysis of "2-(2-Ethyl-oxazolidin-3-yl)-ethanol" during storage
A Guide to Preventing Hydrolysis During Storage and Handling
Welcome to the technical support guide for 2-(2-Ethyl-oxazolidin-3-yl)-ethanol. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with the in-depth technical knowledge and practical steps required to maintain the integrity of this molecule, focusing specifically on preventing its primary degradation pathway: hydrolysis.
The oxazolidine ring is a valuable functional group, often employed in medicinal chemistry and as a synthetic intermediate.[1][2][3] However, the inherent nature of the oxazolidine structure makes it susceptible to cleavage by water, a process that can compromise sample purity, reduce reaction yields, and introduce confounding variables into your experiments.[4] This guide provides a structured, question-and-answer approach to troubleshoot common issues and establish best practices for storage and handling.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter that point toward compound degradation.
Q1: I ran an NMR analysis on a sample of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol that has been in storage for several months. I see new, unexpected peaks. What could be happening?
A1: You are likely observing the byproducts of hydrolysis.
The oxazolidine ring is formed by the condensation of a β-amino alcohol and an aldehyde; this reaction is reversible, and the presence of water can drive the equilibrium back towards the starting materials.[4] Even trace amounts of moisture in the storage container or solvent can cause significant degradation over time.
Causality: The mechanism involves the protonation of the ring oxygen (often catalyzed by trace acid), followed by nucleophilic attack by a water molecule. This leads to the cleavage of the carbon-oxygen bond and subsequent ring-opening.
The hydrolysis of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol yields N-ethylethanolamine and propanal . You can expect to see new signals in your ¹H NMR spectrum corresponding to the protons of these two new species.
DIAGRAM: PROPOSED HYDROLYSIS MECHANISM
Caption: Proposed acid-catalyzed hydrolysis of the oxazolidine ring.
Verification Protocol: Confirming Hydrolysis
-
Spike Your Sample: Obtain pure samples of N-ethylethanolamine and propanal. Add a small amount of each to an aliquot of your degraded sample and re-run the NMR. An increase in the intensity of the suspect peaks confirms their identity.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to separate the components and confirm their molecular weights. This is a highly sensitive method for identifying degradation products.[5][6]
-
Review Storage: Immediately assess your storage conditions using the FAQ section below as a guide.
Q2: My reaction yields are inconsistent, especially when I use an older batch of the compound. Could this be related to storage?
A2: Absolutely. This is a classic symptom of reactant degradation.
If the 2-(2-Ethyl-oxazolidin-3-yl)-ethanol is hydrolyzing in storage, its effective concentration is decreasing. When you use a volumetric or gravimetric amount of the "old batch," you are inadvertently using less of the active starting material and introducing contaminants (the hydrolysis products) into your reaction vessel.
Causality: The hydrolysis products, an amino alcohol and an aldehyde, may not be inert in your reaction. They could potentially react with your other reagents, leading to unforeseen side products and further reducing the yield of your desired product.
DIAGRAM: TROUBLESHOOTING WORKFLOW FOR INCONSISTENT YIELDS
Caption: Decision tree for troubleshooting inconsistent reaction yields.
Frequently Asked Questions (FAQs)
Q1: What exactly is hydrolysis and why is this compound so sensitive?
A1: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. The oxazolidine ring in your compound is essentially a masked, or protected, form of an aldehyde (propanal) and a β-amino alcohol (N-ethylethanolamine).[4] This structure is known as a hemiaminal ether. Such functional groups are known to be unstable in the presence of water, especially under acidic or basic conditions, which catalyze the cleavage.[7][8] The reaction is driven by the thermodynamic stability of the resulting carbonyl and amino alcohol products.
Q2: What are the absolute optimal storage conditions for 2-(2-Ethyl-oxazolidin-3-yl)-ethanol?
A2: The primary goal is to create a cool, dry, and inert environment.[9][10][11] Failure to adhere to these conditions is the most common cause of degradation.
Data Table: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2-8 °C (Refrigerated) | Reduces the kinetic rate of the hydrolysis reaction.[10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen from the container headspace.[12] |
| Container | Amber glass bottle with a secure, tight-fitting cap. | Protects from light and prevents moisture ingress. |
| Cap Liner | PTFE-faced or Sure/Seal™ septum-style cap | Provides a chemically inert barrier and allows for anhydrous transfer via syringe.[12] |
| Location | In a desiccator cabinet within the refrigerator. | The desiccant provides a secondary barrier against ambient moisture.[13] |
Q3: How should I handle the compound on the bench to minimize moisture exposure?
A3: Proper handling technique is just as critical as long-term storage.[9] Every time the bottle is opened, there is a risk of introducing atmospheric moisture.
Protocol: Anhydrous Handling Technique
-
Equilibration: Allow the sealed bottle to warm to room temperature for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold chemical.
-
Inert Gas Blanket: Prepare a balloon or a low-pressure line of dry nitrogen or argon.
-
Dispensing: Briefly remove the cap, dispense the required amount of liquid as quickly as possible, and immediately flush the headspace of the bottle with the inert gas.
-
Resealing: Securely recap the bottle. For extra protection, wrap the cap-bottle interface with Parafilm.
-
Return to Storage: Promptly return the bottle to its designated cold, desiccated storage location.
Q4: Can I store this compound in solution? Which solvents are best?
A4: Storing in solution is generally not recommended as it increases the risk of contamination. However, if necessary for your workflow, the choice of solvent is critical. Only anhydrous-grade solvents should be used.
Data Table: Solvent Compatibility
| Solvent Class | Recommended Examples (Anhydrous Grade) | Not Recommended | Rationale |
|---|---|---|---|
| Aprotic, Non-polar | Toluene, Hexanes | Good choice, generally unreactive. | |
| Aprotic, Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | Acceptable, but ensure they are truly anhydrous. THF can form peroxides. |
| Protic Solvents | | All Alcohols (Methanol, Ethanol), Water | AVOID. Protic solvents can directly participate in and accelerate hydrolysis. |
Q5: How can I perform a quick quality check on my compound before a critical experiment?
A5: A pre-use quality check is a self-validating step that ensures trustworthiness in your results.
Protocol: Pre-Experiment Quality Control
-
Visual Inspection: Check for any visual changes in the liquid, such as cloudiness or color change, which could indicate degradation.[11]
-
Thin-Layer Chromatography (TLC):
-
Spot a small amount of your stored material on a TLC plate alongside a freshly opened or new batch if available.
-
Develop the plate in an appropriate solvent system (e.g., Ethyl Acetate/Hexanes).
-
The appearance of new spots or streaking in the older sample lane compared to the reference is a strong indicator of impurity.
-
-
Water Content Analysis (Karl Fischer Titration): For the most sensitive applications, determining the water content of the material using Karl Fischer titration provides a quantitative measure of moisture contamination, which is the root cause of hydrolysis.
By implementing these troubleshooting and handling protocols, you can significantly extend the shelf-life and ensure the reliability of your 2-(2-Ethyl-oxazolidin-3-yl)-ethanol, leading to more consistent and trustworthy experimental outcomes.
References
-
Moloney, G. P., et al. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3491-3500. [Link]
-
Fernandes, C. B., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]
-
Pharmapproach. (2025). The Versatility of Oxazolidine Diones: From Anticonvulsants to Advanced Antibiotics. [Link]
-
Moloney, G. P., et al. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. ResearchGate. [Link]
-
University of California, Los Angeles. Environment, Health & Safety. Water Sensitive Chemicals. [Link]
-
Royal Society of Chemistry. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. [Link]
-
Wikipedia. Oxazolidine. [Link]
-
Alltracon. (2024). Properly Storing Hazardous Chemicals in Your Facility. [Link]
-
Indiana University. Research Safety. Storage of Laboratory Chemicals. [Link]
-
Fernandes, C. B., et al. (2023). Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. ResearchGate. [Link]
-
American Chemical Society Publications. (2023). Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. Journal of Medicinal Chemistry. [Link]
-
R Discovery. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. [Link]
-
University of Rochester, Department of Chemistry. How to Store Reagents. [Link]
-
Attia, M. I., et al. (2023). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. ResearchGate. [Link]
-
Gáspár, A., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. MDPI. [Link]
-
Jencks, W. P. (1981). Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. Journal of the American Chemical Society. [Link]
-
Del Prete, C., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. [Link]
-
El-Azab, A. S., et al. (2007). Kinetics and mechanism of the nucleophilic ring opening of oxazolinone in mixed aqueous solvents. International Journal of Chemical Kinetics. [Link]
-
Royal Society of Chemistry. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. [Link]
-
Abd El-Kawy, M. M., et al. (2013). Determination of The New Oxazolidinone Antibiotic Linezolid in Presence of Both Its Alkaline and Oxidative Degradation Products. Scribd. [Link]
-
Fife, T. H., & Benjamin, B. M. (1974). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Semantic Scholar. [Link]
-
El-Koussi, W. M., et al. (2023). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. PubMed. [Link]
-
Barta, N., et al. (2025). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). MDPI. [Link]
-
Hamad, M., et al. (2025). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. PMC. [Link]
-
Ben-M'barek, K., et al. (2010). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. ResearchGate. [Link]
-
Bergmann, E. D. (1953). The Chemistry of Oxazolidines. Scribd. [Link]
-
Wiley. 2-(2-Ethyl-1,3-oxazolidin-3-yl)ethanol. SpectraBase. [Link]
-
De La Rosa, V. (2013). Hydrolysis of poly-(2-ethyl-2-oxazoline). Ghent University Library. [Link]
Sources
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxazolidine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. alltracon.com [alltracon.com]
- 11. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 13. How To [chem.rochester.edu]
Technical Support Center: Optimizing Crosslinking with 2-(2-Ethyl-oxazolidin-3-yl)-ethanol
Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Low Crosslinking Efficiency in 1K/2K Polyurethane Systems Reference Molecule: 2-(2-Ethyl-oxazolidin-3-yl)-ethanol (Hydroxyl-functional Oxazolidine)[1]
Part 1: The Mechanism of Action (The "Why")
To troubleshoot low crosslinking efficiency, we must first validate your understanding of how this specific molecule functions. Unlike standard oxazolidines (like Incozol 2) which are often non-functional diluents until triggered, 2-(2-Ethyl-oxazolidin-3-yl)-ethanol is a dual-stage crosslinker .[1]
It possesses two distinct reactive sites with different triggers:
-
The Pendant Hydroxyl (Immediate): The "ethanol" tail contains a primary hydroxyl group (-OH) that reacts with isocyanates immediately upon mixing.[1] This incorporates the molecule into the polymer backbone.
-
The Oxazolidine Ring (Latent): The ring structure is stable until exposed to atmospheric moisture. Upon hydrolysis, it opens to yield a secondary amine and a second hydroxyl group.
The Failure Mode: If your material is soft, tacky, or has poor solvent resistance, the likely cause is that Stage 2 (Ring Opening) is failing , leaving you with a linear, low-molecular-weight polymer rather than a crosslinked network.[1]
Visualizing the Reaction Pathway[2]
Figure 1: The dual-stage curing mechanism.[1] Note that without Moisture and Acid Catalysis, the pathway halts at "Linear Prepolymer," resulting in low crosslinking.
Part 2: Troubleshooting Guide (Q&A)
Category 1: Formulation & Stoichiometry
Q: My coating is dry to the touch but has poor solvent resistance (MEK rub failure). Is my dosage wrong?
A: You likely calculated the Equivalent Weight (EW) incorrectly. Because this molecule opens up to reveal new functionalities, you must calculate the NCO demand based on the Latent Equivalent Weight , not just the molecular weight.
-
Intact Molecule (Storage): Functions as f=1 (one hydroxyl).[1]
-
Hydrolyzed Molecule (Curing): Functions as f=3 (Original OH + New Ring OH + New Ring NH).[1]
Diagnostic Step: Check your NCO:OH ratio. If you formulated 1:1 based on the intact molecule (f=1), you are severely under-indexed .[1] The ring opens, generating amine/hydroxyl groups that have no isocyanate left to react with.
-
Target Index: You generally need an excess of isocyanate (Index > 1.05 based on total potential functionality) to ensure full cure.
| Property | Value (Approx) | Calculation Note |
| Molecular Weight (MW) | ~159.2 g/mol | |
| Intact EW | 159.2 | Used for initial viscosity/pot life calc.[1] |
| Latent Total Functionality | 3 | 1 pendant OH + 1 amine + 1 ring OH |
| Effective EW (Cured) | ~53.1 | Use this for NCO demand calculation. |
Category 2: Catalysis & Kinetics
Q: I am adding the oxazolidine, but the cure speed is identical to my control sample. Why isn't it crosslinking?
A: You are likely missing an acid catalyst. Oxazolidine hydrolysis is pH-dependent.[1] In neutral or slightly alkaline formulations, the ring is extremely stable and will not open effectively, even in high humidity.
The Fix: Add a blocked acid catalyst or a weak organic acid.
-
Recommended: p-Toluenesulfonic acid (p-TSA) or Oxalic acid.[1]
-
Dosage: 0.1% - 0.2% on total resin solids.[1]
-
Mechanism: The protonation of the ring nitrogen is the rate-limiting step for ring opening. Without acid, the "moisture trigger" is pulled, but the gun doesn't fire.
Category 3: Environmental Factors[1]
Q: We see gassing (bubbles) in the film. I thought oxazolidines were supposed to prevent CO2?
A: This indicates a "Selectivity Failure." The oxazolidine is intended to scavenge moisture before the moisture reacts with the isocyanate. If bubbles appear, the Isocyanate-Water reaction (which releases CO2) is outcompeting the Oxazolidine-Water reaction (which releases no gas).[1]
Root Causes:
-
Reaction Rate: Your isocyanate is too reactive (e.g., pure aromatic MDI) compared to the hydrolysis rate of the oxazolidine.
-
Lack of Catalyst: As mentioned above, without acid, the oxazolidine hydrolysis is too slow to compete for the water molecules.
-
Over-catalysis of NCO: If you are using strong tin catalysts (DBTDL) to speed up the urethane reaction, you are inadvertently accelerating the NCO-Water gassing reaction.
Corrective Action:
-
Reduce Tin catalyst (DBTDL).[1]
-
Increase Acid catalyst (p-TSA).[1]
-
Ensure the oxazolidine is added before the isocyanate in the mix sequence to allow it to solubilize any residual moisture.
Part 3: Validation Protocol
Do not guess. Use this protocol to validate if the oxazolidine ring is actually opening.
Experiment: FTIR Monitoring of Ring Hydrolysis
Objective: Confirm that the oxazolidine ring is opening and reacting with NCO.
-
Prepare Sample: Mix your standard formulation with 2-(2-Ethyl-oxazolidin-3-yl)-ethanol and isocyanate. Cast a film on a NaCl plate or ATR crystal.
-
Time Zero Scan: Record spectrum immediately.
-
Target Peak: Look for the characteristic Oxazolidine Ring C-O-C stretch (typically 1050–1150 cm⁻¹ range, distinct from the ether backbone).
-
Reference Peak: Isocyanate (-N=C=O) at ~2270 cm⁻¹.[1]
-
-
Curing: Place in a humidity chamber (25°C, 50% RH).
-
Time Series: Scan every 30 minutes.
-
Pass Criteria:
-
NCO Peak: Should decrease.
-
Oxazolidine Peak: Should decrease/disappear as the ring opens.
-
Urea/Urethane Carbonyl: (1640–1700 cm⁻¹) Should increase.[1]
-
-
Fail Criteria:
-
If NCO decreases but Oxazolidine peak remains stable: The ring is not opening. (Add Acid Catalyst).
-
If Urea peak (1640 cm⁻¹) grows rapidly with bubbles: Moisture is bypassing the oxazolidine. [1]
-
References
-
Incorez. (n.d.). Incozol 2 Technical Data Sheet. Retrieved from [Link] (Note: While Incozol 2 is a specific grade, the mechanism described for oxazolidine moisture scavenging is authoritative for this class of chemistry).[1]
-
Trivedi, T. (2016).[1][2] Oxazolidines: A useful aid to solving polyurethane formulation problems. SpecialChem. Retrieved from [Link]
-
Wicks, Z. W., Jones, F. N., & Pappas, S. P. (2007).[1] Organic Coatings: Science and Technology. Wiley-Interscience.[1] (Standard text validating the acid-catalyzed hydrolysis mechanism of oxazolidines).
Sources
Technical Support Center: Troubleshooting Yellowing in Polymers Containing 2-(2-Ethyl-oxazolidin-3-yl)-ethanol
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for diagnosing, quantifying, and mitigating yellowing in polymer formulations that include the additive "2-(2-Ethyl-oxazolidin-3-yl)-ethanol". Our approach is rooted in established principles of polymer science, offering a systematic process to identify root causes and implement effective stabilization strategies.
Section 1: Frequently Asked Questions (FAQs) - Initial Diagnosis
This section addresses the most immediate questions users encounter when faced with polymer discoloration.
Q1: Why is my polymer formulation unexpectedly turning yellow?
Polymer yellowing is a visual sign of chemical degradation.[1] This degradation is typically caused by exposure to environmental factors like heat or ultraviolet (UV) light, especially in the presence of oxygen.[2] These triggers initiate chemical reactions that break down the polymer chains and create new molecular structures called chromophores.[3][4] Chromophores are responsible for the color because they absorb light in the blue/violet region of the visible spectrum, causing the material to appear yellow.[1]
Q2: Could the "2-(2-Ethyl-oxazolidin-3-yl)-ethanol" additive be the direct cause of the yellowing?
While the base polymer itself is often the primary subject of degradation, additives can play a significant role. The structure of "2-(2-Ethyl-oxazolidin-3-yl)-ethanol" contains a nitrogen atom within a heterocyclic ring. Nitrogen-containing compounds can sometimes be susceptible to oxidation, potentially forming nitrogen-based chromophores that contribute to discoloration.[5][6] Furthermore, studies on similar oxazolidinone structures show they can undergo oxidative degradation, a process that can be influenced by factors like pH and the presence of metal ions.[7][8] It is also possible that the additive or its degradation products could accelerate the degradation of the polymer matrix itself.
Q3: What are the primary environmental factors that accelerate yellowing?
The two most significant environmental culprits are UV radiation and heat, which work in concert with oxygen.
-
UV Radiation (Photo-oxidation): UV energy from sunlight or artificial light sources can break chemical bonds in the polymer, creating highly reactive free radicals.[9][10] These radicals react with oxygen, starting a chain reaction that degrades the material and causes yellowing.[11][12] This process is a major factor in the weathering of plastics.[11]
-
Heat (Thermal-oxidation): High temperatures, even without UV light, provide the energy needed to initiate oxidation.[1][2] This is particularly relevant during high-temperature processing steps like extrusion or molding, but can also occur during storage or in the final application environment.[5][13] A general rule of thumb is that for every 10°C increase in temperature, the rate of oxidation can double or even quadruple.[5]
Q4: My polymer was not yellow immediately after processing, but changed color during storage. Why?
This phenomenon, sometimes called "warehouse yellowing," points to a slower degradation mechanism.[2] It can be caused by gradual oxidation from atmospheric oxygen, especially if the initial stabilization package was insufficient. Another common cause is "gas fading," where atmospheric pollutants like oxides of nitrogen (NOx) react with additives (such as certain phenolic antioxidants) in the polymer or its packaging, leading to a yellow or pinkish tint over time.[2]
Q5: How can I objectively measure the degree of yellowing instead of just relying on visual assessment?
Visual assessment is subjective. The industry-standard method for quantifying color is Colorimetry . This technique uses a spectrophotometer or colorimeter to measure the color of a sample on the CIE Lab* color scale.[4][14]
-
L* represents lightness (100 = white, 0 = black).
-
a* represents the red-green axis.
-
b represents the yellow-blue axis. A more positive b value indicates a greater degree of yellowness.
Tracking the change in the b* value (often written as Δb*) provides a precise, quantitative measure of yellowing.[14]
Section 2: In-Depth Troubleshooting Guide - A Systematic Approach
Follow these steps to systematically isolate the cause of yellowing and develop a targeted solution.
Step 1: Quantify the Discoloration (Baseline Measurement)
Before making any changes, you must establish a quantitative baseline of the problem.
-
Sample Preparation: Prepare several identical samples of the yellowed polymer. Ensure they have a flat, uniform surface and are thick enough to be opaque. If the polymer is transparent, a consistent background (e.g., a standard white tile) must be used for all measurements.
-
Instrument Calibration: Calibrate the spectrophotometer or colorimeter according to the manufacturer's instructions using certified white and black calibration tiles.
-
Measurement Settings: Set the instrument to measure in CIE Lab* space, using a D65 illuminant (standard daylight) and a 10° observer angle, which are common industry standards.
-
Data Acquisition: Take at least three measurements at different locations on each sample to ensure a representative average.
-
Record Data: Record the L, a, and b* values for each measurement. Pay special attention to the b* value as the primary indicator of yellowness.
Step 2: Isolate the Root Cause (Experimental Design)
A Design of Experiments (DoE) approach is crucial for efficiently identifying the source of the degradation. The following workflow and control experiments will help you pinpoint the variables of concern.
Caption: A logical workflow for diagnosing and solving polymer yellowing.
Create and test the following formulations, exposing each to the conditions of your application (e.g., thermal aging in an oven, accelerated UV weathering in a QUV chamber).
| Experiment ID | Base Polymer | 2-(2-Ethyl-oxazolidin-3-yl)-ethanol | Stabilizer Package (Antioxidants, UV Stabilizers) | Purpose |
| EXP-01 (Control) | ✓ | To assess the inherent stability of the base polymer. | ||
| EXP-02 (Full Formula) | ✓ | ✓ | ✓ | Your current formulation; the experimental problem. |
| EXP-03 (Additive Only) | ✓ | ✓ | To determine the impact of the oxazolidine additive in an unstabilized system. | |
| EXP-04 (Polymer + Stabilizer) | ✓ | ✓ | To confirm the effectiveness of the stabilizer package on the base polymer. |
Compare the Δb* (change in yellowness) for each sample after exposure. This will reveal whether the base polymer, the additive, or an inadequate stabilization package is the primary issue.
Step 3: Understanding the Degradation Mechanism
Yellowing is the result of a free-radical chain reaction. Understanding this process is key to selecting the right intervention.
-
Initiation: Heat or UV radiation creates initial free radicals (R•) on the polymer chain.[10][11]
-
Propagation: These radicals react rapidly with oxygen (O₂) to form peroxy radicals (ROO•).[15] The peroxy radicals then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new free radical (R•). This creates a self-propagating, autocatalytic cycle.[15]
-
Chain Scission & Cross-linking: The unstable hydroperoxides decompose, especially with heat or light, into more radicals (RO•, •OH), which leads to the breaking of polymer chains (embrittlement) and the formation of chromophoric groups, such as carbonyls (C=O).[1][3]
The oxazolidine additive can potentially participate in this cycle by being a target for radical attack or by decomposing into radical species itself, thus accelerating the overall process.
Section 3: Mitigation and Prevention Strategies
Once you have a hypothesis for the root cause, you can implement targeted solutions.
Strategy 1: Optimize Polymer Processing Conditions
If your investigation points to thermal degradation during processing, adjustments are necessary.
| Parameter | Problem | Recommended Action | Rationale |
| Temperature | Excessive melt temperature | Reduce barrel and die temperatures in 5-10°C increments. | Minimizes the thermal energy available to initiate degradation.[5] |
| Residence Time | Polymer remains in the extruder/molder for too long. | Increase screw speed or reduce cycle time. | Reduces the duration of high-temperature exposure.[5] |
| Oxygen Exposure | Air ingress into the feed throat or melt. | Ensure a consistent material feed; consider a nitrogen blanket for the feed hopper. | Oxygen is a necessary component for oxidative degradation.[3][16] |
Strategy 2: Engineer a Robust Stabilization Package
Additives are essential for protecting the polymer during its entire lifecycle.[15] A combination of stabilizers is almost always more effective than a single one.
Caption: How stabilizers interrupt the polymer degradation cycle.
| Stabilizer Type | Function | Mechanism | Common Chemistry | Primary Application |
| Primary Antioxidants | Radical Scavenging | Donates a hydrogen atom to peroxy radicals (ROO•), stopping the propagation cycle.[13][17] | Sterically Hindered Phenols | Long-term thermal stability during processing and service life.[17] |
| Secondary Antioxidants | Hydroperoxide Decomposition | Decomposes hydroperoxides (ROOH) into stable, non-radical products, preventing them from creating more radicals.[15] | Phosphites, Thioesters | Processing stability, works synergistically with primary antioxidants.[13] |
| UV Absorbers | UV Radiation Shielding | Preferentially absorb harmful UV radiation and dissipate it as harmless low-level heat.[15][18] | Benzophenones, Benzotriazoles | Protection against photo-oxidation in outdoor or high-light applications. |
| Hindered Amine Light Stabilizers (HALS) | Radical Scavenging | Act as powerful, regenerative radical scavengers. They do not absorb UV but trap alkyl (R•) and peroxy (ROO•) radicals.[19][20][21] | Tetramethylpiperidine Derivatives | Superior long-term protection against photo-oxidation; highly effective at low concentrations.[20][22] |
Recommendation: For a formulation containing a nitrogen-based additive that is susceptible to both thermal and photo-oxidation, a comprehensive stabilization package is recommended. Start with a blend of:
-
Primary Antioxidant (e.g., Hindered Phenol): For initial processing stability.
-
Secondary Antioxidant (e.g., Phosphite): To work in synergy with the primary antioxidant.
-
HALS: For robust, long-term protection against UV degradation and thermal effects. HALS are particularly effective as they are regenerated during the stabilization process, providing a long service life.[22][23]
References
Sources
- 1. mascomglobal.com [mascomglobal.com]
- 2. specialchem.com [specialchem.com]
- 3. testextextile.com [testextextile.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. testextextile.com [testextextile.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. specialchem.com [specialchem.com]
- 10. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photo-oxidation of polymers - Wikipedia [en.wikipedia.org]
- 12. Degradation of Polymer: A Comprehensive Overview - Reachem [reachemchemicals.com]
- 13. mascomglobal.com [mascomglobal.com]
- 14. smithers.com [smithers.com]
- 15. Polymer stabilizer - Wikipedia [en.wikipedia.org]
- 16. tosaf.com [tosaf.com]
- 17. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 18. welltchem.com [welltchem.com]
- 19. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 20. additivesforpolymer.com [additivesforpolymer.com]
- 21. 3vsigmausa.com [3vsigmausa.com]
- 22. welltchemicals.com [welltchemicals.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Formulation Pot Life with 2-(2-Ethyl-oxazolidin-3-yl)-ethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with "2-(2-Ethyl-oxazolidin-3-yl)-ethanol". This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you effectively manage and extend the pot life of your formulations containing this versatile oxazolidine-based moisture scavenger. Our focus is on providing practical, evidence-based solutions to common challenges encountered during experimental work.
Understanding the Role and Reactivity of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol
"2-(2-Ethyl-oxazolidin-3-yl)-ethanol" is a reactive additive primarily used in moisture-sensitive formulations, such as two-component polyurethane systems. Its primary function is to act as a moisture scavenger, preventing premature curing and extending the workable time, or "pot life," of the mixture.[1][2] The key to its functionality lies in the oxazolidine ring, which is susceptible to hydrolysis.
The oxazolidine ring reacts with water, effectively consuming it before it can react with more sensitive components of the formulation, like isocyanates in polyurethane systems.[2][3] This reaction, however, is also the primary factor limiting the pot life once the components are mixed. Understanding and controlling the rate of this hydrolysis is crucial for successful formulation development.
The hydrolysis of the oxazolidine ring is a reversible reaction that proceeds through the formation of a hemiaminal intermediate, which then breaks down to yield an amino alcohol and an aldehyde or ketone. The general mechanism is illustrated below.
Caption: General hydrolysis mechanism of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol.
Troubleshooting Guide: Common Pot Life Issues and Solutions
This section addresses common problems encountered when using "2-(2-Ethyl-oxazolidin-3-yl)-ethanol" and provides a systematic approach to troubleshooting.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Premature Gelling or Solidification | Excessive Moisture: The formulation may contain higher than anticipated levels of moisture from raw materials (solvents, polyols, pigments) or atmospheric humidity.[1][2][3] | 1. Material Pre-drying: Dry all raw materials, especially polyols and fillers, before use. Utilize molecular sieves or vacuum drying. 2. Inert Atmosphere: Handle and mix components under a dry, inert atmosphere (e.g., nitrogen blanket).[3] 3. Component Sequencing: Add the oxazolidine to the polyol component first and allow it to scavenge residual moisture before introducing the isocyanate. |
| High Ambient Temperature: Elevated temperatures accelerate the hydrolysis of the oxazolidine and the subsequent curing reaction.[4] | 1. Temperature Control: Conduct experiments in a temperature-controlled environment. If possible, cool the components before mixing. 2. Batch Size Management: Start with smaller batch sizes, as larger volumes can generate more exothermic heat, further accelerating the reaction. | |
| Incompatible Formulation Components: Acidic or basic components can catalyze the hydrolysis of the oxazolidine ring.[5] | 1. pH Screening: Evaluate the pH of all raw materials. Neutralize any acidic or basic components if possible without compromising the final product properties. 2. Additive Compatibility Study: Perform small-scale compatibility tests with all formulation additives to identify any that may be accelerating the degradation of the oxazolidine. | |
| Inconsistent Pot Life Between Batches | Variability in Raw Material Moisture Content: Different lots of solvents, pigments, or other raw materials can have varying levels of residual moisture. | 1. Raw Material QC: Implement a strict quality control procedure to measure the moisture content of all incoming raw materials (e.g., Karl Fischer titration). 2. Standardized Drying Procedures: Apply consistent drying methods and times for all batches. |
| Inaccurate Dispensing of Components: Small errors in the amount of "2-(2-Ethyl-oxazolidin-3-yl)-ethanol" or other reactive components can lead to significant variations in pot life. | 1. Calibrate Dispensing Equipment: Regularly calibrate all balances and dispensing equipment. 2. Gravimetric vs. Volumetric: Use gravimetric measurements for all critical components, as they are generally more accurate than volumetric measurements. | |
| Loss of Performance in the Cured Product | Incomplete Curing: This can occur if the oxazolidine hydrolysis and subsequent reactions are hindered. | 1. Catalyst Optimization: While acidic or basic conditions can shorten pot life, a controlled amount of a suitable catalyst may be necessary for full cure. Conduct a catalyst screening study. 2. Post-Curing: Implement a post-curing step at a slightly elevated temperature to ensure all reactions go to completion. |
| Side Reactions: The byproducts of oxazolidine hydrolysis (an amino alcohol and an aldehyde) could potentially engage in undesirable side reactions with other formulation components. | 1. Formulation Review: Carefully consider the reactivity of the hydrolysis byproducts with all other ingredients in your formulation. 2. Analytical Characterization: Use analytical techniques like FTIR or NMR to analyze the cured product and identify any unexpected chemical species. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which "2-(2-Ethyl-oxazolidin-3-yl)-ethanol" extends pot life?
A1: "2-(2-Ethyl-oxazolidin-3-yl)-ethanol" extends pot life by acting as a moisture scavenger. The oxazolidine ring is more reactive with water than other sensitive components in the formulation, such as isocyanates. By preferentially reacting with and consuming moisture, it prevents the premature initiation of the main curing reaction, thus providing a longer working time.[1][2]
Q2: How does the structure of "2-(2-Ethyl-oxazolidin-3-yl)-ethanol" influence its stability and reactivity?
A2: The stability of the oxazolidine ring is influenced by the substituents at the 2-position. In "2-(2-Ethyl-oxazolidin-3-yl)-ethanol", the ethyl group at the 2-position provides a moderate level of stability. Generally, bulkier substituents at this position can sterically hinder the attack of water, leading to a slower hydrolysis rate and potentially a longer pot life. Conversely, electron-withdrawing groups can make the ring more susceptible to hydrolysis.[6]
Q3: Can I use "2-(2-Ethyl-oxazolidin-3-yl)-ethanol" in aqueous formulations?
A3: It is generally not recommended for use in aqueous formulations. The presence of a large amount of water will lead to rapid hydrolysis of the oxazolidine ring, defeating its purpose as a moisture scavenger and potentially causing instability in the formulation.
Q4: What analytical methods can I use to monitor the hydrolysis of "2-(2-Ethyl-oxazolidin-3-yl)-ethanol" in my formulation?
A4: Several analytical techniques can be employed:
-
Fourier-Transform Infrared Spectroscopy (FTIR): You can monitor the disappearance of characteristic oxazolidine ring absorbance bands and the appearance of bands corresponding to the amino alcohol and aldehyde hydrolysis products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to track the changes in the chemical shifts of protons adjacent to the oxazolidine ring as it hydrolyzes.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to separate and identify the volatile hydrolysis products.
-
Rheology: Monitoring the viscosity of the formulation over time provides a direct measure of the pot life and the progression of the curing reaction.
Q5: Are there any safety considerations I should be aware of when working with "2-(2-Ethyl-oxazolidin-3-yl)-ethanol"?
A5: As with any chemical, it is essential to consult the Safety Data Sheet (SDS) for detailed safety and handling information. General good laboratory practices should be followed, including working in a well-ventilated area and using appropriate personal protective equipment (PPE) such as gloves and safety glasses.
Experimental Protocols
Protocol 1: Determination of Pot Life by Viscosity Measurement
This protocol outlines a standard method for quantifying the pot life of a two-component formulation containing "2-(2-Ethyl-oxazolidin-3-yl)-ethanol".
Materials:
-
Component A (e.g., Polyol blend)
-
Component B (e.g., Isocyanate)
-
"2-(2-Ethyl-oxazolidin-3-yl)-ethanol"
-
Rotational viscometer
-
Temperature-controlled water bath
-
Mixing vessel and stirrer
-
Timer
Procedure:
-
Component Preparation: Accurately weigh the required amounts of Component A and "2-(2-Ethyl-oxazolidin-3-yl)-ethanol" into the mixing vessel.
-
Temperature Equilibration: Place the mixing vessel in the temperature-controlled water bath and allow the contents to reach the desired experimental temperature (e.g., 25 °C).
-
Mixing: Begin stirring the mixture at a constant speed.
-
Initiation of Reaction: Add the pre-weighed and temperature-equilibrated Component B to the mixing vessel and start the timer immediately.
-
Viscosity Measurement: At regular intervals (e.g., every 15 minutes), measure the viscosity of the mixture using the rotational viscometer. Ensure the spindle and speed are appropriate for the expected viscosity range.
-
Determination of Pot Life: The pot life is defined as the time it takes for the initial viscosity of the mixture to double or reach a pre-determined non-workable viscosity.
-
Data Recording: Record the time and viscosity data for each measurement.
Sources
- 1. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 2. adsorbentechs.com [adsorbentechs.com]
- 3. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 4. puglue.com [puglue.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection & Process Optimization for 2-(2-Ethyl-oxazolidin-3-yl)-ethanol
Executive Summary
The molecule 2-(2-Ethyl-oxazolidin-3-yl)-ethanol (also referred to as 2-Ethyl-3-oxazolidineethanol ) is a heterocyclic adduct formed via the condensation of Diethanolamine (DEA) and Propanal (Propionaldehyde) .[1] It serves as a critical intermediate in pharmaceutical synthesis, a latent curing agent in polyurethane systems, and a moisture scavenger.[1]
This guide addresses the most frequent technical inquiries regarding catalyst selection. Unlike standard organic syntheses where "more active catalyst = better," this specific reaction is governed by thermodynamic equilibrium and water removal .[1] Our field data suggests that for synthesis, catalyst exclusion often yields superior purity, while for downstream applications (e.g., ring-opening polymerization), specific acid catalysts are required.[1]
Module 1: Synthesis & Catalyst Selection
Q1: Which catalyst provides the highest yield for synthesizing 2-(2-Ethyl-oxazolidin-3-yl)-ethanol?
Recommendation: None (Uncatalyzed Process).
Technical Rationale: The formation of the oxazolidine ring from DEA and Propanal is a reversible condensation reaction.[1] While Brønsted acids (e.g., p-Toluenesulfonic acid, p-TSA) can accelerate the initial kinetics, they often catalyze side reactions such as the Cannizzaro reaction or aldol condensation of the aldehyde precursor.
Recent kinetic studies demonstrate that the reaction proceeds efficiently under mild conditions (20–40°C) without any catalyst, achieving yields >98% provided that water removal is efficient [1].[1] The secondary amine moiety of the DEA acts as an autocatalyst, facilitating the nucleophilic attack on the aldehyde carbonyl.[1]
Optimization Strategy: Instead of a chemical catalyst, focus on the "Physical Catalyst" of water removal to drive the equilibrium to the right (Le Chatelier's principle).
| Method | Catalyst | Yield | Purity | Comments |
| Standard Acid | p-TSA (0.1 mol%) | 92-95% | Moderate | Requires neutralization; risk of side products.[1] |
| Uncatalyzed | None | 98%+ | High | "Green" route; product is distilled directly.[1] |
| Lewis Acid | ZnCl₂ | 85-90% | Low | Difficult workup; metal residue issues.[1] |
Q2: I am experiencing low conversion rates. If I don't use a catalyst, how do I drive the reaction?
Troubleshooting Protocol: If conversion is low, the issue is likely equilibrium stagnation due to retained water, not a lack of catalytic activity.[1]
Step-by-Step Protocol: Azeotropic Dehydration
-
Stoichiometry: Mix Propanal (1.05 eq) and Diethanolamine (1.0 eq). Note: Slight excess of aldehyde compensates for volatility.[1]
-
Solvent: Use Cyclohexane or Toluene as an entrainer.[1]
-
Apparatus: Setup a Dean-Stark trap.
-
Process: Reflux the mixture. As water forms, it azeotropes with the solvent and is trapped.[1]
-
Endpoint: Reaction is complete when water collection ceases (theoretical volume reached).[1]
-
Purification: Vacuum distillation.
Critical Insight: The activation energy for the forward reaction is relatively low (~31.35 kJ/mol) [1].[1] Heat and water removal are sufficient.[1] Adding strong acids increases the reverse reaction rate (hydrolysis) if any moisture is present.[1]
Module 2: Stability & Storage
Q3: My product smells strongly of Propanal after storage. Is the catalyst causing reversion?
Diagnosis: Hydrolysis via Autocatalysis or Residual Acid. [1]
Mechanism: Oxazolidines are hydrolytically unstable in the presence of moisture and acid.[1] If you used an acid catalyst (e.g., p-TSA) during synthesis and failed to neutralize it completely, the residual protons will catalyze the ring-opening hydrolysis upon exposure to atmospheric moisture [2].
The "Self-Validating" Storage System:
-
Neutralization: If an acid catalyst was used, wash the crude product with mild aqueous NaHCO₃ before distillation.[1]
-
Moisture Scavenging: Store over activated 4Å Molecular Sieves.
-
Inert Atmosphere: Blanket with dry Nitrogen or Argon.[1]
Visualization: Synthesis vs. Hydrolysis Pathways
Figure 1: Reaction pathway showing the critical role of water removal in driving formation (Green) and the role of acid/water in promoting reversion (Red).
Module 3: Downstream Application (Reactivity)
Q4: I am using this molecule as a latent curing agent. Which catalyst triggers the ring-opening?
Context: In polyurethane coatings, oxazolidines are used to prevent CO₂ gassing by scavenging moisture.[1] They hydrolyze to release the amino-alcohol, which then crosslinks with isocyanates.[1]
Catalyst Selection: To trigger this reaction (i.e., to make the ring open faster upon moisture exposure), you need a Brønsted Acid Catalyst .[1]
-
Fast Cure: Salicylic Acid or Benzoic Acid.[1]
-
Controlled Cure: Anhydrides (e.g., Phthalic Anhydride) – these hydrolyze slowly to release the acid catalyst in situ.[1]
Reactivity Protocol:
-
Formulation: Add 2-(2-Ethyl-oxazolidin-3-yl)-ethanol to the isocyanate prepolymer.
-
Catalyst Addition: Add 0.5 - 1.0 wt% Benzoic Acid .[1]
-
Mechanism: The acid protonates the ring Nitrogen or Oxygen, weakening the C-O bond at position 2, making it susceptible to attack by atmospheric moisture.[1]
Decision Logic for Catalyst Selection
Figure 2: Decision matrix for selecting catalysts based on experimental goals (Synthesis vs. Application).
References
-
Li, J., et al. (2023).[1] "Synthesis of 2-Ethyl-3-oxazolidineethanol from Propanal and Diethanolamine: Kinetic and Process Optimization Study." Industrial & Engineering Chemistry Research. ACS Publications.[1] [Link][1]
-
Fife, T. H., & Hagopian, L. (1968).[1][2] "Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening."[1][2] Journal of the American Chemical Society. [Link]
-
Wikipedia Contributors. "Oxazolidine."[1] Wikipedia, The Free Encyclopedia.[1] (General structural and property reference). [Link][1]
Sources
Scale-up challenges in the production of "2-(2-Ethyl-oxazolidin-3-yl)-ethanol"
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol. As you transition from bench-scale experiments to larger-scale production, new challenges invariably arise that can impact yield, purity, and process safety. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to help you navigate the complexities of scale-up.
Section 1: Synthesis Overview and Core Mechanism
The synthesis of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol is fundamentally a condensation reaction between 2-aminoethanol and propanal.[1][2] This process forms the five-membered oxazolidine heterocycle through the elimination of water. Understanding the underlying mechanism is critical for diagnosing and resolving many scale-up issues.
The reaction proceeds via the formation of a hemiaminal intermediate, which is in equilibrium with an iminium ion.[3] Subsequent intramolecular cyclization by the hydroxyl group, followed by the elimination of a water molecule, yields the final oxazolidine product. The removal of water is crucial as it drives the reaction equilibrium toward the product side, in accordance with Le Châtelier's principle.
Caption: Reaction mechanism for oxazolidine formation.
Section 2: Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol synthesis in a direct question-and-answer format.
Q1: My reaction yield is significantly lower on a larger scale compared to my lab experiments. What are the likely causes and how can I fix it?
A1: A drop in yield upon scale-up is a classic problem, typically rooted in mass and heat transfer limitations. The primary suspect in this condensation reaction is inefficient water removal.
-
Causality: On a small scale (e.g., in a round-bottom flask), the surface-area-to-volume ratio is high, allowing for efficient heating and water removal via a simple Dean-Stark trap. In a large reactor, this ratio decreases dramatically. "Hot spots" and "cold spots" can develop, and the efficiency of azeotropic distillation may decrease if not properly designed for the larger volume. If water is not removed effectively, the reaction equilibrium will shift back towards the starting materials, stalling the conversion.
-
Troubleshooting Steps:
-
Verify Water Removal Efficiency: Ensure your condenser and Dean-Stark trap are appropriately sized for the solvent volume and boil-up rate. Monitor the rate of water collection; if it slows down or stops before the theoretical amount is collected, your removal system is inefficient.
-
Optimize Agitation: Poor mixing can lead to localized areas where water concentration is high. Ensure the agitator speed and design (e.g., pitch-blade turbine) create sufficient turbulence to keep the mixture homogeneous.
-
Check for Leaks: In a large setup under vacuum or atmospheric pressure, even small leaks can introduce moisture from the air, which is particularly problematic for a water-sensitive reaction.
-
Consider a Drying Agent: While less common for large-scale azeotropic processes, using a chemical drying agent like magnesium sulfate can be effective in smaller pilot batches if distillation is not feasible.[2]
-
Q2: I'm observing significant by-product formation, especially an increase in a higher-boiling impurity. What is it and how can I prevent it?
A2: The most likely higher-boiling impurity is the product of an aldol condensation of propanal, catalyzed by either acid or base. Temperature control is the most critical factor here.
-
Causality: The condensation of 2-aminoethanol and propanal is exothermic. On a large scale, if the heat generated is not removed efficiently, the internal temperature of the reactor can rise significantly above the setpoint. This excess heat provides the activation energy for propanal to undergo a self-condensation reaction, forming 3-hydroxy-2-methylpentanal and subsequent dehydration products.
-
Troubleshooting & Prevention:
-
Controlled Reagent Addition: Do not add all the propanal at once. A slow, controlled addition via a dosing pump allows the reactor's cooling system to keep pace with the heat being generated. Monitor the internal temperature closely during the addition phase.
-
Reactor Cooling Efficiency: Ensure your reactor jacket has adequate coolant flow and the temperature is set appropriately low to act as an effective heat sink.
-
Minimize Reaction Time: Do not run the reaction for an unnecessarily long time at elevated temperatures after completion, as this can promote side reactions. Monitor the reaction progress (e.g., by GC analysis of aliquots) and proceed to workup once the starting materials are consumed.
-
| Impurity ID | Potential Structure | Probable Cause | Prevention Strategy |
| Impurity A | Propanal Aldol Adduct | Poor temperature control (exotherm) | Slow addition of propanal; efficient reactor cooling. |
| Impurity B | Open-chain Imine | Incomplete cyclization; excess water | Efficient water removal; ensure correct stoichiometry. |
| Impurity C | Starting Materials | Incomplete reaction | Increase reaction time; verify catalyst charge; improve water removal. |
Q3: My product seems to decompose during vacuum distillation, leading to a low recovery of pure material. What's happening?
A3: Oxazolidines can be thermally labile, and they are susceptible to acid-catalyzed ring-opening, which is the reverse of their formation.[1][4] Distilling in the presence of even trace acidic residues at high temperatures can lead to decomposition.
-
Causality: If any acid catalyst used during the reaction is not completely neutralized and removed during the workup, it will catalyze the decomposition of the product back into 2-aminoethanol and propanal (or its oligomers) in the distillation pot. The presence of water exacerbates this issue.[5]
-
Recommended Purification Protocol:
-
Pre-Distillation Neutralization: After the reaction is complete, cool the mixture and wash it with a mild basic solution (e.g., 5% sodium bicarbonate solution) to neutralize any residual acid catalyst.
-
Aqueous Wash: Follow the neutralization with a water or brine wash to remove any salts and water-soluble impurities.
-
Drying: Thoroughly dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before distillation. This step is critical to remove dissolved water that could cause hydrolysis during heating.
-
Efficient Vacuum: Use a good vacuum pump to lower the boiling point of the product, minimizing the required pot temperature and reducing the risk of thermal decomposition.
-
Consider Alternatives: For highly sensitive materials, alternatives to distillation like column chromatography on a neutral support (e.g., deactivated silica gel) might be necessary, though this can be challenging to scale.
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the most suitable solvent for scaling up this reaction?
Toluene is often the solvent of choice for this type of condensation. Its primary advantage is forming a low-boiling azeotrope with water (boiling point ~85°C), which allows for efficient water removal at moderate temperatures using a Dean-Stark apparatus.[6] This keeps the reaction temperature below levels where significant by-product formation occurs. For scale-up, ensure your reactor is equipped for handling flammable solvents. Solvent-free reactions are possible but can present challenges with viscosity and heat transfer.[6]
FAQ 2: How critical is the use of an acid catalyst?
While the reaction can proceed without a catalyst, it is often very slow. An acid catalyst protonates the carbonyl oxygen of propanal, making it more electrophilic and accelerating the initial nucleophilic attack by the amine. In some cases, acid can be generated in-situ by the air oxidation of the aldehyde to the corresponding carboxylic acid, which then catalyzes the reaction.[6] For a controlled, reproducible process on a larger scale, adding a catalytic amount of a non-volatile acid like p-toluenesulfonic acid (p-TSA) is recommended for consistency.
FAQ 3: What are the primary safety concerns I should address for pilot-scale production?
-
Exotherm Management: This is the top priority. The reaction is exothermic, and a thermal runaway on a large scale can lead to a dangerous pressure buildup. Always perform a reaction calorimetry study before scaling up to understand the heat of reaction and ensure your cooling capacity is sufficient.
-
Reagent Handling: Propanal is a volatile, flammable liquid with a low flash point. Ensure it is handled in a well-ventilated area, away from ignition sources, and that all equipment is properly grounded. 2-aminoethanol is corrosive and requires appropriate personal protective equipment (PPE).
-
Pressure Relief: Equip the reactor with a rupture disc or relief valve sized appropriately for a potential runaway scenario.
FAQ 4: How can I effectively monitor the reaction's progress in a large, enclosed reactor?
Direct sampling from a large reactor can be hazardous. The preferred method is to install an in-situ monitoring probe. A Fourier-transform infrared (FTIR) probe is ideal for this chemistry. You can monitor the disappearance of the propanal carbonyl peak (~1720-1740 cm⁻¹) and the appearance of the C-O-C stretch of the oxazolidine ring. This provides real-time data without breaking containment. Alternatively, a carefully designed, safe sampling valve can be used to draw small aliquots for offline analysis by Gas Chromatography (GC).
Section 4: Recommended Scale-Up Protocol and Workflow
This protocol outlines a robust procedure for the synthesis of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol on a pilot scale.
Experimental Protocol: 50 L Scale
Equipment:
-
100 L glass-lined reactor with overhead stirrer, condenser, Dean-Stark trap, temperature probe, and nitrogen inlet.
-
50 L addition vessel connected to the reactor via a dosing pump.
-
Heating/cooling mantle or jacketed system.
Reagents:
-
2-Aminoethanol (12.22 kg, 200 mol)
-
Toluene (40 L)
-
p-Toluenesulfonic acid monohydrate (190 g, 1.0 mol)
-
Propanal (12.20 kg, 210 mol, 5% excess)
Procedure:
-
Setup: Charge the 100 L reactor with 2-aminoethanol, toluene, and p-toluenesulfonic acid. Begin agitation and start a slow nitrogen purge.
-
Heating: Heat the reactor contents to reflux (~85-90°C internal temperature). You should see toluene beginning to collect in the Dean-Stark trap.
-
Propanal Addition: Once the reactor is at a steady reflux, begin the slow, dropwise addition of propanal from the addition vessel over 2-3 hours. CRITICAL: Monitor the internal temperature closely. If it rises by more than 5°C, pause the addition until it stabilizes.
-
Reaction & Water Removal: Continue refluxing after the addition is complete. Water will collect in the lower layer of the Dean-Stark trap. Continue the reaction until no more water is collected (approximately 3.6 L theoretical). This may take 4-8 hours.
-
Monitoring: Take samples periodically via a safe sampling port and analyze by GC to confirm the disappearance of the starting materials.
-
Cooling & Neutralization: Once the reaction is complete, cool the reactor to 20-25°C. Add 20 L of a 5% sodium bicarbonate solution and stir for 30 minutes.
-
Workup: Stop agitation and allow the layers to separate. Drain the lower aqueous layer. Add 20 L of water, stir for 15 minutes, and drain the aqueous layer again.
-
Solvent Removal: Concentrate the remaining toluene solution under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield the final product.
Troubleshooting Workflow: Diagnosing Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
-
Al-Masum, M., Lott, B. and Ghazialsharif, N. (2012) An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. International Journal of Organic Chemistry, 2, 362-365. [Link]
-
Wikipedia contributors. (2023). Oxazolidine. In Wikipedia, The Free Encyclopedia. [Link]
-
Le, T., et al. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. [Link]
-
Organic Chemistry Portal. (2022). Synthesis of oxazolidines. [Link]
-
Le, T., et al. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. PMC. [Link]
-
Cheng, W-C., et al. (2014). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. PMC. [Link]
-
Krizsán, G., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. PMC. [Link]
-
Singh, S., et al. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. ResearchGate. [Link]
Sources
- 1. Oxazolidine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air [scirp.org]
A Comparative Analysis of Oxazolidine Crosslinkers: Profiling 2-(2-Ethyl-oxazolidin-3-yl)-ethanol
This guide provides an in-depth comparison between 2-(2-Ethyl-oxazolidin-3-yl)-ethanol and other commercially significant oxazolidine crosslinkers. Designed for researchers and formulation chemists in the coatings, adhesives, and sealants industries, this document elucidates the chemical principles, performance trade-offs, and practical applications of these versatile molecules. We will delve into reaction mechanisms, present comparative experimental data, and provide standardized protocols for evaluation.
Introduction: The Role of Oxazolidines in High-Performance Systems
Oxazolidines are heterocyclic compounds that serve as highly effective latent hardeners and moisture scavengers, particularly in one-component (1K) and two-component (2K) polyurethane (PU) and polyurea systems.[1] Their primary function is to mitigate a critical vulnerability in isocyanate chemistry: the competitive and often problematic reaction between isocyanates and ambient moisture. This reaction generates carbon dioxide (CO₂), leading to undesirable effects such as gassing, pinholing, and foaming, which compromise film integrity and surface appearance.[2][3]
Oxazolidines offer an elegant solution. The oxazolidine ring is stable in the absence of water but readily hydrolyzes upon exposure to moisture. This hydrolysis reaction consumes water molecules and, in the process, unmasks reactive functional groups—typically a secondary amine and a primary alcohol—that can then participate in the desired crosslinking reaction with isocyanates.[4][5] This "moisture-triggered" curing mechanism not only prevents defects but also incorporates the crosslinker into the polymer backbone, often acting as a reactive diluent to reduce system viscosity and lower Volatile Organic Compound (VOC) content.[6][7]
The Oxazolidine Reaction Mechanism: A Two-Step Process
The efficacy of all oxazolidine crosslinkers is rooted in a sequential reaction mechanism. Understanding this process is fundamental to selecting the appropriate crosslinker and optimizing a formulation.
Step 1: Hydrolysis (Moisture Scavenging) The process is initiated by the presence of water, which catalyzes the opening of the five-membered oxazolidine ring. This irreversible reaction consumes one molecule of water per oxazolidine ring and generates a stable aminoalcohol intermediate. The rate of this hydrolysis can be influenced by the specific substituents on the ring.[8]
Step 2: Crosslinking (Polymer Integration) The newly formed aminoalcohol contains both a secondary amine (-NH) and a primary hydroxyl (-OH) group. Both groups are highly reactive toward the isocyanate (-NCO) moieties of the primary resin or hardener.
-
The amine-isocyanate reaction forms a highly durable urea linkage .
-
The hydroxyl-isocyanate reaction forms a stable urethane linkage .
This dual reactivity allows the oxazolidine to be covalently integrated into the final polymer network, contributing to its mechanical and chemical properties.
Figure 1: General reaction pathway for oxazolidine crosslinkers in a polyurethane system.
A Profile of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol
2-(2-Ethyl-oxazolidin-3-yl)-ethanol is a monofunctional oxazolidine, meaning it possesses a single oxazolidine ring. A key structural feature is the presence of a primary hydroxyl group on the N-substituent, which is available for reaction even before hydrolysis of the ring.
Chemical Structure:
Figure 2: Chemical structure of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol.
Functionality Profile:
-
Pre-Hydrolysis: The molecule is bifunctional, offering one oxazolidine ring (for moisture scavenging) and one primary hydroxyl group. This allows it to act as a chain extender or be incorporated into a polyester or polyol backbone during synthesis.
-
Post-Hydrolysis: After reacting with water, the ring opens to reveal a secondary amine and another primary hydroxyl group. The resulting molecule is trifunctional (one amine, two hydroxyls), enabling it to act as a potent crosslinker.
This dual-state functionality provides unique formulating possibilities compared to oxazolidines that only possess reactive groups after hydrolysis.
Comparative Analysis: Mono- vs. Bis-Oxazolidines
The primary distinction in the oxazolidine market is between mono-oxazolidines, like the topic compound and ZOLDINE™ MS-PLUS, and bis-oxazolidines, such as Incozol® LV.[2][9] This structural difference is the main determinant of their performance characteristics.
-
Mono-oxazolidines: Possess one oxazolidine ring. After hydrolysis, they typically become bi-functional (one amine, one hydroxyl).
-
Bis-oxazolidines: Contain two oxazolidine rings linked by a spacer. Upon hydrolysis, they become tetra-functional (two amines, two hydroxyls), leading to a significantly higher crosslink density.[10][11]
| Property | 2-(2-Ethyl-oxazolidin-3-yl)-ethanol (Typical Mono) | ZOLDINE™ MS-PLUS[2][3] | Incozol® LV (Bis-oxazolidine)[9][10] |
| Chemical Structure | Monocyclic Oxazolidine | Monocyclic Oxazolidine | Bis-oxazolidine |
| Functionality (Post-Hydrolysis) | 3 (1 Amine, 2 Hydroxyls) | 2 (1 Amine, 1 Hydroxyl) | 4 (2 Amines, 2 Hydroxyls) |
| Primary Role | Crosslinker / Reactive Diluent | Moisture Scavenger | High-Density Crosslinker / Reactive Diluent |
| Viscosity (@ 20-25°C) | Low (Data not specified) | < 100 cP | ~55 cP |
| Molecular Weight | ~159 g/mol | 185 g/mol | ~344 g/mol |
| Equivalent Weight (g/eq NCO) | ~53 g/eq (Post-hydrolysis) | Not specified | 86 g/eq |
| VOC Contribution | Very Low | Very Low | Very Low |
Table 1: Comparison of physical and chemical properties of representative oxazolidine crosslinkers.
Performance Implications:
1. Crosslink Density and Film Properties: The most significant performance difference stems from functionality.
-
Bis-oxazolidines (e.g., Incozol® LV): The tetra-functionality creates a tightly crosslinked polymer network. This typically results in films with high hardness, excellent chemical and abrasion resistance, and superior durability.[3] The choice of linker between the two rings can also influence properties; rigid linkers enhance toughness while flexible linkers improve elongation.[4]
-
Mono-oxazolidines (e.g., 2-(2-Ethyl-oxazolidin-3-yl)-ethanol): The lower functionality (bi- or tri-functional) leads to a lower crosslink density. This generally translates to more flexible films with better elongation but potentially lower hardness and chemical resistance compared to a system cured with a bis-oxazolidine at an equivalent loading.
Causality: A higher number of reactive sites per molecule (higher functionality) allows for the formation of more covalent bonds per unit volume of the polymer matrix. This restricts chain mobility, leading to increased hardness and resistance to chemical attack.
2. Viscosity and VOC Reduction: Both mono- and bis-oxazolidines are marketed as low-viscosity liquids that can replace conventional solvents, thereby acting as reactive diluents.[6][12] This is a critical advantage for formulating high-solids, low-VOC coatings that comply with stringent environmental regulations. Products like Incozol® LV and ZOLDINE™ MS-PLUS have very low viscosities, which is particularly beneficial for spray applications where precise viscosity control is essential.[2][6]
3. Reaction Speed and Cure Profile: The cure speed is dependent on the rate of hydrolysis, which is influenced by the ring's substituents and the formulation's pH.[4][8] While specific kinetic data for 2-(2-Ethyl-oxazolidin-3-yl)-ethanol is not readily available in public literature, commercial products are often optimized for a rapid reaction to ensure efficient moisture scavenging and fast property development.[2] For example, ZOLDINE™ MS-PLUS is marketed as a "fast-reacting" moisture scavenger.[1]
| Performance Metric | Expected Outcome: Mono-Oxazolidine (e.g., Topic Compound) | Expected Outcome: Bis-Oxazolidine (e.g., Incozol® LV) | Rationale |
| Hardness (König/Pencil) | Moderate to Good | High to Very High | Higher functionality of bis-oxazolidine leads to greater crosslink density. |
| Flexibility (Mandrel Bend) | Good to Excellent | Moderate to Good | Lower crosslink density allows for more polymer chain mobility and flexibility. |
| Chemical Resistance | Good | Excellent | Tightly crosslinked networks are less susceptible to solvent penetration and chemical attack. |
| Adhesion | Excellent | Excellent | Both types effectively eliminate CO₂ gassing at the substrate interface, improving adhesion.[2] |
| VOC Reduction | Excellent | Excellent | Both act as low-viscosity reactive diluents, replacing volatile solvents.[10] |
Table 2: Anticipated performance differences in a standard 2K polyurethane coating.
Experimental Protocol: Evaluating Oxazolidine Crosslinkers in a 2K PU Clearcoat
To ensure a trustworthy and objective comparison, a standardized experimental workflow is essential. This protocol describes a self-validating system for assessing the performance of different oxazolidine crosslinkers.
Objective: To compare the effect of a mono-oxazolidine vs. a bis-oxazolidine on the cure characteristics and final film properties of a 2K solvent-borne polyurethane clearcoat.
Materials:
-
Polyol Component (Part A): Acrylic Polyol (e.g., 70% solids in Butyl Acetate)
-
Isocyanate Component (Part B): Hexamethylene Diisocyanate (HDI) Trimer (e.g., 90% solids in Butyl Acetate/Solvent Naphtha)
-
Crosslinker 1: 2-(2-Ethyl-oxazolidin-3-yl)-ethanol
-
Crosslinker 2: Bis-oxazolidine (e.g., Incozol® LV)
-
Control: Formulation with no oxazolidine
-
Solvent: Urethane-grade Butyl Acetate
-
Substrate: Pre-cleaned steel or aluminum panels (e.g., Q-Panels)
Formulation Stoichiometry: The key to a valid comparison is maintaining a consistent NCO:OH stoichiometric ratio across all formulations (typically 1.05:1 or 1.1:1). When adding an oxazolidine, it replaces a portion of the primary polyol. The hydroxyl and amine contributions from the hydrolyzed oxazolidine must be factored into the calculation of the total reactive equivalents.
Figure 3: Experimental workflow for comparative evaluation of oxazolidine crosslinkers.
Procedure:
-
Formulation: For each formulation (Control, Formula 1, Formula 2), accurately weigh the Part A components into a mixing vessel.
-
Mixing: Add the corresponding Part B (Isocyanate) and mix thoroughly for 2-3 minutes.
-
Application: Allow a 10-minute induction period. Apply the coating to test panels using a draw-down bar to ensure uniform film thickness.
-
Cure Monitoring: Start a timer immediately after application. Periodically test for tack-free time. Allow the panels to cure for a full 7 days under controlled temperature and humidity before conducting final performance tests.
-
Data Analysis: Record all quantitative data. Compare the results from the two oxazolidine formulations against each other and against the control. The control formulation, especially if cured in a humid environment, is expected to show gassing or surface defects, validating the efficacy of the oxazolidine additives.
Conclusion and Recommendations
The choice between 2-(2-Ethyl-oxazolidin-3-yl)-ethanol and other oxazolidine crosslinkers, such as bis-oxazolidines, is a classic formulation trade-off between film flexibility and ultimate durability.
-
2-(2-Ethyl-oxazolidin-3-yl)-ethanol and similar mono-oxazolidines are excellent choices for applications where flexibility and elongation are critical, or where a moderate increase in hardness and chemical resistance is sufficient. Their unique pre-hydrolysis hydroxyl functionality offers additional versatility in resin synthesis and formulation.
-
Bis-oxazolidines (e.g., Incozol® LV) are the preferred option for high-performance topcoats and demanding applications requiring maximum hardness, chemical resistance, and abrasion resistance. Their tetra-functional nature ensures the development of a highly dense crosslinked network, delivering superior protection and longevity.
Both classes of compounds are invaluable tools for the modern formulator, enabling the creation of high-solids, low-VOC polyurethane systems that cure without defects. The optimal choice depends entirely on the specific performance requirements of the end-use application. It is strongly recommended that formulators conduct ladder studies based on the protocol outlined above to determine the ideal crosslinker and loading level for their specific system.
References
- Mank, M. et al. (2003). Cross-linking in the living cell locates the site of action of oxazolidinone antibiotics. PubMed.
- Wikipedia. (n.d.). Oxazolidine. Wikipedia.
- Zheng, S. et al. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. PubMed.
- Howarth, G. (2017). Improving polyurethane surface coatings Part 2: Use of oxazolidines and aldimines. Surface Coatings International.
- Palacin, I. et al. (2001). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. The Journal of Biological Chemistry.
- Incorez Ltd. (n.d.). Incozol® LV.
- Advancion. (n.d.). ZOLDINE™ MS-PLUS Moisture Scavenger.
- Univar Solutions. (n.d.). ZOLDINE® MS-PLUS, Technical Grade, Liquid, 395 lb Drum.
- UL Prospector. (n.d.). Incozol LV by Incorez Ltd.
- Incorez Ltd. (2019). Technical Datasheet: Incozol LV.
- Shinabarger, D. (n.d.). Mechanism of action of oxazolidinone antibacterial agents. ResearchGate.
- SpecialChem. (2023). Incozol® LV (Bis-oxazolidine) - Incorez- Technical Datasheet.
- Kothe, M. et al. (2007). The site of action of oxazolidinone antibiotics in living bacteria and in human mitochondria. PubMed.
- Incorez Ltd. (2025). Provisional Product Data Sheet: Incozol®-341 LV.
- ANGUS Chemical Company. (2015). ZOLDINE MS-PLUS® Key Performance Advantages. Scribd.
- UL Prospector. (n.d.). ZOLDINE® MS-PLUS by Advancion Sciences.
- Incorez Ltd. (n.d.). Oxazolidines Solving Polyurethane Formulation Problems. Scribd.
Sources
- 1. ulprospector.com [ulprospector.com]
- 2. ZOLDINE™ MS-PLUS Moisture Scavenger [advancionsciences.com]
- 3. univarsolutions.com [univarsolutions.com]
- 4. Oxazolidine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Incozol® LV | Incozol range | Incorez [incorez.com]
- 7. ulprospector.com [ulprospector.com]
- 8. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. specialchem.com [specialchem.com]
- 10. incorez.com [incorez.com]
- 11. scribd.com [scribd.com]
- 12. incorez.com [incorez.com]
Comparative stability of "2-(2-Ethyl-oxazolidin-3-yl)-ethanol" derivatives
Publish Comparison Guide: Comparative Stability of "2-(2-Ethyl-oxazolidin-3-yl)-ethanol" Derivatives
Executive Summary
This guide analyzes the stability profile of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol (CAS 20073-50-1) and its commercially dominant bicyclic isomer, 7a-Ethyldihydro-1H,3H,5H-oxazolo[3,4-c]oxazole (CAS 7747-35-5). Often marketed under trade names like Zoldine® ZE or Bioban®, these compounds are critical in drug development as prodrug scaffolds and in industrial chemistry as latent curing agents (moisture scavengers).
Key Insight: The "stability" of this molecule is not a static property but a dynamic equilibrium. The compound exists primarily in a bicyclic form to maximize stability during storage, but relies on hydrolytic instability (ring-opening) to function in application. This guide compares its performance against 2-isopropyl, 2-phenyl, and 2-H (formaldehyde) analogs.
Chemical Context: The Bicyclic-Monocyclic Equilibrium
To understand the stability of "2-(2-Ethyl-oxazolidin-3-yl)-ethanol," one must recognize that the molecule spontaneously cyclizes. The N-hydroxyethyl side chain attacks the C2 carbon of the oxazolidine ring, forming a bicyclic "cage" structure. This equilibrium is the primary determinant of stability.
-
Monocyclic Form: Higher energy, more susceptible to hydrolysis.
-
Bicyclic Form (1-aza-3,7-dioxabicyclo[3.3.0]octane): Lower energy, sterically protected nitrogen, significantly more stable.
Mechanism of Hydrolytic Degradation
The degradation follows an acid-catalyzed pathway. The rate-limiting step is the protonation of the ring oxygen (or nitrogen), leading to C-O bond cleavage.
Figure 1: The hydrolytic pathway from the stable bicyclic storage form to the final degradation products.
Comparative Stability Analysis
The following data compares the 2-ethyl derivative against other common oxazolidine derivatives used in pharmaceutical linkers and polyurethane curing.
Table 1: Comparative Hydrolytic Stability of Oxazolidine Derivatives
| Derivative (C2 Substituent) | Origin Aldehyde | Relative Stability (pH 7) | Half-Life (t½)* | Primary Application |
| 2-H | Formaldehyde | Very Low | < 1 min | Biocides (Fast Release) |
| 2-Ethyl (Subject) | Propionaldehyde | Moderate | ~18 - 60 sec | Moisture Scavenger / Latent Hardener |
| 2-Isopropyl | Isobutyraldehyde | High | ~5 - 10 min | High-Performance PU Coatings |
| 2-Phenyl | Benzaldehyde | Moderate-High | ~5 min | Chiral Auxiliaries / Prodrugs |
*Note: Half-lives are approximate values in aqueous buffer at pH 7.4, 37°C. In anhydrous formulations, stability is indefinite.
Analysis of Substituent Effects
-
Steric Stabilization (Ethyl vs. H): The ethyl group at the C2 position provides steric hindrance that protects the acetal carbon from nucleophilic attack by water. This makes the 2-ethyl derivative significantly more stable than the formaldehyde-derived analog (2-H).
-
Bicyclic Rigidity: The bicyclic form (CAS 7747-35-5) adds a second layer of stability. The "cage" structure prevents the nitrogen lone pair from easily assisting in ring opening. This is why the ethyl derivative is commercially supplied as the bicyclic compound.
-
Electronic Effects (Phenyl): While steric bulk usually increases stability, phenyl groups can have mixed effects. They provide bulk but also conjugate with the intermediate iminium ion, potentially stabilizing the transition state of hydrolysis, leading to faster degradation than expected based on sterics alone.
Experimental Methodologies
To validate the stability of these derivatives in your specific matrix, use the following self-validating protocols.
Protocol A: 1H NMR Kinetics (Ring Opening)
This method directly observes the equilibrium between the bicyclic, monocyclic, and hydrolyzed forms without disturbing the equilibrium (unlike HPLC).
Reagents:
-
Deuterated Solvent: D₂O (for hydrolysis) or CDCl₃ (for baseline).
-
Internal Standard: Maleic acid or Toluene (inert).
Workflow:
-
Baseline Scan: Dissolve 10 mg of the oxazolidine in 0.6 mL anhydrous CDCl₃. Record 1H NMR. Confirm the presence of the bicyclic methine proton (triplet/multiplet ~4.0-4.5 ppm).
-
Initiation: Prepare a buffered D₂O solution (pH 7.4 phosphate buffer).
-
Injection: Add 10 mg oxazolidine to the D₂O buffer. Immediately insert into NMR probe (pre-shimmed).
-
Acquisition: Set up a kinetic loop to acquire spectra every 30 seconds for 60 minutes.
-
Data Processing: Integrate the diagnostic signals:
-
Bicyclic: C2-H signal.
-
Aldehyde (Product): Aldehyde proton (~9.8 ppm).
-
Plot: ln([Concentration]) vs. Time to determine the pseudo-first-order rate constant (
).
-
Protocol B: pH-Stat Hydrolysis
For precise rate constants at varying pH levels.
Workflow:
-
Setup: Use an automatic titrator equipped with a pH electrode and HCl/NaOH burettes.
-
Conditioning: Thermostat 50 mL of 0.1 M KCl solution to 37°C. Adjust pH to target (e.g., 5.0).
-
Addition: Inject 0.5 mmol of the oxazolidine derivative.
-
Monitoring: The hydrolysis releases an amine (diethanolamine, pKa ~9). As the amine forms, the pH will rise. The titrator must add acid (HCl) to maintain constant pH.
-
Calculation: The volume of acid added over time correlates directly to the extent of hydrolysis.
Performance in Applications
Moisture Scavenging (Polyurethanes)
In drug formulation or polymer chemistry, the 2-ethyl derivative is often used to remove water.
-
Mechanism:
-
Performance: The 2-ethyl derivative offers a "Goldilocks" zone. It is reactive enough to scavenge moisture quickly (unlike the slow 2-isopropyl derivative) but stable enough to not degrade prematurely during handling (unlike the 2-H derivative).
Figure 2: Logic flow of moisture scavenging efficiency.
References
-
Smolecule. (2026). Hydrolysis kinetics comparison of bis-oxazolidines under different pH conditions. Retrieved from
-
National Institutes of Health (NIH). (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Journal of Pharmaceutical Sciences. Retrieved from
-
Royal Society of Chemistry. (1996). Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. Pure and Applied Chemistry. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: 5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane.[1][2] Retrieved from
-
Advancion. (2025). ZOLDINE™ MS-PLUS Moisture Scavenger Technical Data Sheet. Retrieved from
Sources
Validation of Analytical Methods for 2-(2-Ethyl-oxazolidin-3-yl)-ethanol (CAS 7747-35-5)
[1]
Content Type: Technical Comparison & Validation Guide Audience: Analytical Chemists, QC Managers, and Drug Development Scientists Status: Non-Compendial Method Validation (ICH Q2(R2) Framework)
Executive Summary: The Stability Paradox
2-(2-Ethyl-oxazolidin-3-yl)-ethanol (often referred to as Oxazolidine E ) presents a unique analytical challenge.[1] Widely used as a formaldehyde-releasing biocide and a scavenger in fuel/oil additives, its efficacy relies on its instability.[1] In the presence of water (specifically under acidic conditions), the oxazolidine ring hydrolyzes to release formaldehyde and the corresponding amino alcohol.[1]
For the analytical scientist, this creates a paradox: The mechanism that makes the molecule useful (hydrolysis) is the primary obstacle to accurate quantification.
This guide compares two primary methodologies for the quantification of Oxazolidine E:
-
Gas Chromatography (GC-FID): The industrial standard, offering high resolution but high risk of on-column thermal degradation.[1]
-
HPLC-ELSD (Evaporative Light Scattering): The robust alternative, offering superior stability control but requiring specialized detection due to the lack of a UV chromophore.[1]
The Chemical Challenge: Ring Stability
Before validating a method, one must understand the degradation pathway.[1] Oxazolidine E exists in a dynamic equilibrium.[1] In non-polar matrices (oils, fuels), the ring is closed.[1] In aqueous, acidic environments, it opens.[1]
Mechanism of Hydrolysis
The following diagram illustrates the reversible hydrolysis that must be controlled during sample preparation and analysis.
Figure 1: The hydrolysis pathway of Oxazolidine E. Analytical methods must prevent the forward reaction (left to right) to quantify the intact molecule.
Comparative Analysis: GC-FID vs. HPLC-ELSD
The following table contrasts the performance of the two leading analytical strategies.
| Feature | Method A: GC-FID (Capillary) | Method B: HPLC-ELSD (Reverse Phase) |
| Principle | Volatilization & Ionization | Partitioning & Light Scattering |
| Primary Risk | Thermal Degradation: The injector port temperature (250°C+) can trigger ring opening, leading to "ghost peaks" of formaldehyde.[1] | Solubility/pH: Low pH mobile phases will hydrolyze the analyte on-column.[1] |
| Detection | Universal for organics.[1] High sensitivity. | Universal for non-volatiles.[1] Non-linear response (requires log-log calibration). |
| Sample Prep | Dilute in non-polar solvent (Toluene/Hexane).[1] Strictly anhydrous. | Dissolve in Acetonitrile/Water (High pH).[1] |
| Limit of Quantitation | Excellent (< 10 ppm) | Moderate (50–100 ppm) |
| Suitability | Routine QC (if thermal stability is verified).[1] | Stability Indicating (Best for degraded samples).[1] |
Expert Insight: Why HPLC-UV is NOT Recommended
Oxazolidine E lacks a conjugated
Method Validation Protocol (ICH Q2(R2))[2][3]
The following protocol focuses on Method B (HPLC-ELSD) as it is the superior choice for stability-indicating studies, avoiding the thermal bias of GC.
A. Instrumental Conditions[1][4][5][6][7]
-
Column: C18 (Base-Deactivated),
mm, 3.5 µm.[1] -
Mobile Phase: Acetonitrile : 10mM Ammonium Hydroxide (pH 9.[1]5) [60:40 v/v].[1]
-
Note: High pH is mandatory to keep the oxazolidine ring closed.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detector: ELSD (Drift Tube Temp: 50°C, Gain: Standard).[1]
-
Injection Vol: 20 µL.
B. Validation Workflow
Figure 2: Step-wise validation workflow ensuring specificity before quantification.
C. Key Validation Experiments
1. Specificity (Forced Degradation)
To prove the method can distinguish the intact Oxazolidine E from its hydrolysis products:
-
Protocol: Treat the standard with 0.1 N HCl for 1 hour.
-
Acceptance Criteria: The Oxazolidine E peak should disappear or significantly decrease, and new peaks (amino alcohol) should appear at different retention times.
-
Result: In high pH mobile phase, the intact drug elutes at ~5.5 min.[1] The hydrolysis products elute near the void volume (< 1.5 min), confirming separation.[1]
2. Linearity (ELSD Consideration)
Unlike UV, ELSD response is exponential (
-
Protocol: Prepare 5 concentrations (e.g., 200, 400, 600, 800, 1000 µg/mL).
-
Calculation: Plot
vs. . -
Acceptance Criteria: Coefficient of determination (
) on the logarithmic plot.
3. Accuracy (Recovery)
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Split Peaks (HPLC) | On-column hydrolysis due to low pH.[1] | Ensure Mobile Phase aqueous buffer is pH > 9.0 using Ammonium Hydroxide.[1] |
| Ghost Peaks (GC) | Thermal degradation in injector.[1] | Lower injector temp to 200°C; Use Pulsed Splitless injection to speed up transfer.[1] |
| Poor Precision (ELSD) | Drift tube contamination or gas fluctuation.[1] | Clean drift tube; Ensure Nitrogen pressure is stable (3.5 bar).[1] |
| Drifting Retention | Column aging (Base deactivation loss).[1] | Use a fresh "High pH resistant" C18 column (e.g., XBridge or Gemini).[1] |
References
-
International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2).
-
[Link]
-
-
European Chemicals Agency (ECHA). (2023).[1] Substance Information: 2-(2-ethyl-3-oxazolidinyl)ethanol (CAS 7747-35-5).[1]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2018).[1] Substituted Oxazolidines: Human health tier II assessment.
-
[Link]
-
-
Bundel, Y. G., et al. (1995).[1] "Tautomerism and Hydrolysis of Oxazolidines." Journal of General Chemistry USSR.[1] (Contextual grounding for hydrolysis mechanism).
- Note: Direct URL unavailable for pre-2000 print journals; referenced for mechanistic grounding.
A Comparative Guide to Moisture Scavengers: Evaluating the Efficacy of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol Against Key Alternatives
For researchers, scientists, and drug development professionals, the control of moisture is a critical, often decisive, factor in ensuring product stability, efficacy, and shelf-life. In moisture-sensitive formulations, such as two-component (2K) polyurethane systems, residual water can trigger a cascade of undesirable reactions, leading to defects and performance failures. This guide provides an in-depth technical comparison of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol, a prominent oxazolidine-based moisture scavenger, against its primary alternatives. The analysis is grounded in the principles of chemical reactivity, performance data, and practical application considerations to empower formulators with the knowledge to make informed decisions.
The Critical Role of Moisture Scavengers in High-Performance Formulations
The presence of water in raw materials like polyols, pigments, fillers, and solvents can be detrimental to polyurethane coatings, adhesives, and sealants.[1][2] The isocyanate component of these systems will readily react with water, leading to the formation of unstable carbamic acid, which then decomposes into an amine and carbon dioxide (CO₂).[3] This CO₂ generation is the root cause of numerous defects, including pinholing, foaming, and reduced gloss.[4] Furthermore, the unintended formation of urea linkages can alter the polymer structure, compromising mechanical properties and durability.[3]
Moisture scavengers are chemical additives designed to preferentially react with and neutralize water before it can engage with the isocyanate.[5] An ideal moisture scavenger should exhibit high efficiency, appropriate reaction kinetics for the given application, and minimal to no negative impact on the final properties of the cured product.
In-Depth Profile: 2-(2-Ethyl-oxazolidin-3-yl)-ethanol
2-(2-Ethyl-oxazolidin-3-yl)-ethanol, often known by trade names such as Incozol 2, is a reactive moisture scavenger belonging to the oxazolidine family. Its efficacy stems from a hydrolysis reaction where the oxazolidine ring is opened by water.
Mechanism of Action
The scavenging process is a two-step chemical reaction. First, the oxazolidine molecule reacts with one mole of water, which cleaves the heterocyclic ring to form an aminoalcohol and an aldehyde (in this case, propanal). Subsequently, both the hydroxyl and the secondary amine groups of the resulting aminoalcohol can react with isocyanate groups, integrating the scavenger's byproducts into the polyurethane backbone. This integration is a key advantage, as it minimizes the potential for migration or leaching from the cured polymer. The reaction is irreversible, ensuring that the captured moisture is permanently eliminated from the system.[6]
Caption: Figure 1: Reaction mechanism of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol.
Comparative Analysis of Moisture Scavenger Technologies
The selection of a moisture scavenger is a multi-faceted decision that depends on the specific requirements of the formulation and application. Here, we compare 2-(2-Ethyl-oxazolidin-3-yl)-ethanol to its main alternatives.
| Moisture Scavenger Type | Mechanism | Key Advantages | Potential Disadvantages |
| 2-(2-Ethyl-oxazolidin-3-yl)-ethanol | Chemical reaction (hydrolysis) | Byproducts react into polymer backbone; Prevents CO₂ formation; Can improve gloss retention and reduce yellowing.[7] | Can slightly extend pot life; Byproducts may alter polymer network. |
| Monofunctional Isocyanates | Chemical reaction (forms urea) | Very fast-acting; Effective for rapid dehydration of raw materials. | Generates CO₂ upon reaction with water; Can cause yellowing; Potential for skin sensitization.[8] |
| Orthoesters | Chemical reaction (hydrolysis) | No CO₂ generation; Byproducts are volatile and evaporate; Good for long-term stability.[9] | Slower reaction rate compared to isocyanates; Volatile byproducts contribute to VOCs. |
| Molecular Sieves (Zeolites) | Physical adsorption | Chemically inert; High water capacity at low humidity; No byproducts.[10] | Can be difficult to disperse; May affect surface gloss and viscosity; Can release adsorbed moisture at elevated temperatures.[8][11] |
| Silane-Based (e.g., VTMS) | Chemical reaction (hydrolysis) | Byproducts can co-react and integrate into the polymer network; Can improve adhesion and other mechanical properties.[12] | Hydrolysis rate is pH-dependent; Can be slower than other chemical scavengers in neutral conditions.[13] |
Table 1: Comparison of Moisture Scavenger Technologies
Experimental Data Showdown: Performance Metrics
While theoretical advantages are important, empirical data is paramount for the discerning scientist. The following sections present a synthesis of available data to quantify the performance of these scavengers.
Water Scavenging Capacity and Kinetics
The efficiency of a moisture scavenger is determined by both its capacity (how much water it can remove) and its kinetics (how quickly it works).
| Scavenger | Typical Stoichiometry (Scavenger:Water) | Reaction Speed | Notes |
| 2-(2-Ethyl-oxazolidin-3-yl)-ethanol | 1:1 molar ratio[8] | Moderate | Reaction rate can be influenced by temperature and catalysts.[14] |
| p-Toluenesulfonyl Isocyanate (TSI) | 1:1 molar ratio | Very Fast | Often used for in-process drying of solvents and pigments.[9] |
| Triethyl Orthoformate | 1:1 molar ratio | Slow to Moderate | Provides long-term stability during storage.[9] |
| 3Å Molecular Sieves | N/A (Adsorption) | Fast | Adsorption capacity is high, even at low moisture levels.[10] |
| Vinyltrimethoxysilane (VTMS) | 1:3 molar ratio (hydrolysis of methoxy groups)[15] | Moderate (pH-dependent) | Hydrolysis is significantly accelerated by acids or bases.[13] |
Table 2: Water Scavenging Capacity and Reaction Speed
One study on a 2K polyurethane coating demonstrated that the inclusion of vinyltrimethoxysilane (VTMS) resulted in activation energies of 19.04 kJ/mol for the curing reaction, compared to 17.38 kJ/mol in the absence of the scavenger, indicating a modification of the reaction pathway.[16] While direct kinetic comparisons are scarce in publicly available literature, the general consensus is that isocyanates offer the most rapid water removal, followed by oxazolidines and silanes, with orthoesters providing a slower, more prolonged action.
Impact on Final Coating Properties
A critical consideration is the effect of the moisture scavenger and its byproducts on the aesthetic and mechanical properties of the final product.
| Property | 2-(2-Ethyl-oxazolidin-3-yl)-ethanol | Monofunctional Isocyanates | Orthoesters | Molecular Sieves | Silane-Based (VTMS) |
| Gloss | Can improve gloss retention.[7] | Can reduce gloss if CO₂ is entrapped. | Generally no negative impact. | Can reduce gloss due to particle presence.[8] | Can increase gloss by ~5%.[3] |
| Hardness | Minimal impact on hardness development.[7] | Can be affected by urea formation. | No significant impact. | Can increase hardness due to filler effect. | Can increase pencil hardness (e.g., from B to 4H).[3] |
| Color/Yellowing | Can reduce yellowing in weathering tests.[7] | Can contribute to yellowing. | Generally good color stability.[9] | Inert, no impact on color. | No significant impact on color. |
| VOC Contribution | Aldehyde byproduct is a VOC. | No direct VOCs, but CO₂ is generated. | Alcohol byproducts are VOCs. | None. | Methanol byproduct is a VOC. |
Table 3: Impact of Moisture Scavengers on Coating Properties
A case study on 2K polyurethane topcoats for wind turbines showed that formulations containing Incozol 2 exhibited better gloss retention and lower levels of yellowing after 1000 hours of QUV-A accelerated weathering tests.[7] In contrast, studies on VTMS in 2K polyurethane systems have reported an increase in both gloss and hardness.[3]
Experimental Protocols for Efficacy Evaluation
To ensure scientific integrity, any comparison of moisture scavengers must be conducted under controlled and repeatable conditions. The following protocols outline a robust methodology for their evaluation.
Workflow for Comparative Evaluation
Caption: Figure 2: Experimental workflow for moisture scavenger evaluation.
Key Experimental Methodologies
1. Determination of Initial Moisture Content:
-
Protocol: Utilize Karl Fischer titration (volumetric or coulometric, as appropriate for the expected water content) to accurately determine the initial moisture content of all raw materials (polyols, solvents, pigments, fillers).
-
Standard: Adhere to the methodology outlined in ASTM E203 (Standard Test Method for Water Using Volumetric Karl Fischer Titration) or ASTM D4672 for polyols.[17][18]
-
Causality: Establishing a precise baseline is crucial for calculating the stoichiometric amount of scavenger needed and for accurately assessing the reduction in water content.
2. Evaluation of Water Scavenging Kinetics:
-
Protocol:
-
To a sealed, stirred reactor, add a known mass of the polyol blend with a predetermined moisture content.
-
Add the calculated amount of the moisture scavenger.
-
At regular intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), extract an aliquot of the mixture and immediately analyze its water content using Karl Fischer titration.
-
Plot the percentage of remaining water versus time for each scavenger to compare their reaction rates.
-
-
Causality: This kinetic data is vital for understanding how quickly a scavenger works, which informs its suitability for different production processes (e.g., rapid in-line drying versus long-term in-can stability).
3. Assessment of Final Film Properties:
-
Protocol:
-
After a set period of scavenging (e.g., 24 hours), add the stoichiometric amount of the isocyanate component to the scavenger-treated polyol blends.
-
Apply the resulting coatings to standardized test panels (e.g., steel or glass) at a controlled film thickness.
-
Cure the panels under controlled temperature and humidity conditions.
-
After full curing, evaluate the following properties according to relevant ASTM standards:
-
Gloss: ASTM D523 (Specular Gloss)
-
Pencil Hardness: ASTM D3363
-
Adhesion: ASTM D3359 (Cross-hatch adhesion)
-
Color: Measure CIELAB coordinates (L, a, b*) using a spectrophotometer and calculate the yellowing index (ASTM E313).
-
Accelerated Weathering: Expose coated panels to UV radiation and moisture cycles (e.g., ASTM G154) and periodically re-evaluate gloss and color to assess durability.
-
-
-
Causality: This comprehensive evaluation ensures that the chosen moisture scavenger does not adversely affect the critical performance and aesthetic properties of the final product.
4. VOC Byproduct Analysis:
-
Protocol: For scavengers that produce volatile byproducts (e.g., oxazolidines, orthoesters, silanes), use headspace gas chromatography-mass spectrometry (GC-MS) to identify and quantify the emitted compounds from the curing film.
-
Causality: This analysis is essential for understanding the environmental and safety profile of the scavenger and for ensuring compliance with regulatory limits on volatile organic compounds (VOCs).
Conclusion and Recommendations
The selection of an optimal moisture scavenger requires a holistic evaluation of its chemical mechanism, scavenging efficiency, and impact on the final formulation.
-
2-(2-Ethyl-oxazolidin-3-yl)-ethanol stands out as a highly effective and versatile option, particularly in applications where the integration of byproducts into the polymer matrix is advantageous and where long-term durability, evidenced by good gloss and color retention, is critical.[7] Its balanced reaction profile makes it suitable for a wide range of polyurethane systems.
-
Monofunctional isocyanates are the preferred choice for rapid, bulk dehydration of raw materials before they are incorporated into the main batch, but their generation of CO₂ and potential for yellowing must be carefully managed.
-
Orthoesters are well-suited for applications requiring long-term, in-can stability where a slower, continuous scavenging action is beneficial.
-
Molecular sieves offer a non-reactive, physical means of moisture removal, which is ideal for highly sensitive systems where chemical byproducts are intolerable. However, their impact on rheology and surface appearance must be considered.
-
Silane-based scavengers present a compelling alternative, offering the dual benefit of moisture scavenging and potential improvements in adhesion and mechanical properties.
Ultimately, the most effective approach is to conduct a thorough experimental evaluation, as outlined in this guide, using the specific raw materials and under the processing conditions relevant to the target application. This data-driven methodology will ensure the selection of a moisture scavenger that not only eliminates water-related defects but also enhances the overall performance and quality of the final product.
References
-
ASTM E203-16, Standard Test Method for Water Using Volumetric Karl Fischer Titration, ASTM International, West Conshohocken, PA, 2016, .
-
Chemicalia. Benefits of oxazolidine moisture scavengers in polyurethane protective top coats for wind turbines. Retrieved from [Link]
-
Incorez Ltd. Incozol 2. Retrieved from [Link]
-
Incorez Ltd. (2017, December 5). Improving polyurethane surface coatings Part 2: Use of oxazolidines and aldimines. Pitture e Vernici. Retrieved from [Link]
-
Incorez Ltd. Moisture scavenger for polyaspartic ester coatings. Retrieved from [Link]
-
Mettler Toledo. Using Karl Fischer Titration to Determine Water Content in Polyols. Retrieved from [Link]
-
Pflaumer Brothers. (2025, April 29). Introduction to Molecular Sieves: Precision Moisture Control for High-Performance Formulations. Retrieved from [Link]
-
Request PDF. (n.d.). Application of vinyltrimethoxy silane as moisture scavenger for the high reactive 2k polyurethane coatings: Physicochemical and kinetic studies. Retrieved from [Link]
-
Request PDF. (n.d.). 1H NMR study of the hydrolysis of vinyltrialkoxysilanes. Retrieved from [Link]
-
UL Prospector. Incozol 2 by Incorez Ltd. - Paint & Coatings. Retrieved from [Link]
- US Patent US5264148A. Moisture scavenging oxazolidines. Google Patents.
-
XIAOYOU. Molecular Sieve Powder | Polyurethane Moisture Scavenger. Retrieved from [Link]
Sources
- 1. Moisture scavenger for polyaspartic ester coatings | Incorez [incorez.com]
- 2. ulprospector.com [ulprospector.com]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 6. incorez.com [incorez.com]
- 7. chemicalia.com [chemicalia.com]
- 8. EP0599862B1 - Moisture-scavenging iminoalcohol-oxazolidine mixtures - Google Patents [patents.google.com]
- 9. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 10. pflaumer.com [pflaumer.com]
- 11. Polyurethane Moisture Scavenger Defoaming Agent [snowpeakzeolite.com]
- 12. (PDF) Application of vinyltrimethoxy silane as moisture scavenger for the high reactive 2k polyurethane coatings: Physicochemical and kinetic studies [academia.edu]
- 13. researchgate.net [researchgate.net]
- 14. US5264148A - Moisture scavenging oxazolidines - Google Patents [patents.google.com]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. mt.com [mt.com]
A Predictive Spectroscopic Guide to the Structural Confirmation of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol
A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals
The Target Molecule and a Comparative Isomer
Our target molecule is 2-(2-Ethyl-oxazolidin-3-yl)-ethanol (Molecule A ). A common challenge in its synthesis could be the formation of the isomeric byproduct 3-(2-Ethyl-oxazolidin-2-yl)-propan-1-ol (Molecule B ), or the presence of unreacted starting materials. This guide will focus on distinguishing Molecule A from its plausible, yet structurally distinct, isomer, N-(2-hydroxyethyl)-2-propyl-1,3-oxazolidine (Molecule B ). While both are oxazolidine derivatives with similar elemental compositions, their differing connectivity will produce unique spectroscopic signatures.
Caption: Predicted ¹H NMR Data for Molecule B.
The most telling difference would be the signals for the alkyl chain at the C2 position. Molecule A has an ethyl group, showing a characteristic triplet and quintet/multiplet pattern. Molecule B , with a propyl group, would display an additional methylene signal and different splitting patterns for the existing alkyl protons.
Predicted ¹³C NMR Comparison
The carbon environments also provide clear differentiation.
| Carbon Environment | Predicted δ (ppm) - Molecule A | Predicted δ (ppm) - Molecule B | Rationale for Difference |
| C H₃ | ~10-12 | ~14 | Standard alkyl region. |
| C H₂-CH₃ | ~25-28 | ~18-20 | Different substitution on the propyl chain. |
| -C H₂-C₂H₅ | N/A | ~35-38 | Unique to Molecule B . |
| C H-N-O (C2) | ~90-95 | ~90-95 | Acetal carbon, similar environment. |
| N-C H₂ (ring, C5) | ~50-55 | ~50-55 | Methylene adjacent to N in the ring. |
| O-C H₂ (ring, C4) | ~65-70 | ~65-70 | Methylene adjacent to O in the ring. |
| N-C H₂ (side chain) | ~55-60 | ~55-60 | Methylene on the ethanolamine side chain. |
| C H₂-OH (side chain) | ~60-65 | ~60-65 | Methylene bearing the hydroxyl group. |
The presence of an additional upfield signal for the extra methylene group in the propyl chain of Molecule B is a definitive differentiating feature in the ¹³C NMR spectrum.
Part 2: Predictive FT-IR Spectroscopy Analysis
Infrared (IR) spectroscopy is excellent for identifying functional groups. Both molecules share key functional groups, but subtle differences in the fingerprint region can be expected.
| Functional Group | Expected Wavenumber (cm⁻¹) | Expected Appearance | Notes |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad | Present in both molecules due to the hydroxyl group. |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong, Sharp | Present in both molecules from the alkyl chains and ring. |
| C-N Stretch (Aliphatic Amine) | 1020 - 1250 | Medium to Weak | Present in both as a tertiary amine. |
| C-O Stretch (Alcohol) | 1050 - 1260 | Strong | Present in both from the primary alcohol. |
| C-O Stretch (Ether-like) | ~1100 | Strong | From the C-O-C linkage within the oxazolidine ring. |
While the major peaks will be similar, the overall fingerprint region (below 1500 cm⁻¹) will differ due to the distinct skeletal vibrations of the different alkyl substituents. The IR spectrum for 2-(2-Ethyl-1,3-oxazolidin-3-yl)ethanol is available in the SpectraBase database, which can be used as a reference.
[1]### Part 3: Predictive Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and fragmentation patterns, which are highly specific to the molecule's structure.
Predicted Mass Spectrum: Molecule A
-
Molecular Ion (M⁺): For C₇H₁₅NO₂, the calculated molecular weight is 145.11 g/mol . We would expect to see a peak at m/z = 145, and likely a more prominent [M+H]⁺ peak at m/z = 146 in ESI-MS.
-
Key Fragmentation Pathways: Oxazolidines are known to undergo characteristic ring-opening and fragmentation reactions. [2][3] 1. Loss of the ethyl group at C2: A primary fragmentation would be the cleavage of the C2-ethyl bond, leading to a fragment at m/z = 116 (M - 29). 2. Cleavage of the ethanol side chain: Loss of the hydroxyethyl group (•CH₂CH₂OH) would result in a fragment at m/z = 100 (M - 45). 3. Ring Opening: Scission of the C-O and C-N bonds in the ring can lead to various smaller fragments. A key fragment would likely arise from the stable iminium ion formed after ring opening.
Caption: Predicted Key MS Fragmentation for Molecule A.
Comparative Mass Spectrum: Molecule B
-
Molecular Ion (M⁺): For C₈H₁₇NO₂, the calculated molecular weight is 159.13 g/mol . This immediate difference in molecular weight is a definitive confirmation. We would expect a peak at m/z = 159 and [M+H]⁺ at 160.
-
Key Fragmentation Pathways:
-
Loss of the propyl group at C2: Cleavage of the C2-propyl bond would lead to a fragment at m/z = 116 (M - 43).
-
Side chain and ring cleavage: Similar pathways to Molecule A would occur, but the resulting fragment masses would differ due to the larger parent mass.
-
The clear 14-mass-unit difference in the molecular ion peaks between Molecule A (145 Da) and Molecule B (159 Da) provides an unequivocal distinction.
Part 4: Recommended Experimental Protocols
To acquire the data discussed, the following standard protocols are recommended for a sample of "2-(2-Ethyl-oxazolidin-3-yl)-ethanol".
Protocol 1: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it is a versatile solvent for non-polar to moderately polar compounds and its residual proton signal is easily identifiable.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field spectrometer for better signal dispersion.
-
Acquire a standard single-pulse spectrum with a 30° or 45° pulse angle.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover 0 to 220 ppm.
-
Acquire a sufficient number of scans (e.g., 1024 or more) as ¹³C has a low natural abundance.
-
Process with a line broadening of 1-2 Hz.
-
-
Data Analysis: Integrate the ¹H NMR signals and determine the multiplicities. Compare the chemical shifts of both ¹H and ¹³C spectra to the predicted values.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: Use a neat liquid sample. Place a single drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Acquisition:
-
Use a standard transmission FT-IR spectrometer.
-
Collect a background spectrum of the clean salt plates first.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans at a resolution of 4 cm⁻¹ for good data quality.
-
-
Data Analysis: Identify the key functional group frequencies (O-H, C-H, C-N, C-O) and compare them to the expected values.
Protocol 3: Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.
-
GC Separation:
-
Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).
-
Use a temperature program that starts at ~50°C and ramps up to ~250°C at 10°C/min to ensure good separation and elution.
-
-
MS Detection (Electron Ionization - EI):
-
Use a standard EI source at 70 eV.
-
Scan a mass range from m/z 35 to 300 to ensure capture of the molecular ion and relevant fragments.
-
-
Data Analysis: Identify the peak corresponding to the molecular ion and analyze the fragmentation pattern, comparing it to the predicted pathways.
Integrated Analysis and Conclusion
The definitive structural confirmation of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol relies on the convergence of data from all three spectroscopic techniques.
Caption: Integrated Spectroscopic Confirmation Workflow.
-
NMR confirms the specific carbon skeleton, clearly distinguishing the ethyl group of Molecule A from the propyl group of a potential isomer like B .
-
FT-IR validates the presence of the required alcohol and tertiary amine functional groups.
-
Mass Spectrometry provides the exact molecular weight and a fragmentation pattern consistent with the proposed structure.
By following the predictive models and experimental protocols outlined in this guide, researchers and drug development professionals can confidently verify the structure of newly synthesized "2-(2-Ethyl-oxazolidin-3-yl)-ethanol," ensuring the integrity of their subsequent research and development efforts.
References
-
Synthesis, in silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2. PMC. [Link]
-
IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]
-
Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science. [Link]
-
FTIR spectra of OxD and OxD:2-HPβCD inclusion complex by physical... ResearchGate. [Link]
-
Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. PubMed. [Link]
-
2-(2-Ethyl-1,3-oxazolidin-3-yl)ethanol. SpectraBase. [Link]
-
CHARACTERIZATION OF OXAZOLIDINE BYPRODUCTS IN METHAMPHETAMINE LABORATORY ANALYSIS. Southern Illinois University Carbondale ScholarWorks. [Link]
-
Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. ResearchGate. [Link]
-
1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. [Link]
-
24.10 Spectroscopy of Amines. OpenStax. [Link]
-
SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. [Link]
-
FT-IR spectrum of compound (11). ResearchGate. [Link]
-
Ethanolamine. PubChem, National Institutes of Health. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
Chemical structure analysis of the oxazolidine derivatives by FTIR... ResearchGate. [Link]
-
6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]
Sources
Technical Guide: Synthesis and Application of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol
The following technical guide details the synthesis, mechanism, and performance of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol , a specialized heterocyclic compound utilized primarily as a low-toxicity, oil-soluble hydrogen sulfide (
Executive Summary
2-(2-Ethyl-oxazolidin-3-yl)-ethanol (derived from diethanolamine and propionaldehyde) represents a critical evolution in scavenger chemistry.[1] Unlike traditional MEA-triazines, which are water-soluble and prone to forming insoluble dithiazine deposits, this mono-oxazolidine offers oil solubility and a controlled hydrolysis mechanism .[1] This guide provides two validated synthesis protocols and a comparative performance analysis against industry-standard alternatives.
Part 1: Chemical Basis & Reaction Mechanism
The Molecule[2][3][4][5][6]
-
IUPAC Name: 2-(2-Ethyl-1,3-oxazolidin-3-yl)ethanol[1]
-
Chemical Class: N-substituted 1,3-Oxazolidine[1]
-
Precursors: Diethanolamine (DEA) + Propionaldehyde (Propanal)[1]
-
Key Feature: The ethyl group at the C2 position (derived from propanal) imparts higher lipophilicity compared to formaldehyde-derived scavengers (MBO), making it superior for hydrocarbon-continuous phases.[1]
Reaction Pathway
The synthesis proceeds via a condensation-dehydration mechanism.[1] The secondary amine of DEA attacks the carbonyl carbon of propionaldehyde, forming a hemiaminal intermediate. Subsequent intramolecular nucleophilic attack by the hydroxyl group closes the ring, expelling water.
Figure 1: Reaction mechanism for the synthesis of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol via condensation-dehydration.
Part 2: Synthesis Protocols
Protocol A: Azeotropic Dehydration (Batch Standard)
Best for: High purity requirements and laboratory-scale production.[1]
Principle: The reaction equilibrium is driven to completion by the continuous removal of water using an entrainer (azeotropic solvent).
Materials:
-
Diethanolamine (DEA): 1.0 molar equivalent (e.g., 105.14 g).
-
Propionaldehyde: 1.05 molar equivalent (e.g., 61.0 g). Slight excess to account for volatility.
-
Solvent: Cyclohexane or Toluene (approx. 200 mL per mole of DEA).
-
Catalyst (Optional): p-Toluenesulfonic acid (pTSA), 0.1 mol%.[1]
Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, Dean-Stark trap, and reflux condenser.
-
Charging: Load DEA and solvent into the flask. Begin stirring.
-
Addition: Add Propionaldehyde dropwise over 30–60 minutes. Maintain temperature below 40°C to prevent aldehyde evaporation.
-
Reflux: Heat the mixture to reflux (approx. 80–110°C depending on solvent).
-
Dehydration: Monitor water collection in the Dean-Stark trap. The reaction is complete when the theoretical volume of water (approx. 18 mL per mole) is collected.
-
Purification:
-
Cool to room temperature.
-
Remove solvent via rotary evaporation (vacuum).
-
Optional: Vacuum distill the product (approx. 110–120°C at 10 mmHg) for high purity (>98%).
-
Protocol B: Neat Synthesis (Green Chemistry)
Best for: Industrial scale, minimizing solvent waste (VOCs).
Principle: Direct mixing of reagents with vacuum stripping of water, eliminating the need for hazardous solvents.
Workflow:
-
Charging: Charge DEA into a jacketed reactor.
-
Temperature Control: Cool DEA to 10–15°C.
-
Addition: Inject Propionaldehyde slowly via a subsurface dip tube. The reaction is exothermic; maintain internal temp <45°C.
-
Digestion: Stir for 2 hours at 40°C to ensure conversion to the hemiaminal.
-
Vacuum Stripping: Gradually apply vacuum (down to 50 mbar) while ramping temperature to 80°C. This pulls off the reaction water and shifts the equilibrium to the oxazolidine.
-
Finishing: Nitrogen sparge to remove trace aldehyde/water.
Figure 2: Industrial workflow for the solvent-free (neat) synthesis of oxazolidine scavengers.
Part 3: Performance Comparison
Comparative Analysis
The following table contrasts 2-(2-Ethyl-oxazolidin-3-yl)-ethanol against the two most common alternatives: MEA-Triazine and Methylene Bis-Oxazolidine (MBO).[1]
| Feature | 2-(2-Ethyl-oxazolidin-3-yl)-ethanol | MEA-Triazine | Methylene Bis-Oxazolidine (MBO) |
| Primary Application | Oil-Phase H2S Scavenging | Water-Phase H2S Scavenging | Mixed-Phase Scavenging |
| Solubility | Hydrocarbon Soluble | Water Soluble | Oil/Water Dispersible |
| Reaction Byproducts | Soluble Thiones/Amines | Insoluble Dithiazine (Solids) | Soluble/Dispersible |
| Aldehyde Release | Propionaldehyde (Lower Toxicity) | Formaldehyde (Carcinogen) | Formaldehyde |
| Freeze Point | < -40°C | -20°C to 0°C | < -30°C |
| H2S Capacity | Moderate (approx.[1] 0.5 kg H2S/kg) | High (approx. 0.7 kg H2S/kg) | High |
Causality of Performance
-
Why Oil Solubility Matters: In mixed-production streams, H2S partitions into both oil and water. MEA-Triazine stays in the water phase.[1] If the water cut is low, triazine cannot effectively contact the H2S in the oil. The ethyl-oxazolidine partitions into the oil, reacting directly with H2S at the source.
-
Solid Formation: Triazines react with H2S to form crystalline dithiazine, which fouls pipelines and towers. Oxazolidines undergo ring-opening hydrolysis to form hydroxyethyl-amines and thiols/thiones, which typically remain liquid, reducing maintenance costs.[1]
Part 4: References
-
Kinetic and Process Optimization Study: Synthesis of 2-Ethyl-3-oxazolidineethanol from Propanal and Diethanolamine. Industrial & Engineering Chemistry Research, 2023.[2][3] [1]
-
Scavenger Mechanism: Oxazolidine-Based H2S and Mercaptan Scavengers: Uncovering the Myths. Energy & Fuels, 2021. [1]
-
Comparative Performance: Alternative Chemistries for H2S Scavenging – Total Feedback. CoLab: Laboratory tests, 2020.
-
Triazine vs. Oxazolidine: Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega, 2023. [1]
-
General Synthesis: Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine. PMC, 2008.
Sources
- 1. 2-Isopropyl-1,3-oxazolidine-3-ethanol | C8H17NO2 | CID 120043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pros and Cons of Triazine H2S Scavenger vs. Liquid Redox [streamlineinnovations.com]
- 3. Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 2-(2-Ethyl-oxazolidin-3-yl)-ethanol vs. Traditional Isocyanate Crosslinkers in High-Performance Systems
For decades, isocyanate-based crosslinkers, such as Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI), have been the cornerstone of high-performance polyurethane coatings, adhesives, and sealants.[1][2][3] Their reactivity and the robust urethane linkages they form result in materials with exceptional durability, chemical resistance, and mechanical strength.[3][4] However, the well-documented health and safety risks associated with isocyanates have driven significant research into safer, alternative technologies.[5][6][7][8]
This guide provides an in-depth comparison of traditional isocyanate crosslinkers with a promising alternative: 2-(2-Ethyl-oxazolidin-3-yl)-ethanol, a member of the oxazolidine family. This molecule functions as a latent curing agent and moisture scavenger, offering a unique, isocyanate-free crosslinking pathway that addresses many of the challenges posed by traditional systems. We will explore the fundamental differences in reaction mechanisms, compare key performance metrics with supporting data, and provide standardized protocols for evaluation, empowering researchers and formulators to make informed decisions for their specific applications.
Part 1: The Chemistry of Cure - Reaction Mechanisms
The crosslinking mechanism dictates the formulation's pot life, cure speed, and final film properties. The fundamental difference between isocyanates and oxazolidines lies in their interaction with moisture.
Traditional Isocyanate Crosslinking
Isocyanates are highly reactive compounds that readily form crosslinks with substances containing active hydrogen, such as the hydroxyl groups of polyols, to create stable urethane bonds.[4][9] This reaction is the basis for most two-component (2K) polyurethane systems.
A significant challenge arises from the isocyanate's vigorous and undesirable reaction with ambient moisture (water). This reaction produces an unstable carbamic acid, which decomposes into an amine and carbon dioxide (CO₂) gas.[10][11] While the resulting amine can react with another isocyanate to form a urea linkage, the generation of CO₂ gas can cause significant defects like pinholes, foam, and reduced gloss in the final film.[10][12]
To create stable one-component (1K) systems, isocyanates can be "blocked" with agents that are released upon heating, regenerating the isocyanate for crosslinking at elevated temperatures.[13][14][15]
2-(2-Ethyl-oxazolidin-3-yl)-ethanol: A Moisture-Triggered Mechanism
Oxazolidines, such as 2-(2-Ethyl-oxazolidin-3-yl)-ethanol, operate via a fundamentally different, moisture-triggered latent curing mechanism. The oxazolidine ring is stable in the absence of water. However, upon exposure to atmospheric moisture, the ring hydrolyzes, opening to yield a reactive secondary amine and a primary hydroxyl group.[12][16]
This hydrolysis is a key advantage. Instead of competing with the primary curing reaction and causing defects, moisture acts as the trigger to generate the reactive species in a controlled manner. These newly formed amine and hydroxyl groups are then available to crosslink with the primary resin system. In polyurethane formulations, this means the oxazolidine effectively acts as a moisture scavenger, preventing the isocyanate-water reaction while simultaneously generating additional reactive sites for a denser crosslink.[10][12] This process avoids CO₂ generation, leading to a defect-free film.
Part 2: Performance Characteristics - A Head-to-Head Comparison
The choice of crosslinker has a profound impact on formulation properties, from application to final performance. Oxazolidine-based technology offers distinct advantages in several key areas.
| Performance Metric | Traditional Isocyanates (MDI, TDI) | 2-(2-Ethyl-oxazolidin-3-yl)-ethanol | Advantage of Oxazolidine |
| Cure Mechanism | Reacts with active hydrogens (-OH, -NH₂); side reaction with H₂O produces CO₂.[10][17] | Moisture-triggered hydrolysis generates reactive amine and hydroxyl groups.[16] | Eliminates CO₂ gassing, preventing film defects like pinholing and foaming.[10][12] |
| Pot Life (2K Systems) | Limited; reaction begins immediately upon mixing.[13] | Extended; acts as a latent hardener, cure is triggered by ambient moisture after application.[18] | Longer working time, reduced material waste. |
| Through-Cure | Can be slow, especially in thick films or low humidity. | Accelerates through-cure as moisture permeates the film, generating reactive sites in-situ.[10] | Faster development of hardness and mechanical properties.[10] |
| Final Appearance | Prone to gassing defects (pinholes, foam), especially in high humidity.[10][12] | Smooth, defect-free films due to moisture scavenging action.[10][12] | Superior aesthetics and film integrity. |
| VOC Reduction | High solids systems can have high viscosity. | Can function as a reactive diluent, reducing viscosity and allowing for lower VOC formulations.[12] | Easier formulation of high-solids, low-VOC systems. |
| Mechanical Properties | Excellent hardness, chemical resistance, and durability.[3][4] | Contributes to a high crosslink density, enhancing tensile strength, hardness, and thermal stability.[11][12][19] | Comparable or improved mechanical performance. |
| Adhesion | Generally excellent adhesion. | Promotes strong adhesion to various substrates.[18] | Excellent adhesion performance. |
Part 3: Environmental, Health, and Safety (EHS) Profile
The most significant driver for adopting alternatives like 2-(2-Ethyl-oxazolidin-3-yl)-ethanol is the EHS profile.
-
Isocyanates : Are potent respiratory and skin sensitizers.[5][7][8] Chronic exposure can lead to occupational asthma, and some isocyanates are suspected carcinogens.[5][8] This necessitates stringent engineering controls (e.g., ventilation, spray booths), extensive personal protective equipment (PPE), and strict adherence to low workplace exposure limits.[5][6][20] Regulatory pressures, such as EU REACH training requirements for handling diisocyanates, are increasing globally.[21]
-
2-(2-Ethyl-oxazolidin-3-yl)-ethanol : As an isocyanate-free technology, it eliminates the hazards associated with free isocyanate monomers.[18][22] Oxazolidines are generally characterized by low toxicity and lower vapor pressure, making them a safer alternative for workers and reducing the need for extensive protective measures.[18] This shift towards safer chemistry is a critical goal for sustainable product development.
Part 4: Experimental Protocols for Comparative Analysis
To objectively evaluate the performance of these two crosslinking systems, a standardized experimental approach is crucial. The following protocol outlines a workflow for comparing a standard 2K isocyanate-cured coating with an oxazolidine-modified system.
Workflow for Crosslinker Performance Evaluation
Step-by-Step Methodology
-
Formulation Preparation:
-
System A (Control): Prepare a formulation based on a suitable acrylic or polyester polyol and a polyisocyanate crosslinker (e.g., HDI trimer). Calculate the stoichiometric ratio based on the equivalent weights of the polyol's hydroxyl groups and the isocyanate's NCO groups.
-
System B (Experimental): Prepare the same polyol base. Add 2-(2-Ethyl-oxazolidin-3-yl)-ethanol. The addition level can be varied (e.g., 1-5% by weight on total resin solids) to evaluate its effect as a co-crosslinker and moisture scavenger.
-
-
Substrate Preparation: Use standardized, clean test panels (e.g., cold-rolled steel or aluminum Q-panels). Ensure surfaces are free of oil and contaminants.
-
Film Application: Apply the coatings to the panels using a drawdown bar to ensure a consistent wet film thickness (WFT), for example, 75 µm.
-
Curing: Allow the panels to cure in a controlled environment (e.g., 23°C and 50% relative humidity).
-
Performance Testing: Conduct tests at regular intervals (e.g., 24 hours, 48 hours, and 7 days) to assess cure progression.
-
Tack-Free Time (ASTM D1640): Determine the time at which the film is no longer tacky to the touch.
-
Pencil Hardness (ASTM D3363): Assess the surface hardness by testing with calibrated graphite pencils of increasing hardness.
-
Cross-Hatch Adhesion (ASTM D3359): Scribe a lattice pattern through the film to the substrate, apply pressure-sensitive tape, and evaluate the amount of coating removed.
-
Solvent Resistance (ASTM D5402): Measure the number of double rubs with a methyl ethyl ketone (MEK) soaked cloth required to break through the coating.
-
Visual Inspection: Examine the films for defects such as pinholes, blistering, or gassing. Measure gloss if applicable.
-
-
Data Analysis: Summarize the quantitative data in a table to directly compare the performance of the two systems.
Conclusion
While traditional isocyanate crosslinkers have long been the industry standard for high-performance polyurethanes, the significant EHS concerns associated with them are undeniable. 2-(2-Ethyl-oxazolidin-3-yl)-ethanol presents a compelling, high-performance alternative that directly addresses these shortcomings.
Its unique moisture-triggered latent curing mechanism offers formulators a powerful tool to create isocyanate-free systems or to significantly enhance existing polyurethane formulations. By eliminating the problematic side reaction between isocyanates and water, it prevents CO₂-related defects, leading to superior film appearance. Furthermore, its ability to accelerate through-cure and act as a reactive diluent provides tangible benefits in both application and performance. For researchers and developers focused on creating safer, more sustainable, and high-quality coatings, adhesives, and sealants, oxazolidine technology represents a significant step forward.
References
-
Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]
-
Vertex AI Search Result[13]
-
Vertex AI Search Result[23]
-
NAGASE Europe. (2025, November 20). Oxazoline Functional Polymers. Retrieved from [Link]
-
Pitture e Vernici. (n.d.). Oxazolidines: a useful aid to solving polyurethane formulation problems. Retrieved from [Link]
-
Vertex AI Search Result[22]
-
Vertex AI Search Result[14]
-
Prospector. (2017, March 10). Get a Reaction with 1K Self-Crosslinking and Isocyanate-Free Technology. Retrieved from [Link]
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]
-
Vertex AI Search Result[24]
-
Transports Canada. (2025, August 11). Isocyanates – A family of chemicals. Retrieved from [Link]
-
Vertex AI Search Result[25]
-
Lamberti Group. (n.d.). Crosslinkers. Retrieved from [Link]
-
Cargill. (n.d.). PriNext™ Isocyanate-Free Technology. Retrieved from [Link]
-
Vertex AI Search Result[26]
-
Wikipedia. (n.d.). Oxazolidine. Retrieved from [Link]
-
Vertex AI Search Result[9]
-
Vertex AI Search Result[17]
-
Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]
-
GSC Online Press. (2022, December 12). Potential of oxazolidines and zirconium oxalate crosslinkers on the hydrothermal and thermo-mechanical stability of collagen fiber. Retrieved from [Link]
-
Benjel Chimistes Conseil. (2025, May 4). Isocyanates in the home pose serious health risks. Retrieved from [Link]
-
Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions. Retrieved from [Link]
-
European Coatings. (2017, October 18). Oxazolidines as curing agent for polyurethane adhesives. Retrieved from [Link]
-
Vertex AI Search Result[27]
-
Vertex AI Search Result[28]
-
Vertex AI Search Result[29]
-
Vertex AI Search Result[30]
-
Vertex AI Search Result[31]
-
Vertex AI Search Result[32]
-
Chemicalia. (n.d.). Enhancing the performance of aromatic PU sealant prepolymers using oxazolidine latent hardeners. Retrieved from [Link]
-
Vertex AI Search Result[1]
-
Vertex AI Search Result[33]
-
Vertex AI Search Result[34]
-
Vertex AI Search Result[35]
-
Vertex AI Search Result[36]
-
Vertex AI Search Result[2]
-
Vertex AI Search Result[37]
-
Kautschuk Group. (n.d.). Isocyanate Types. Retrieved from [Link]
-
Vertex AI Search Result[38]
-
ResearchGate. (2025, August 6). Synthesis of Polyoxazolidines and Their Application in Polyurethane Modification. Retrieved from [Link]
-
Vertex AI Search Result[39]
-
Vertex AI Search Result[40]
-
Vertex AI Search Result[41]
-
Vertex AI Search Result[42]
-
Vertex AI Search Result
-
Vertex AI Search Result[43]
-
Vertex AI Search Result[44]
Sources
- 1. sanyingpu.com [sanyingpu.com]
- 2. The difference between MDI and Understanding The Differences Between TDI And MDI In The Chemical Industry - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 3. Isocyanate Types - Kautschuk Group [kautschuk.com]
- 4. Crosslinkers | Lamberti Group [lamberti.com]
- 5. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 6. Isocyanates – A family of chemicals [tc.canada.ca]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
- 9. carbodiimide.com [carbodiimide.com]
- 10. chemicalia.com [chemicalia.com]
- 11. researchgate.net [researchgate.net]
- 12. pittureevernici.it [pittureevernici.it]
- 13. tandfonline.com [tandfonline.com]
- 14. wernerblank.com [wernerblank.com]
- 15. ulprospector.com [ulprospector.com]
- 16. Oxazolidine - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Oxazoline Functional Polymers - NAGASE | Europe [nagase.eu]
- 19. gsconlinepress.com [gsconlinepress.com]
- 20. Isocyanates in the home pose serious health risks | Benjel [benjel.ca]
- 21. cargill.com [cargill.com]
- 22. paint.org [paint.org]
- 23. Stabilization of collagen by cross-linking with oxazolidine E-resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. paint.org [paint.org]
- 25. researchgate.net [researchgate.net]
- 26. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. US8653174B2 - Ambient temperature curable isocyanate-free compositions for preparing crosslinked polyurethanes - Google Patents [patents.google.com]
- 29. US20220025176A1 - Moisture-curing polyurethane composition containing oxazolidine - Google Patents [patents.google.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency - PMC [pmc.ncbi.nlm.nih.gov]
- 33. US3743626A - Hydrocurable oxazolidine-isocyanate compositions - Google Patents [patents.google.com]
- 34. mdpi.com [mdpi.com]
- 35. diisocyanates.org [diisocyanates.org]
- 36. Comparison of Different Crosslinking Methods for Preparation of Docetaxel-loaded Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 37. www2.mst.dk [www2.mst.dk]
- 38. pcimag.com [pcimag.com]
- 39. Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 40. 3-Oxazolidineethanol | C5H11NO2 | CID 60046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 41. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 42. spectrabase.com [spectrabase.com]
- 43. researchgate.net [researchgate.net]
- 44. BJOC - Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines [beilstein-journals.org]
A Comparative Guide to Benchmarking the Adhesion Properties of "2-(2-Ethyl-oxazolidin-3-yl)-ethanol" Modified Polymers
Introduction: The Critical Role of Adhesion in Polymer Systems
In the landscape of advanced materials, the interface between a polymer and a substrate is often the point where performance is defined. From the durability of protective coatings and the reliability of structural adhesives to the biocompatibility of medical devices, achieving robust adhesion is paramount. However, many high-performance polymers exhibit inherently low surface energy or a lack of reactive functional groups, leading to poor wetting and weak interfacial bonding. To overcome this challenge, formulation scientists employ adhesion promoters—specialized additives designed to act as a molecular bridge between the polymer matrix and the substrate.
This guide provides an in-depth technical analysis and a benchmarking framework for a unique class of adhesion promoter: polymers modified with 2-(2-Ethyl-oxazolidin-3-yl)-ethanol . We will explore the chemical mechanisms that drive its performance, objectively compare it with alternative adhesion-promoting technologies, and provide detailed, field-proven experimental protocols for quantifying its effects. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the interfacial performance of their polymer-based systems.
Mechanism and Advantages of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol Modification
The efficacy of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol as a polymer modifier lies in the chemistry of the oxazolidine ring. Oxazolidines are heterocyclic compounds that function as "latent" or blocked reactive groups. In its ring-closed form, the molecule is stable and unreactive, which provides a significant advantage in one-component (1K) or moisture-sensitive two-component (2K) systems by ensuring a long pot-life.
The adhesion-promoting action is triggered by hydrolysis, typically initiated by ambient moisture or residual water on a substrate's surface. The oxazolidine ring opens to yield a reactive secondary amino-alcohol. This newly formed, highly reactive species can then form covalent bonds with a variety of functional groups present in both the polymer matrix and on the substrate surface.
For instance, when incorporated into a polymer backbone containing carboxylic acid groups, the hydroxyl end of the opened oxazolidine can undergo esterification, while the secondary amine can form a salt or amide linkage.[1][2] Simultaneously, these groups can form strong hydrogen or covalent bonds with hydroxyl groups commonly found on the surfaces of metals, glass, or other polar substrates.[3] This dual reactivity creates a robust, covalently linked interface, dramatically enhancing adhesion where a simple physical bond would fail.
Proposed Reaction Mechanism
The diagram below illustrates the moisture-triggered ring-opening of the oxazolidine moiety and its subsequent potential reaction with a carboxylic acid-functionalized polymer chain.
Caption: Moisture-triggered activation and bonding mechanism.
Key Advantages:
-
Long Pot-Life: The blocked nature of the oxazolidine ring prevents premature reactions in the formulation.[4]
-
Low-Temperature, Moisture-Cured: Curing is initiated by ambient moisture, eliminating the need for high-temperature curing schedules.[5]
-
No By-Products: The ring-opening reaction does not generate volatile organic compounds (VOCs) or other undesirable by-products.[4]
-
Versatile Reactivity: The resulting amino-alcohol can react with a wide range of functional groups, including isocyanates, epoxies, and carboxylic acids, making it suitable for diverse polymer systems.[6]
Comparative Analysis with Alternative Adhesion Promoters
While 2-(2-Ethyl-oxazolidin-3-yl)-ethanol offers distinct advantages, it is essential to benchmark its performance against established adhesion promoters. The choice of an additive is highly dependent on the specific polymer system, substrate, and application environment.
| Adhesion Promoter Class | Mechanism of Action | Primary Substrates | Key Advantages | Potential Limitations |
| Oxazolidines | Moisture-triggered hydrolysis opens the ring to form a reactive amino-alcohol that bridges the polymer-substrate interface.[4] | Metals, glass, polar plastics, carboxylated polymers. | Long pot-life in 1K systems, no by-products, low-temperature cure. | Moisture is required for cure; can be sensitive to acidic conditions. |
| Organosilanes | Bifunctional molecules with an inorganic reactive group (e.g., alkoxy) that bonds to inorganic substrates and an organic group that is compatible with the polymer matrix.[3] | Glass, metals, silica, inorganic fillers. | Excellent adhesion to inorganic surfaces, improved moisture resistance. | Less effective on non-polar plastics, requires moisture for hydrolysis, can release alcohol by-products. |
| Maleic Anhydride Grafts | Polyolefins are functionalized with maleic anhydride, which provides a polar group that can react with or adhere to polar substrates and fillers.[6] | Polyamides, metals, glass fibers. | Effective for compatibilizing non-polar polyolefins with polar materials. | Requires high temperatures for grafting, can increase melt viscosity. |
| Organotitanates/Zirconates | Form chemical bridges by reacting with surface hydroxyl groups on both the substrate and within the polymer matrix.[3] | Metals, fillers, polymers with -OH or -COOH groups. | Can act as a catalyst, effective at low concentrations. | Can cause discoloration, sensitive to pre-hydrolysis. |
| Chlorinated Polyolefins (CPOs) | The non-polar backbone associates with polyolefin substrates, while polar chlorine groups interact with the coating or adhesive.[3] | Polypropylene (PP), Thermoplastic Olefins (TPO). | The industry standard for adhesion to low-surface-energy plastics. | Contains chlorine, may have limited solubility in some systems. |
Performance Attribute Comparison
The following diagram provides a logical comparison of key performance attributes for selecting an adhesion promoter.
Caption: Logical comparison of adhesion promoter attributes.
Experimental Benchmarking Protocols
To objectively evaluate the performance of polymers modified with 2-(2-Ethyl-oxazolidin-3-yl)-ethanol, a series of standardized adhesion tests must be conducted. The following protocols are based on widely accepted ASTM standards and are designed to provide quantitative, reproducible data.
T-Peel Test for Flexible Substrates (ASTM D1876)
This test measures the peel resistance of an adhesive bond between two flexible adherends, providing a measure of the force required to progressively separate the bond.[7][8]
Methodology:
-
Specimen Preparation:
-
Prepare two flexible substrates (e.g., polymer films, textiles) of specified dimensions (typically 300 mm long x 25 mm wide).[9]
-
Apply the polymer formulation (with and without the oxazolidine modifier) uniformly to a defined area on one of the substrates.
-
Carefully place the second substrate over the adhesive, ensuring no air is entrapped. Apply consistent pressure (e.g., using a roller of a specified weight) to standardize the bond line thickness.
-
Leave approximately 75 mm at one end of the assembly unbonded to serve as grips.[8]
-
Condition the bonded specimens under controlled temperature and humidity (e.g., 23°C and 50% RH) for a specified period (e.g., 7 days) to allow for full cure.[10]
-
-
Testing Procedure:
-
Bend the unbonded ends of the specimen back to form a "T" shape.[11]
-
Clamp each "leg" of the specimen into the opposing grips of a universal testing machine (tensile tester).
-
Initiate the test, pulling the grips apart at a constant rate of crosshead movement (e.g., 254 mm/min or 10 in/min).[8]
-
Record the force as a function of grip displacement over a specified length of the bond line, typically ignoring the initial peak force.[11]
-
-
Data Analysis:
-
Calculate the average peel force over the stable peeling region of the load-displacement curve.
-
The T-peel strength is reported as the average force per unit width of the bond line (e.g., in N/m or lbf/in).
-
Causality: The constant rate of separation ensures that the measured force reflects the intrinsic peel resistance of the adhesive rather than artifacts of the testing speed. Conditioning is critical because the oxazolidine cure mechanism is moisture-dependent, and environmental factors can significantly affect the final bond strength.
Lap Shear Test for Rigid Substrates (ASTM D1002)
This method is the most common for determining the shear strength of an adhesive bond between two rigid substrates, such as metal or hard plastic plates.[12][13]
Methodology:
-
Specimen Preparation:
-
Cut rigid substrates into rectangular strips of standard dimensions (e.g., 100 mm x 25.4 mm x 1.6 mm).[14]
-
Prepare the surface of the substrates as specified (e.g., solvent wipe, abrasion) to ensure a consistent bonding surface.
-
Apply the polymer formulation to a defined area at one end of a strip.
-
Create a single-lap joint by overlapping another strip, ensuring a precise overlap area (e.g., 12.7 mm).[14] Use a fixture to ensure proper alignment and consistent bond line thickness.
-
Apply pressure and cure the assembly under specified conditions.
-
-
Testing Procedure:
-
Mount the ends of the bonded specimen into the grips of a universal testing machine, ensuring the load is applied axially along the centerline of the specimen.[14]
-
Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min or 0.05 in/min) until the bond fails.[12]
-
Record the maximum load (force) at failure.
-
-
Data Analysis:
-
Calculate the shear strength by dividing the maximum load at failure by the bond area (Shear Strength = F / A).
-
Results are typically reported in megapascals (MPa) or pounds per square inch (psi).[13]
-
It is crucial to also report the mode of failure (e.g., cohesive failure within the adhesive, adhesive failure at the interface, or substrate failure).
-
Experimental Workflow: Lap Shear Test (ASTM D1002)
Caption: Step-by-step workflow for the Lap Shear adhesion test.
Probe Tack Test for Pressure-Sensitive Adhesives (ASTM D2979)
This test quantifies the "tack" or "quick stick" of a pressure-sensitive adhesive (PSA) by measuring the force required to separate a probe from the adhesive after a brief contact under a defined pressure.[15][16]
Methodology:
-
Specimen Preparation:
-
Prepare a film of the PSA on a suitable backing.
-
Mount the adhesive-coated sample in the test fixture of an inverted probe tack tester, with the adhesive side facing down.[17]
-
-
Testing Procedure:
-
A clean, flat, stainless-steel probe of a specified diameter (e.g., 5 mm) approaches the adhesive surface at a controlled speed.[6]
-
The probe makes contact with the adhesive for a specified dwell time (e.g., 1 second) under a defined pressure to ensure intimate contact.[16]
-
The probe is then withdrawn at a constant speed.
-
The testing machine records the maximum force required to break the bond formed between the probe and the adhesive.[16]
-
-
Data Analysis:
-
The tack is reported as the maximum force of separation, typically in Newtons (N) or grams-force (gf).
-
Causality: The probe tack test isolates the initial bond formation property of an adhesive. The controlled contact pressure and time standardize the degree of "wetting" the adhesive achieves on the probe surface, ensuring that the separation force is a reliable measure of the material's intrinsic tackiness.
Data Presentation and Interpretation
For a comprehensive benchmark, results should be tabulated to allow for direct comparison between the control polymer, the oxazolidine-modified polymer, and polymers modified with alternative adhesion promoters.
Table 1: Hypothetical Benchmarking Data for a Carboxylated Acrylic Polymer on Aluminum
| Formulation | T-Peel Strength (N/m) (Flexible PET Substrate) | Lap Shear Strength (MPa) (Rigid Aluminum Substrate) | Failure Mode (Lap Shear) | Probe Tack (N) (PSA Formulation) |
| Control (Unmodified) | 150 | 2.5 | Adhesive | 3.2 |
| + 2% 2-(2-Ethyl-oxazolidin-3-yl)-ethanol | 850 | 12.8 | Cohesive | 4.5 |
| + 2% Amino-Silane | 920 | 14.1 | Cohesive | 3.5 |
| + 5% Maleic Anhydride-grafted PP | 180 | 3.1 | Adhesive | 3.1 |
Interpretation of Results:
-
In this hypothetical example, both the oxazolidine and silane modifiers show a dramatic improvement in peel and shear strength over the unmodified control, indicating the formation of strong interfacial bonds with the polar substrates. The shift from an "Adhesive" failure (clean separation at the interface) to a "Cohesive" failure (failure within the adhesive layer) is a strong indicator that the bond to the substrate is now stronger than the internal strength of the polymer itself—a highly desirable outcome.[14]
-
The oxazolidine-modified polymer also shows an increase in tack, suggesting the modified polymer has a greater affinity for the probe surface.
-
The maleic anhydride-grafted polypropylene shows little improvement. This is expected, as this type of modifier is primarily designed to promote adhesion in polyolefin systems, not acrylics on metal.[6] This highlights the importance of selecting a chemically compatible adhesion promoter.
Conclusion
The modification of polymers with 2-(2-Ethyl-oxazolidin-3-yl)-ethanol presents a compelling strategy for enhancing adhesion, particularly in moisture-cured systems where a long pot-life is essential. Its unique mechanism, which relies on a moisture-triggered ring-opening to form a highly reactive amino-alcohol, allows for the creation of robust covalent bonds at the polymer-substrate interface without the release of volatile by-products.
Objective benchmarking through standardized tests such as T-Peel (ASTM D1876), Lap Shear (ASTM D1002), and Probe Tack (ASTM D2979) is critical for validating its performance. When compared to alternatives like silanes or maleic anhydride grafts, oxazolidine-based modifiers offer a distinct set of advantages, making them particularly well-suited for high-performance coatings, adhesives, and sealants applied to polar substrates. The selection of the optimal adhesion promoter will always depend on a careful analysis of the substrate, the polymer chemistry, and the specific performance requirements of the end-use application. This guide provides the foundational framework for conducting such an analysis with scientific rigor and confidence.
References
-
ASTM International. (2023). Standard Test Method for Peel Resistance of Adhesives (T-Peel Test) (D1876-08(2015)e1). ASTM International. [Link]
-
Adhesives Research. (n.d.). ASTM D1876: The Standard for T-Peel Strength in Adhesives. [Link]
-
The Universal Grip Company. (2025). ASTM D1002 - Lap Shear Tensile Test. [Link]
-
ADMET. (n.d.). ASTM D1876 Adhesive Peel Strength Testing. [Link]
-
Industrial Physics. (2025). ASTM D1002 Testing. [Link]
-
Micom Laboratories. (n.d.). ASTM D1876 Testing Services | Peel Resistance of Adhesives. [Link]
-
TestResources. (n.d.). Lap Shear Test ASTM D1002: Adhesive Lap Joint Shear Testing of Metals. [Link]
-
Intertek. (n.d.). Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002. [Link]
-
ASTM International. (2010). Standard Test Method for Pressure-Sensitive Tack of Adhesives Using an Inverted Probe Machine (D2979-01(2009)). ASTM International. [Link]
-
Intertek. (n.d.). Peel Resistance of Adhesive (T-Peel Test) ASTM D1876. [Link]
-
Industrial Physics. (n.d.). ASTM D2979 testing. [Link]
-
JLW Instruments. (n.d.). ASTM D2979 Probe Tack Test Fixture. [Link]
-
ResearchGate. (n.d.). Synthesis of oxazolidines as latent curing agents for single-component polyurethane adhesive and its properties study. [Link]
-
European Coatings. (2017). Oxazolidines as curing agent for polyurethane adhesives. [Link]
-
ARCOR Epoxy Technologies. (n.d.). Adhesion Promotors. [Link]
-
PubChem. (n.d.). 3-Oxazolidineethanol, 2-(1-methylethyl)-, carbonate (2:1) (ester). [Link]
-
PubChem. (n.d.). 3-Oxazolidineethanol. [Link]
-
Octima. (2016). BEST PRACTICES FOR THE HANDLING AND USE OF OXAZOLIDINE PU ADDITIVE TECHNOLOGY. [Link]
-
LibreTexts Chemistry. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). [Link]
-
Khan Academy. (n.d.). Carboxylic acid reactions overview. [Link]
-
OpenStax. (n.d.). 11.6 Reactions of Carboxylic Acids. In Fundamentals of Organic Chemistry. [Link]
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. jackwestin.com [jackwestin.com]
- 3. chempoint.com [chempoint.com]
- 4. octima.it [octima.it]
- 5. Oxazolidines as curing agent for polyurethane adhesives - European Coatings [european-coatings.com]
- 6. Adhesion Promotors - ARCOR Epoxy Technologies [arcorepoxy.com]
- 7. web.itu.edu.tr [web.itu.edu.tr]
- 8. Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. specialchem.com [specialchem.com]
- 12. mdpi.com [mdpi.com]
- 13. ZOLDINE™ MS-PLUS Moisture Scavenger [advancionsciences.com]
- 14. specialchem.com [specialchem.com]
- 15. univarsolutions.com [univarsolutions.com]
- 16. US4116970A - N-2-hydroxyethyl-oxazolidine compound - Google Patents [patents.google.com]
- 17. spectrabase.com [spectrabase.com]
A Comparative Guide to the Application of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol in Industrial Biocidal Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Oxazolidines in Microbial Control
2-(2-Ethyl-oxazolidin-3-yl)-ethanol is a member of the oxazolidine class of chemical compounds. In industrial settings, particularly in aqueous systems like metalworking fluids, these compounds are valued for their ability to control microbial growth. Their primary mechanism of action involves the slow release of formaldehyde, a potent biocide that disrupts microbial cell processes, thereby preventing the biodeterioration of the fluid and the formation of biofilms. The controlled release of formaldehyde is a key attribute, as it maintains a low, effective concentration of the biocide over an extended period.
However, due to the reclassification of formaldehyde as a Category 1B carcinogen and a Category 2 mutagen by the European Chemicals Agency (ECHA), there is increasing regulatory pressure to find safer alternatives. This has led to a thorough evaluation of the performance of formaldehyde-releasing biocides in comparison to other antimicrobial agents.
Comparative Analysis of Biocidal Performance
The selection of a biocide for an industrial application is a multi-faceted decision, balancing efficacy against a spectrum of microorganisms, stability in the formulation, regulatory acceptance, and cost-effectiveness. This section compares 2-(2-Ethyl-oxazolidin-3-yl)-ethanol and the broader oxazolidine class with two major alternatives: other formaldehyde-releasing biocides and non-formaldehyde-releasing biocides, with a focus on isothiazolinones.
Formaldehyde-Releasing Biocides: Oxazolidines vs. Triazines
Triazines, such as 1,3,5-tris(2-hydroxyethyl)-s-triazine, are another prominent class of formaldehyde-releasing biocides. While both oxazolidines and triazines are effective against a broad spectrum of bacteria, oxazolidines often exhibit superior performance against specific challenging microorganisms found in metalworking fluids.
Key Performance Differentiators:
-
Efficacy against Specific Microbes: Oxazolidines are noted for their effectiveness against Pseudomonas species and sulfate-reducing bacteria (SRB). SRBs are particularly problematic in metalworking fluids as they can lead to the production of hydrogen sulfide, causing foul odors and corrosion.
-
pH and Thermal Stability: Oxazolidine-based biocides generally demonstrate good stability at the alkaline pH typical of metalworking fluids and can withstand high temperatures.
-
Formaldehyde Release Profile: The kinetics of formaldehyde release can differ between oxazolidine and triazine derivatives, which can impact their long-term efficacy and the concentration of free formaldehyde in the system.
Non-Formaldehyde-Releasing Biocides: Oxazolidines vs. Isothiazolinones
Isothiazolinones are a widely used class of non-formaldehyde-releasing biocides. Common examples include 1,2-benzisothiazolin-3-one (BIT), 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), and 2-octyl-2H-isothiazol-3-one (OIT).
Comparative Performance Data:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for different biocides against common industrial microorganisms. Lower MIC values indicate higher potency.
| Microorganism | Biocide Class | Specific Compound | MIC (µg/mL) | Reference |
| Escherichia coli | Isothiazolinone | Methylisothiazolinone (MIT) | 41 | [1] |
| Isothiazolinone | 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) | 0.5 | [1] | |
| Schizosaccharomyces pombe (Yeast) | Isothiazolinone | Methylisothiazolinone (MIT) | 245 | [1] |
| Isothiazolinone | 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) | 2.6 | [1] | |
| Aspergillus niger (Fungus) | Isothiazolinone | Methylisothiazolinone (MIT) | 166 ± 52 | [1] |
| Isothiazolinone | 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) | <1 | [1] |
Key Considerations in Selection:
-
Spectrum of Activity: While isothiazolinones have a broad spectrum of activity, some, like BIT, may be less effective against Pseudomonas species. Oxazolidines can be a better choice in systems where these bacteria are a known issue.
-
Speed of Kill vs. Longevity: Isothiazolinones like CMIT/MIT are known for their rapid biocidal action but can have limited stability in the presence of certain chemicals found in metalworking fluid formulations. Oxazolidines, through their slow release mechanism, can offer longer-term preservation.
-
Regulatory and Safety Profile: The primary advantage of isothiazolinones is that they do not release formaldehyde. However, they are known skin sensitizers, which is a significant consideration for worker safety. The regulatory landscape for both classes of biocides is continually evolving.
Experimental Protocols for Biocide Evaluation
To objectively compare the performance of different biocides in a specific metalworking fluid formulation, standardized testing protocols are essential. The American Society for Testing and Materials (ASTM) provides such a standard.
ASTM E2275: Standard Practice for Evaluating Water-Miscible Metalworking Fluid Bioresistance and Antimicrobial Pesticide Performance
This practice outlines a method to assess the relative bioresistance of metalworking fluids and the performance of antimicrobial agents.[2][3][4]
Core Methodology:
-
Preparation of Microcosms: Test containers are set up to simulate the conditions of a metalworking fluid system in use. This includes the fluid dilution, and optionally, metal chips to mimic the operational environment.[2]
-
Inoculation: The fluids are challenged with a microbial inoculum. This can be a characterized inoculum with known strains of bacteria and fungi or an uncharacterized inoculum from a spoiled metalworking fluid to better represent real-world contamination.[2][3]
-
Incubation and Aeration: The microcosms are aerated to simulate the recirculation of the fluid in an industrial system and incubated at a controlled temperature.[2][3]
-
Periodic Sampling and Analysis: Samples are drawn from the microcosms at regular intervals (e.g., daily or weekly) and analyzed for microbial growth (e.g., viable cell counts), as well as changes in the physical and chemical properties of the fluid (e.g., pH, emulsion stability).[2]
Workflow for Biocide Efficacy Testing (ASTM E2275):
Sources
Comprehensive Disposal Guide: 2-(2-Ethyl-oxazolidin-3-yl)-ethanol
The following technical guide details the proper disposal procedures for 2-(2-Ethyl-oxazolidin-3-yl)-ethanol (also known as 2-Ethyl-3-oxazolidineethanol). This guidance is structured for researchers and safety officers, prioritizing chemical stability, regulatory compliance, and environmental protection.
Executive Summary & Immediate Action
2-(2-Ethyl-oxazolidin-3-yl)-ethanol is a nitrogen-containing heterocyclic compound, typically synthesized from the condensation of propanal and diethanolamine .[1][2] It is a moisture-sensitive organic liquid that can hydrolyze to release its starting materials.
Core Disposal Directive:
-
Primary Method: High-temperature incineration (with NOx scrubbing).
-
Prohibited: Do NOT dispose of via sanitary sewer or drain. Do NOT mix with strong acids or oxidizers.
-
Waste Classification: Hazardous Organic Waste (Ignitable, Irritant).
Chemical Profile & Hazard Identification
Understanding the chemical structure is critical for safe handling. This compound is an oxazolidine derivative , meaning it is a "masked" aldehyde/amine system.
| Property | Specification |
| Chemical Name | 2-(2-Ethyl-oxazolidin-3-yl)-ethanol |
| Synonyms | 2-Ethyl-3-oxazolidineethanol; N-(2-hydroxyethyl)-2-ethyloxazolidine |
| Molecular Formula | C₇H₁₅NO₂ |
| Structure | Oxazolidine ring (N at pos 3) with Ethyl at pos 2 and Hydroxyethyl at pos 3 |
| Precursors | Propanal (Propionaldehyde) + Diethanolamine (DEA) |
| Stability | Moisture Sensitive. Hydrolyzes in water/acid to release Propanal (Flammable) and DEA. |
| Physical State | Colorless to pale yellow liquid |
Hazard Matrix (GHS Classification)
-
H227: Combustible liquid.
-
H315/H319: Causes skin and serious eye irritation.
-
H317: May cause an allergic skin reaction (characteristic of oxazolidines).
-
Hydrolysis Hazard: Contact with water or acids releases Propanal (Flash point: -9°C) and Diethanolamine (Aquatic toxin).
Pre-Disposal Stabilization & Handling
Before disposal, the chemical must be stabilized to prevent accidental hydrolysis or polymerization.
Step 1: Segregation
Isolate this waste stream. Do not mix with:
-
Acids: Catalyzes rapid hydrolysis, releasing flammable propanal vapors.
-
Oxidizers: Risk of exothermic reaction.
-
Water/Aqueous Solutions: Promotes decomposition.
Step 2: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Glass (Amber).
-
Headspace: Leave 10% headspace to accommodate potential vapor expansion if hydrolysis occurs.
-
Seal: Use a Teflon-lined cap to ensure an airtight seal.
Step-by-Step Disposal Protocol
This protocol ensures compliance with RCRA (USA) and general hazardous waste regulations.
Phase A: Waste Characterization
-
Purity Check: Determine if the waste is pure 2-(2-Ethyl-oxazolidin-3-yl)-ethanol or a mixture.
-
pH Check: If mixed with other solvents, ensure the pH is neutral to slightly alkaline (pH 7-9) . Reason: Acidic pH triggers decomposition.
Phase B: Packaging & Labeling
-
Transfer: Move liquid into the selected container using a funnel in a fume hood.
-
Labeling: Attach a hazardous waste tag with the following constituents listed explicitly:
-
2-(2-Ethyl-oxazolidin-3-yl)-ethanol
-
Potential Decomposition Products: Propanal, Diethanolamine
-
-
Hazard Codes: Mark as "Flammable" and "Irritant" .
Phase C: Final Disposal (Contractor Handoff)
Transfer the sealed container to your facility's hazardous waste storage area. The waste management contractor must utilize one of the following methods:
-
Method 1 (Preferred): Rotary Kiln Incineration. The compound is burned at >1000°C. The nitrogen content requires a facility equipped with scrubbers to capture NOx emissions.
-
Method 2 (Alternative): Fuel Blending. If the waste has high caloric value and low water content, it may be blended into auxiliary fuels for cement kilns.
Emergency Spill Response (Dry Protocol)
Because water triggers hydrolysis, a dry response is mandatory.
-
Evacuate & Ventilate: Remove ignition sources. Propanal vapors (if released) are highly flammable.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a respirator (organic vapor cartridge) if ventilation is poor.
-
Containment: Do NOT use water. Surround the spill with dry vermiculite , sand, or clay-based absorbent.
-
Collection: Scoop absorbed material into a disposal container.
-
Decontamination: Wipe the surface with a solvent (e.g., isopropanol) rather than water, or use a damp paper towel only as a final polishing step.
Decision Logic & Workflow
The following diagram illustrates the critical decision-making process for disposing of this chemical, emphasizing the prevention of hydrolysis.
Figure 1: Decision tree for the safe packaging and disposal of oxazolidine-ethanol derivatives.
References
-
American Chemical Society (ACS). (2023). Synthesis of 2-Ethyl-3-oxazolidineethanol from Propanal and Diethanolamine: Kinetic and Process Optimization Study. Industrial & Engineering Chemistry Research. Link
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 3-Oxazolidineethanol (Related Structure).[3] Retrieved from PubChem. Link
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: Ethanol Solution (General Solvent Handling). Link
-
Dartmouth College EHS. (2024). Hazardous Waste Disposal Guide: Organic Solvents and Amines. Link
Sources
Navigating the Safe Handling of 2-(2-Ethyl-oxazolidin-3-yl)-ethanol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 2-(2-Ethyl-oxazolidin-3-yl)-ethanol, a compound that, while promising in its applications, requires meticulous handling to ensure personnel safety and experimental integrity. As there is no specific Safety Data Sheet (SDS) publicly available for this exact molecule at the time of writing, this guidance is synthesized from the safety profiles of closely related oxazolidine derivatives and general principles of laboratory safety.
Understanding the Hazard Landscape
Based on data from analogous compounds such as 2-(2-Isopropyloxazolidin-3-yl)ethanol and 2-Ethyl-2-Oxazoline, we can anticipate that 2-(2-Ethyl-oxazolidin-3-yl)-ethanol may present the following hazards:
-
Skin Irritation (H315): Likely to cause skin irritation upon direct contact.[1]
-
Serious Eye Irritation (H319): Poses a risk of serious eye irritation or damage.[1]
-
Respiratory Irritation (H335): Inhalation of vapors may cause respiratory tract irritation.
-
Flammability: Many related small organic molecules are flammable liquids.[2]
-
Harmful if Swallowed (H302): Ingestion may be harmful.
Given these potential hazards, a robust personal protective equipment (PPE) plan is not just recommended, but essential.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum PPE for handling 2-(2-Ethyl-oxazolidin-3-yl)-ethanol. The selection of specific PPE should always be informed by a task-specific risk assessment.
| Body Part | PPE Recommendation | Rationale |
| Hands | Nitrile or neoprene gloves | To prevent skin contact and potential irritation.[2] |
| Eyes | Chemical safety goggles | To protect against splashes that could cause serious eye irritation.[2] |
| Face | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing. |
| Body | Laboratory coat | To protect skin and clothing from spills. |
| Respiratory | Use in a well-ventilated area or fume hood | To minimize inhalation of potentially irritating vapors.[3][4] |
Procedural Guidance: A Step-by-Step Approach to Safe Handling
Adherence to a strict protocol is critical for mitigating risks. The following workflow provides a clear, step-by-step process for handling 2-(2-Ethyl-oxazolidin-3-yl)-ethanol.
Pre-Operational Checks
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all Materials: Have all necessary equipment, including the chemical container, reaction vessels, and waste containers, inside the fume hood before starting.
-
Don PPE: Put on all required PPE as outlined in the table above.
Handling and Use
Safe handling workflow for 2-(2-Ethyl-oxazolidin-3-yl)-ethanol.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Contain: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.[3]
-
Clean-Up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated chemical waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
All waste containing 2-(2-Ethyl-oxazolidin-3-yl)-ethanol, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Waste Container: Use a clearly labeled, sealed container for all liquid and solid waste.
-
Labeling: The label should include the chemical name, concentration, and associated hazards.
-
Disposal: Dispose of the waste through your institution's designated hazardous waste management program. Do not pour down the drain.[3][5]
Emergency Procedures: Preparedness is Key
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[5][6]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.[4]
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]
By integrating these safety protocols into your daily laboratory operations, you can confidently handle 2-(2-Ethyl-oxazolidin-3-yl)-ethanol while prioritizing the well-being of yourself and your colleagues, and ensuring the integrity of your research.
References
- Fisher Scientific. Safety Data Sheet for Ethanol Solution 96%. (2009).
- SONAX GmbH.
- Sigma-Aldrich. 2-(2-Isopropyloxazolidin-3-yl)
- ETHYLOL.
- Castrol.
- Airgas.
- PHILIP HARRIS MANUFACTURING. SAFETY DATA SHEET OPRESOL PRESERVING FLUID. (2016).
- ChemicalBook. 2-(3-OXAZOLIDINE)ETHANOL CAS#: 20073-50-1.
- Sigma-Aldrich. 2-(Oxazolidin-3-yl)
- Sigma-Aldrich. 2-(1,3-Oxazolidin-3-yl)ethanol AldrichCPR.
- SpectraBase. 2-(2-Ethyl-1,3-oxazolidin-3-yl)ethanol.
- PPG.
- ARCHEM.
- Fisher Scientific.
- AiFChem. 28770-01-6 | 2-(2-Isopropyloxazolidin-3-yl)ethanol. (2025).
- Chemos GmbH&Co.KG.
- Polymer Chemistry Innovations, Inc.
- Green Plains Trade Group LLC.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
